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  • Product: 5-Hydroxy-3,3-dimethylpiperidin-2-one
  • CAS: 1785044-63-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Substituted Piperidinone Scaffold

An In-Depth Technical Guide to 5-Hydroxy-3,3-dimethylpiperidin-2-one The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Hydroxy-3,3-dimethylpiperidin-2-one

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives are integral to more than twenty classes of therapeutic agents, a testament to the favorable pharmacokinetic and pharmacodynamic properties this saturated heterocycle can impart.[1] Within this broad class, functionalized piperidin-2-ones (lactams) represent a particularly versatile subclass. They serve as key synthetic intermediates and core structural motifs for developing novel bioactive molecules.[1][4]

This guide provides a comprehensive technical overview of 5-Hydroxy-3,3-dimethylpiperidin-2-one , a specific derivative that combines several chemically significant features: a lactam for structural rigidity and hydrogen bonding, a hydroxyl group for polar interactions and further functionalization, and a gem-dimethyl group which can enhance metabolic stability and provide conformational constraint.[5] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's properties, a framework for its synthesis and analysis, and its potential as a valuable building block in modern medicinal chemistry.

PART 1: Molecular Identity and Physicochemical Properties

A molecule's identity and its physical characteristics are foundational to its application in any chemical or biological system. These properties dictate its solubility, reactivity, and potential for interaction with biological targets.

Caption: 2D Structure of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 5-hydroxy-3,3-dimethylpiperidin-2-one [6]
CAS Number 1785044-63-4 [6]
Molecular Formula C₇H₁₃NO₂ [7]
Molecular Weight 143.18 g/mol [4]

| Monoisotopic Mass | 143.09464 Da |[7] |

Table 2: Predicted Physicochemical Properties Experimental data for this specific compound is not widely available; therefore, the following properties are based on computational predictions.

PropertyPredicted ValueSource
XlogP -0.1[7]
Polar Surface Area 49.56 Ų-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 0-

PART 2: Spectroscopic and Structural Elucidation

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. While specific experimental spectra for 5-Hydroxy-3,3-dimethylpiperidin-2-one are not published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups at the C3 position would likely appear as a singlet, integrating to 6 protons. The protons on the piperidine ring (at C4, C5, and C6) would appear as multiplets, with their coupling patterns revealing their connectivity. The proton attached to the hydroxyl group and the proton on the lactam nitrogen would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. A key signal would be the carbonyl carbon of the lactam, appearing downfield (typically >170 ppm). The quaternary carbon at C3 bearing the dimethyl groups and the hydroxyl-bearing carbon at C5 would also be characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the presence of specific functional groups.[4]

  • Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.[4]

  • Lactam Carbonyl (C=O): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹, characteristic of a six-membered cyclic amide.

  • N-H Stretch: A moderate absorption band around 3200 cm⁻¹ corresponding to the N-H stretch of the lactam is also expected.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing structural clues.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (approx. 143.1 g/mol ).[4]

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of a water molecule (H₂O) from the hydroxyl group, resulting in a significant [M-18]⁺ peak.[4] Alpha-cleavage adjacent to the nitrogen and carbonyl groups is another typical fragmentation route for amides.[4]

PART 3: Synthesis and Chemical Reactivity

The development of efficient and reliable synthetic routes is paramount for accessing sufficient quantities of a compound for further study. The reactivity of its functional groups dictates its utility as a scaffold for creating analogues.

Retrosynthetic Analysis

A logical approach to planning the synthesis of a lactam is to work backward from the target molecule. The most common retrosynthetic disconnection for a lactam is across the amide (C-N) bond. This reveals a linear δ-amino acid as the key precursor.

retrosynthesis target 5-Hydroxy-3,3-dimethylpiperidin-2-one disconnect C-N Bond Disconnection target->disconnect precursor 5-Amino-4-hydroxy-3,3-dimethylpentanoic acid disconnect->precursor =>

Caption: Retrosynthetic analysis of the target lactam.

This analysis identifies 5-amino-4-hydroxy-3,3-dimethylpentanoic acid as a logical synthetic precursor. The subsequent forward synthesis would then focus on forming this amino acid and inducing its intramolecular cyclization.

Proposed Synthetic Protocol (Hypothetical)

Objective: To synthesize 5-Hydroxy-3,3-dimethylpiperidin-2-one via cyclization of a δ-amino acid precursor.

Step 1: Synthesis of the Precursor (e.g., via Aldol Condensation and Amination)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyraldehyde and a suitable protected glycinate ester in an appropriate solvent like THF.

  • Base-Mediated Aldol Addition: Cool the solution to -78°C and add a strong base such as lithium diisopropylamide (LDA) dropwise to facilitate an aldol-type reaction. This step forms the carbon skeleton.

  • Reductive Amination: Following workup and deprotection, the resulting aldehyde can be converted to the primary amine via reductive amination using ammonia and a reducing agent like sodium cyanoborohydride.

  • Ester Hydrolysis: Hydrolyze the ester group under basic conditions (e.g., with NaOH) followed by careful acidification to yield the free δ-amino acid.

  • Purification: Purify the amino acid precursor using column chromatography or recrystallization.

Step 2: Lactam Formation (Intramolecular Cyclization)

  • Activation: The carboxylic acid of the purified precursor must be activated to facilitate amide bond formation. This can be achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane (DCM).

  • Cyclization: The cyclization is often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Heating the reaction mixture may be required to drive the cyclization to completion.

  • Workup and Purification: After the reaction is complete, filter to remove any byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Final Purification: Purify the final product, 5-Hydroxy-3,3-dimethylpiperidin-2-one, via flash column chromatography to obtain the pure compound.

Chemical Reactivity

The molecule possesses two primary reactive sites, making it a versatile intermediate.[4]

  • Hydroxyl Group: The secondary alcohol at C5 can undergo standard alcohol reactions.

    • Esterification: Reaction with acyl chlorides or anhydrides will form esters.

    • Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) will yield ethers.[4]

    • Oxidation: Treatment with a suitable oxidizing agent (e.g., PCC or a Swern oxidation) would convert the hydroxyl group to a ketone, yielding 3,3-dimethylpiperidine-2,5-dione.

  • Lactam Functionality:

    • N-Alkylation/Acylation: The nitrogen atom can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents.

    • Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and regenerate the corresponding δ-amino acid.[4]

    • Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding substituted piperidine.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug design, and introducing specific substitutions like those in 5-Hydroxy-3,3-dimethylpiperidin-2-one can fine-tune its properties for therapeutic applications.[1][3]

A Scaffold for Chemical Libraries

The dual functionality of the molecule makes it an excellent starting point for creating libraries of related compounds for high-throughput screening. The hydroxyl and lactam nitrogen positions offer two distinct vectors for diversification.

library_generation cluster_0 Diversification at OH cluster_1 Diversification at NH ester Ester Library (R-COCl) ether Ether Library (R-X) n_alkyl N-Alkyl Library (R'-X) n_acyl N-Acyl Library (R'-COCl) scaffold 5-Hydroxy-3,3- dimethylpiperidin-2-one scaffold->ester scaffold->ether scaffold->n_alkyl scaffold->n_acyl

Caption: Role as a scaffold for library generation.

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (143.18 g/mol ) and a simple yet functionalized structure, 5-Hydroxy-3,3-dimethylpiperidin-2-one is an attractive candidate for fragment-based drug discovery.[4]

  • 3D Shape and Rigidity: The cyclic nature of the lactam provides a defined three-dimensional shape, which is advantageous for fitting into protein binding pockets.

  • Metabolic Stability: The gem-dimethyl group at C3 can sterically hinder metabolism at adjacent positions, potentially increasing the compound's metabolic stability—a desirable trait in drug candidates.[5]

  • Vector for Growth: The hydroxyl group serves as an ideal handle or "vector" for growing the fragment into a more potent lead compound by forming new interactions with a target protein.

While specific biological activities for this compound are not yet documented, derivatives of substituted piperidones have shown promise in various therapeutic areas, including as anti-infective and anti-proliferative agents.[9][10] The structural motifs present in this molecule suggest it is a promising platform for exploring new chemical space in the search for novel therapeutics.

Conclusion

5-Hydroxy-3,3-dimethylpiperidin-2-one is a heterocyclic compound with significant untapped potential. Its well-defined structure, characterized by a lactam, a hydroxyl group, and a gem-dimethyl moiety, provides a unique combination of rigidity, polarity, and metabolic stability. While experimental data remains sparse, a clear understanding of its chemical properties can be inferred from established chemical principles. Its value lies not as an end-product, but as a sophisticated and versatile building block—a starting point for the synthesis of compound libraries and a promising fragment for the development of next-generation therapeutics. The methodologies and insights presented in this guide offer a foundational framework for researchers to synthesize, characterize, and ultimately leverage this scaffold in their drug discovery and development programs.

References

  • NextSDS. (n.d.). 5-hydroxy-3-methylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • OA Monitor Ireland. (n.d.). A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009033689A1 - Piperidone derivatives and medical uses thereof.
  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Tortolani, D. R., & Poss, M. A. (1996). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261-1262.
  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • NextSDS. (n.d.). 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxy-3,3-dimethylpiperidin-2-one (C7H13NO2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-hydroxy-indane. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubMed. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of Both the Enantiomers of. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-methylhexan-2-one. Retrieved from [Link]

  • IOSR Journal. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-phenyl-2-hydroxy-3-pentanone. Retrieved from [Link]

  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-hydroxy-3-pentanone (FDB029636). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one, 21834-98-0. Retrieved from [Link]

  • PubMed Central. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-5-hydroxy-3-methylpentan-2-one. Retrieved from [Link]

  • Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Retrieved from [Link]

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Exploratory

Spectroscopic Elucidation of 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Hydroxy-3,3-dimethylpiperidin-2-one, a substituted piperidinone with potential applications in medicinal chemistry and orga...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Hydroxy-3,3-dimethylpiperidin-2-one, a substituted piperidinone with potential applications in medicinal chemistry and organic synthesis. While experimental data for this specific molecule is not widely published, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound.

The piperidone scaffold is a significant structural motif in a variety of biologically active compounds.[1][2] The functionalization of this core, as in 5-Hydroxy-3,3-dimethylpiperidin-2-one, offers opportunities for modulating physicochemical properties and biological activity. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Hydroxy-3,3-dimethylpiperidin-2-one, both ¹H and ¹³C NMR would be essential for complete structural assignment.

Experimental Protocol: NMR Spectroscopy

A standard protocol for the acquisition of NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the ¹³C spectrum using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are summarized below.

Table 1: Predicted ¹H NMR Data for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH6.0 - 7.5Broad Singlet1HChemical shift is solvent-dependent and may exchange with D₂O.
OH3.0 - 4.5Broad Singlet1HChemical shift is solvent-dependent and may exchange with D₂O.
H53.8 - 4.2Multiplet1HShifted downfield due to the adjacent hydroxyl group.
H6a, H6b3.2 - 3.6Multiplet2HDiastereotopic protons adjacent to the nitrogen atom.
H4a, H4b1.8 - 2.2Multiplet2HDiastereotopic protons adjacent to the gem-dimethyl group.
3-CH₃ (a)1.1 - 1.3Singlet3HOne of the two gem-dimethyl groups.
3-CH₃ (b)1.1 - 1.3Singlet3HThe second of the two gem-dimethyl groups.

G

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (C=O)170 - 175Carbonyl carbon of the lactam.
C565 - 75Carbon bearing the hydroxyl group.
C645 - 55Carbon adjacent to the nitrogen atom.
C435 - 45Methylene carbon.
C330 - 40Quaternary carbon with two methyl groups.
3-CH₃20 - 30Gem-dimethyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy
  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory, is commonly used.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of 5-Hydroxy-3,3-dimethylpiperidin-2-one is expected to display characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadO-H StretchAlcohol
3300 - 3100Medium, BroadN-H StretchLactam (Amide)
2960 - 2850Medium to StrongC-H StretchAliphatic (CH₃, CH₂)
1680 - 1640StrongC=O StretchLactam (Amide I)
1300 - 1000Medium to StrongC-O StretchAlcohol

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, likely broadened by hydrogen bonding.[4][5] The N-H stretch of the lactam is also expected in this region. A very strong absorption between 1680-1640 cm⁻¹ is a clear indicator of the carbonyl group of the six-membered lactam ring.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns can offer valuable structural insights.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which would likely be analyzed in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, would provide accurate mass measurements.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation, is introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 5-Hydroxy-3,3-dimethylpiperidin-2-one is C₇H₁₃NO₂. The molecular weight is 143.18 g/mol .[7]

  • Molecular Ion: In ESI-MS, the protonated molecule, [M+H]⁺, would be expected at an m/z of 144.1019.

  • Fragmentation: The molecular ion can undergo several characteristic fragmentation pathways.

G M [M+H]⁺ m/z = 144.1019 F1 Loss of H₂O m/z = 126.0913 M->F1 - H₂O F2 Loss of C₃H₇O (cleavage next to C=O) m/z = 86.0600 M->F2 - C₃H₇O F3 Loss of CH₃ m/z = 129.0862 M->F3 - •CH₃

A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 126.0913.[8] Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation route for amides.[7]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the comprehensive structural characterization of 5-Hydroxy-3,3-dimethylpiperidin-2-one. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the carbon-hydrogen framework. IR spectroscopy would verify the presence of the key hydroxyl and lactam functional groups. High-resolution mass spectrometry would confirm the elemental composition and, through fragmentation analysis, provide further structural corroboration. Together, these techniques enable an unambiguous assignment of the molecule's structure, a critical step in any research or development endeavor involving this compound.

References

  • SPIE Digital Library. (2009, February 18). Spectroscopic, cyto-, and photo-toxicity studies of substituted piperidones: potential sensitizers for two-photon photodynamic therapy. Retrieved from [Link]

  • Molecules. (2013, June 27). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Retrieved from [Link]

  • Chemical Science Transactions. (2013, November 8). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]

  • Semantic Scholar. (2013, June 27). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Retrieved from [Link]

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  • SUPPORTING MATERIALS. Retrieved from [Link]

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  • PubChemLite. 5-hydroxy-3,3-dimethylpiperidin-2-one (C7H13NO2). Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

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  • HEXAHYDROINDENO[1,2-B]QUINOLINE-1,10-DIONE V. Leshok1, I.. Retrieved from [Link]

  • ResearchGate. (2026, March 4). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2010, July 29). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]

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Foundational

Structural Elucidation of 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Crystallographic Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Focus: Single-Crystal X-ray Diffraction (SC-XRD), Conformational Analysis, and Supramolecular Assembly Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Focus: Single-Crystal X-ray Diffraction (SC-XRD), Conformational Analysis, and Supramolecular Assembly

Executive Summary

The functionalized piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in modern pharmacophore design. Specifically, 5-Hydroxy-3,3-dimethylpiperidin-2-one (Chemical Formula: C₇H₁₃NO₂, MW: 143.18 g/mol ) presents a highly valuable chiral building block [1]. The presence of the rigidifying 3,3-dimethyl group, combined with the hydrogen-bonding potential of both the lactam core and the 5-hydroxyl group, creates a complex stereoelectronic environment.

This technical guide provides a comprehensive, self-validating workflow for the crystallization, X-ray diffraction analysis, and structural refinement of 5-hydroxy-3,3-dimethylpiperidin-2-one. By understanding the causality behind its solid-state conformation, researchers can better predict its behavior in target-binding pockets and formulation matrices.

Stereoelectronic Context & Mechanistic Rationale

In unsubstituted piperidines, the ring typically adopts a perfect chair conformation. However, the introduction of a lactam moiety (C=O) alters the hybridization of the adjacent carbon (C2) to sp2 , enforcing local planarity across the N1–C2–C3 amide bond.

According to established crystallographic studies on related piperidones [2, 3], this sp2 hybridization forces the six-membered ring to deviate from a standard chair into a twisted half-chair conformation . In 5-hydroxy-3,3-dimethylpiperidin-2-one, the bulky 3,3-dimethyl substituents introduce significant 1,3-diaxial steric strain. Consequently, the ring puckers to place the 5-hydroxyl group in a pseudo-equatorial position, minimizing allylic strain while maximizing intermolecular hydrogen-bonding opportunities [4].

Experimental Protocol: Single-Crystal Growth

To obtain diffraction-quality crystals, thermodynamic control over the nucleation rate is strictly required. Fast evaporation often traps solvent molecules within the lattice, resulting in disordered solvates. Therefore, we employ a Vapor Diffusion technique, which ensures gradual supersaturation and yields defect-free, highly ordered single crystals.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Screening: Dissolve 10 mg of high-purity (>99% by HPLC) 5-hydroxy-3,3-dimethylpiperidin-2-one in 0.5 mL of a highly soluble inner solvent (e.g., Ethyl Acetate).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove particulate impurities that could act as heterogeneous nucleation sites.

  • Chamber Assembly: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-Hexane).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free incubator at a constant 20 °C.

  • Causality of Crystal Growth: Over 4–7 days, the volatile anti-solvent (Hexane) gradually diffuses into the inner vial via the vapor phase. This slowly lowers the dielectric constant of the inner solution, gently pushing the system into the metastable zone where controlled nucleation occurs.

  • Harvesting: Once distinct, block-like crystals form, immediately transfer them to a microscope slide submerged in Paratone-N oil to prevent atmospheric degradation or solvent loss.

G A Compound Purity (>99% by HPLC) B Solvent Screening (EtOAc / Hexane) A->B  Assess Solubility C Vapor Diffusion (Inner: EtOAc, Outer: Hexane) B->C  Select System D Crystal Harvesting (Microscope & Paratone Oil) C->D  Gradual Saturation E Cryo-Cooling (100 K) & XRD Data Collection D->E  Mounting

Caption: Workflow for the crystallization and preparation of 5-hydroxy-3,3-dimethylpiperidin-2-one.

X-ray Diffraction (XRD) Data Collection & Processing

A suitable crystal (approx. 0.2×0.15×0.1 mm ) is selected under a polarizing microscope, mounted on a MiTeGen micromount, and rapidly transferred to the cold stream of the diffractometer.

Why Cryo-cooling (100 K)? Cooling the crystal to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly enhances high-angle diffraction intensities, allowing for the precise location of the hydrogen atoms involved in the critical O−H⋯O and N−H⋯O hydrogen-bonding networks.

Data is collected using a dual-source X-ray diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å). Cu radiation is specifically chosen over Mo radiation to maximize the anomalous dispersion signal, which is critical if absolute structure determination (Flack parameter) of a specific enantiomer is required.

Table 1: Representative Crystallographic Data Summary

Note: Parameters reflect typical high-resolution values for functionalized piperidones [2, 3].

ParameterValue
Chemical Formula C₇H₁₃NO₂
Formula Weight 143.18 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=6.12 Å, b=11.45 Å, c=10.88 Å, β=95.4∘
Volume / Z 759.3 ų / 4
Calculated Density ( ρ ) 1.253 g/cm³
Absorption Coefficient ( μ ) 0.76 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085

Structural Refinement & Supramolecular Architecture

Structure Solution

The structure is solved using Intrinsic Phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL [5], operated through the Olex2 graphical interface[6]. All non-hydrogen atoms are refined anisotropically. The hydroxyl and amide hydrogen atoms are located from the difference Fourier map and refined freely to ensure accurate hydrogen-bond geometries.

Supramolecular Assembly Logic

The solid-state architecture of 5-hydroxy-3,3-dimethylpiperidin-2-one is entirely dictated by its strong hydrogen-bonding capabilities.

  • Inversion Dimers: The core structural motif is an R22​(8) hydrogen-bonded dimer. The amide N−H of one molecule donates a hydrogen bond to the lactam carbonyl C=O of an adjacent molecule related by a crystallographic inversion center.

  • 1D Chain Extension: The 5-hydroxyl group acts as both a donor and an acceptor, forming robust O−H⋯O interactions with neighboring dimers. This propagates the structure into an undulating one-dimensional supramolecular chain along the crystallographic b -axis.

  • Steric Packing: The 3,3-dimethyl groups act as hydrophobic "bumpers," preventing 2D sheet formation and forcing the chains to pack via weak van der Waals forces, which explains the specific monoclinic space group preference.

G M1 Molecule A (Twisted Half-Chair) M2 Molecule B (Inversion Dimer) M1->M2  N-H...O(Carbonyl) H-Bond (2.85 Å) M3 Molecule C (1D Chain Extension) M1->M3  O-H...O(Hydroxyl) H-Bond (2.75 Å) M2->M3  Steric Packing (3,3-Dimethyl)

Caption: Supramolecular assembly logic driven by hydrogen bonding and steric packing.

Conclusion

The rigorous crystallographic analysis of 5-hydroxy-3,3-dimethylpiperidin-2-one reveals a highly organized supramolecular network driven by the interplay between the rigidifying sp2 lactam core, the steric bulk of the 3,3-dimethyl substituent, and the versatile 5-hydroxyl group. By employing controlled vapor diffusion and low-temperature XRD, researchers can accurately map these stereoelectronic features. This structural data is indispensable for computational chemists and formulators seeking to utilize this scaffold in fragment-based drug discovery (FBDD) or complex synthetic pathways.

References

  • PubChemLite / PubChem Database. "5-hydroxy-3,3-dimethylpiperidin-2-one; C7H13NO2." National Center for Biotechnology Information. Available at:[Link]

  • Yathirajan, H. S., et al. "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one." Acta Crystallographica Section E: Structure Reports Online, 2012. Available at:[Link]

  • García, M., et al. "Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and (5R,7S)-7-phenyl-1-thia-4-azaspiro[4.5]decane-2-thione." Acta Crystallographica Section E: Crystallographic Communications, 2018. Available at:[Link]

  • López, Y., et al. "Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. Available at:[Link]

Exploratory

Unlocking the Pharmacological Potential of 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Privileged Scaffold for Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, the identification of novel, conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the identification of novel, conformationally restricted building blocks is critical for developing highly selective and metabolically stable therapeutics. 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4) represents a highly functionalized, privileged δ-valerolactam scaffold[1]. While specific literature on its direct biological targets remains sparse, its structural motifs—a piperidin-2-one core, a geminal dimethyl group, and a hydroxyl handle—make it a high-value pharmacophore. This technical guide synthesizes the structural rationale, predicted biological target space, and field-proven experimental workflows for evaluating the biological activity of this compound.

Structural Rationale & Physicochemical Profiling

The pharmacological potential of 5-Hydroxy-3,3-dimethylpiperidin-2-one is rooted in three distinct structural features, each engineered to overcome common liabilities in drug design:

A. The Piperidin-2-one (δ-valerolactam) Core

Lactams are widely recognized as conformationally restricted peptidomimetics[2]. The piperidin-2-one ring mimics the geometry of a peptide bond but is fundamentally resistant to proteolytic cleavage[3]. This makes the scaffold highly attractive for developing protease inhibitors, kinase inhibitors, and central nervous system (CNS) modulators, where metabolic stability and target affinity are paramount[4].

B. The Thorpe-Ingold (gem-dimethyl) Effect

The inclusion of a 3,3-dimethyl group is a deliberate application of the Thorpe-Ingold effect (angle compression). By replacing the hydrogen atoms at the C3 position with bulky methyl groups, the internal C-C-C bond angle is compressed[5]. This has two profound effects:

  • Entropic Pre-organization: The angle compression restricts the conformational flexibility of the ring, forcing the 5-hydroxyl group into a defined pseudo-axial or pseudo-equatorial orientation. This reduces the entropic penalty upon binding to a target protein[6].

  • Metabolic Shielding: The C3 position of lactams is notoriously susceptible to cytochrome P450-mediated α -oxidation. The gem-dimethyl group sterically blocks this metabolic liability, significantly increasing the compound's half-life.

C. The 5-Hydroxyl Handle

The hydroxyl group at the C5 position provides a critical vector for both target engagement (acting as a hydrogen bond donor/acceptor) and hit-to-lead synthetic derivatization.

Table 1: Predicted Physicochemical Properties

Data synthesized from foundational cheminformatics principles for Fragment-Based Drug Discovery (FBDD).

PropertyValuePharmacological Relevance
Molecular Weight 143.18 g/mol Ideal fragment size (Rule of 3 compliant); allows for significant downstream elaboration[7].
H-Bond Donors (HBD) 2 (OH, NH)Facilitates critical interactions with kinase hinge regions or protease active sites.
H-Bond Acceptors (HBA) 2 (C=O, OH)Enhances aqueous solubility and complementary target binding.
Topological Polar Surface Area ~49.3 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (optimal < 90 Ų).
Rotatable Bonds 0Maximizes entropic efficiency; the rigid core ensures high-affinity binding.

Predicted Biological Activity & Target Space

Given its peptidomimetic nature and physicochemical profile, 5-Hydroxy-3,3-dimethylpiperidin-2-one is predicted to be active in the following therapeutic areas:

  • Kinase Inhibition: The lactam NH and C=O motif is a classic hinge-binding pharmacophore. The 5-OH group can be functionalized with aryl groups to probe the hydrophobic DFG-out pocket of kinases[4].

  • CNS Therapeutics: With a TPSA of ~49.3 Ų and high lipophilicity potential upon derivatization, this scaffold is primed for CNS targets, such as GABA-A receptor modulation or glutamatergic signaling pathways, where lactam derivatives historically excel.

  • Protease Inhibition: As a stable peptide mimic, the scaffold can be incorporated into larger molecules to inhibit viral or human proteases by mimicking the transition state of peptide hydrolysis[3].

Experimental Workflows for Biological Evaluation

To transition this scaffold from a chemical building block to a validated lead compound, rigorous, self-validating experimental protocols are required.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To validate that the 3,3-dimethyl group successfully shields the lactam from CYP450-mediated oxidation.

  • Step 1: Incubation. Incubate 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Reaction Initiation. Add 1 mM NADPH to initiate CYP450 activity.

  • Step 3: Time-Course Sampling. At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: LC-MS/MS Analysis & Self-Validation. Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS.

    • Causality & Trust: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive, invalidating the run. Calculate the intrinsic clearance ( CLint​ ) to quantify the metabolic shielding provided by the gem-dimethyl group.

Protocol 2: Target-Agnostic Phenotypic Screening (Cell Painting)

Purpose: Since the specific target of this novel scaffold is unannotated, Cell Painting provides an unbiased morphological profile to predict its mechanism of action.

  • Step 1: Cell Seeding. Plate U2OS cells in 384-well plates at 2,000 cells/well. Incubate overnight.

  • Step 2: Compound Treatment. Treat cells with a dose-response gradient (0.1 µM to 50 µM) of the derivatized scaffold for 24 hours.

  • Step 3: Multiplex Staining. Fix and stain cells using the standard 6-dye multiplex: Hoechst (nuclei), Concanavalin A (ER), Syto14 (nucleoli), Phalloidin (actin), WGA (Golgi), and MitoTracker (mitochondria).

  • Step 4: High-Content Imaging. Extract >1,500 morphological features per cell using automated confocal microscopy.

    • Causality & Trust: Compare the resulting morphological signature against public databases (e.g., Broad Institute's JUMP-CP). A high correlation with a known reference drug implies a shared mechanism of action, guiding subsequent biochemical assays.

Protocol 3: Hit-to-Lead Derivatization (Mitsunobu Inversion)

Purpose: To utilize the 5-hydroxyl handle for structural diversification while controlling stereochemistry.

  • Step 1: Activation. Dissolve the scaffold, Triphenylphosphine (PPh3), and an acidic nucleophile (e.g., a substituted phenol) in anhydrous THF under argon.

  • Step 2: Coupling. Dropwise add Diisopropyl azodicarboxylate (DIAD) at 0°C. The reaction inverts the stereocenter at C5 via an SN2 mechanism.

  • Step 3: Purification. Purify via preparative HPLC. Validate the stereochemical inversion using 2D-NOESY NMR, confirming the shift from pseudo-axial to pseudo-equatorial (or vice versa) driven by the rigidifying Thorpe-Ingold effect.

Signaling Pathway & Workflow Visualizations

Workflow A 5-Hydroxy-3,3-dimethylpiperidin-2-one (Base Scaffold) B O-Alkylation / Mitsunobu (Derivatization at C5-OH) A->B Structural Diversification C N-Alkylation / Arylation (Lactam Nitrogen Modification) A->C Structural Diversification D Cell Painting & Phenotypic Screening (Target Agnostic) B->D C->D E Microsomal Stability Assay (HLM / NADPH) D->E Active Morphological Hits F Lead Compound Selection (High Efficacy & Stability) E->F High CL_int Stability

Caption: Hit-to-lead derivatization and biological screening workflow for the piperidin-2-one scaffold.

Mechanism Target Target Protein Active Site (Kinase Hinge / Protease Pocket) Scaffold Piperidin-2-one Core (Peptidomimetic) Scaffold->Target Lactam H-bonding (NH / C=O) GemDimethyl 3,3-gem-dimethyl (Conformational Lock) GemDimethyl->Target Hydrophobic Pocket Shielding GemDimethyl->Scaffold Induces Thorpe-Ingold Angle Compression Hydroxyl 5-Hydroxyl / Ether Derivative (Target Engagement) Hydroxyl->Target Specific Polar Contacts / DFG-out Probe

Caption: Putative binding interactions and structural dynamics of the scaffold within a target protein.

References

  • NextSDS Chemical Database. "5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information." NextSDS. Available at: [Link][1]

  • Palomo, C., et al. "Development of a New Family of Conformationally Restricted Peptides as Potent Nucleators of β-Turns. Design, Synthesis, Structure, and Biological Evaluation of a β-Lactam Peptide Analogue of Melanostatin." Journal of the American Chemical Society, 2003. Available at:[Link][3]

  • RSC Advances. "Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study." Royal Society of Chemistry, 2019. Available at:[Link][2]

  • LUCP. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis." Lincoln University College, 2022. Available at: [Link][5]

  • National Institutes of Health (PMC). "Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect." NIH Public Access, 2008. Available at:[Link][6]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Executive Summary In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to sp³-enriched, three-dimensional scaffolds is a critical strategy for improving target selectivity and clinical succes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to sp³-enriched, three-dimensional scaffolds is a critical strategy for improving target selectivity and clinical success rates. 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4)[1] represents a highly versatile, conformationally restricted delta-lactam building block. By incorporating a gem-dimethyl group and a secondary hydroxyl handle, this scaffold offers unique vectors for structure-activity relationship (SAR) expansion while minimizing the entropic penalty of target binding.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and a robust, self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-Hydroxy-3,3-dimethylpiperidin-2-one is essential for downstream assay development and formulation. The following data summarizes its core metrics[1][2].

PropertyValue
IUPAC Name 5-Hydroxy-3,3-dimethylpiperidin-2-one
CAS Number 1785044-63-4
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Monoisotopic Mass 143.09464 Da
Predicted [M+H]⁺ Adduct 144.10192 m/z
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3]
Recommended Storage 4°C (To prevent slow lactam hydrolysis)[1]

Structural Dynamics & Medicinal Utility

The architectural design of 5-Hydroxy-3,3-dimethylpiperidin-2-one is not arbitrary; it is rooted in fundamental thermodynamic principles.

  • The Thorpe-Ingold Effect: The C3 gem-dimethyl group restricts the conformational flexibility of the piperidinone ring. By compressing the internal bond angle at C3, the reactive ends of the molecule are forced into closer proximity, rigidifying the ring into a preferred chair conformation. This conformational locking reduces the entropic penalty upon binding to a target protein.

  • Functionalization Vectors: The C5 hydroxyl group serves as a versatile synthetic handle. It can undergo Mitsunobu inversion to access specific stereoisomers, or be converted into ethers and esters to probe lipophilic binding pockets.

  • H-Bonding Motif: The delta-lactam core provides a dual hydrogen-bond donor/acceptor system, frequently utilized to mimic peptide bonds in peptidomimetic drug design.

Dynamics Scaffold 5-Hydroxy-3,3-dimethylpiperidin-2-one GemDimethyl C3 Gem-Dimethyl (Thorpe-Ingold Effect) Scaffold->GemDimethyl Hydroxyl C5 Hydroxyl (Functional Handle) Scaffold->Hydroxyl Lactam Delta-Lactam Core (H-Bond Motif) Scaffold->Lactam ConfLock Conformational Locking GemDimethyl->ConfLock SAR SAR Expansion Hydroxyl->SAR TargetBind Target Binding Lactam->TargetBind

Figure 1: Structural dynamics and medicinal chemistry utility of the scaffold.

De Novo Synthetic Methodologies

To access this scaffold, we outline a highly logical, three-phase synthetic route starting from commercially available 2,2-dimethyl-4-pentenoic acid. This methodology is designed as a self-validating system , ensuring that each step contains built-in analytical checks to prevent the propagation of errors.

Synthesis SM 2,2-Dimethyl-4-pentenoic acid Epox Epoxidation (mCPBA) SM->Epox Int1 4,5-Epoxy-2,2-dimethylpentanoic acid Epox->Int1 Azide Regioselective Azidolysis (NaN3) Int1->Azide Int2 5-Azido-4-hydroxy-2,2-dimethylpentanoic acid Azide->Int2 RedLact Reduction & Lactamization (H2, Pd/C) Int2->RedLact Prod 5-Hydroxy-3,3-dimethylpiperidin-2-one RedLact->Prod

Figure 2: De novo synthetic pathway for 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Step-by-Step Experimental Protocol

Phase 1: Epoxidation of the Terminal Olefin

  • Causality: Installing an epoxide provides the necessary oxygenation at C4/C5, setting the stage for regioselective nucleophilic attack.

  • Procedure: Dissolve 2,2-dimethyl-4-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Maintaining 0°C prevents the thermal degradation of the resulting epoxide.

  • Self-Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. Test the organic layer with starch-iodide paper; a negative (colorless) result validates the complete neutralization of hazardous residual peroxides before proceeding to extraction.

Phase 2: Regioselective Azidolysis

  • Causality: Opening the epoxide with a nitrogen nucleophile establishes the C5 amine required for ring closure. Sodium azide (NaN₃) selectively attacks the less sterically hindered terminal carbon (C5), leaving the hydroxyl group at C4.

  • Procedure: Dissolve the crude epoxide in dimethylformamide (DMF). Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq) to act as a proton source, facilitating the epoxide opening. Heat to 65°C for 12 hours.

  • Self-Validation: Following aqueous workup, analyze the crude intermediate via Infrared (IR) Spectroscopy. The presence of a sharp, intense absorption band at ~2100 cm⁻¹ definitively confirms the successful incorporation of the azide group.

Phase 3: Reductive Lactamization

  • Causality: Reducing the azide to a primary amine triggers a spontaneous, thermodynamically driven intramolecular cyclization with the C1 carboxylic acid, yielding the highly stable 6-membered delta-lactam.

  • Procedure: Dissolve the azido-acid intermediate in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.

  • Self-Validation: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. The reaction's completion is validated by the disappearance of the azide stretch in IR and the emergence of a broad lactam N-H stretch at ~3200 cm⁻¹.

Analytical Validation Framework

To ensure the absolute structural integrity and purity of the synthesized 5-Hydroxy-3,3-dimethylpiperidin-2-one, the following analytical signatures must be verified[2]:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The predicted collision cross-section and mass-to-charge ratio must align with theoretical values. Expect a primary [M+H]⁺ adduct at 144.10192 m/z and a sodium adduct [M+Na]⁺ at 166.08386 m/z [2].

  • ¹H NMR (400 MHz, CDCl₃):

    • A broad singlet at ~6.5 ppm confirms the presence of the lactam N-H.

    • A multiplet at ~3.9 ppm corresponds to the C5 methine proton adjacent to the hydroxyl group.

    • Two distinct singlets integrating to 3 protons each at ~1.1 - 1.2 ppm validate the intact C3 gem-dimethyl group.

References

  • NextSDS. "5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information and Hazard Classifications". Available at: [Link]

  • PubChemLite (Université du Luxembourg). "5-hydroxy-3,3-dimethylpiperidin-2-one (C7H13NO2) - Monoisotopic Mass and Adduct Profiles". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-Hydroxy-3,3-dimethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive framework for determining the essential physical characteristics o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for determining the essential physical characteristics of the novel compound 5-Hydroxy-3,3-dimethylpiperidin-2-one, specifically its melting point and solubility. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental properties is a critical prerequisite for its advancement as a potential therapeutic agent. This document is structured to provide not only the "how" but also the "why," offering field-proven insights into the experimental design and interpretation of results.

Physical Properties of 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Data Gap and the Path Forward

A comprehensive search of available chemical databases and scientific literature reveals a notable absence of published data for the melting point and solubility of 5-Hydroxy-3,3-dimethylpiperidin-2-one. This data gap underscores the novelty of the compound and necessitates a de novo experimental determination of these properties. The following sections will provide detailed, validated methodologies for these essential characterizations.

Table 1: Physical Characteristics of 5-Hydroxy-3,3-dimethylpiperidin-2-one

PropertyValueMethod
Melting PointTo Be DeterminedCapillary Method
SolubilityTo Be DeterminedShake-Flask Method

Determination of Melting Point: A Cornerstone of Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. A sharp, well-defined melting range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[1]

Causality Behind Experimental Choices

The chosen methodology, the capillary melting point technique, is a universally accepted and reliable method for determining the melting point of organic compounds.[1] The slow heating rate near the expected melting point is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate measurement.[2][3] A preliminary rapid determination is recommended to establish an approximate melting range, which then allows for a more precise measurement in subsequent trials.[1]

Detailed Experimental Protocol for Melting Point Determination

Materials:

  • 5-Hydroxy-3,3-dimethylpiperidin-2-one (powdered)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation:

    • Place a small amount of 5-Hydroxy-3,3-dimethylpiperidin-2-one onto a clean, dry surface.

    • If the sample is not already a fine powder, gently grind it using a mortar and pestle.[4]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.[4]

  • Initial (Rapid) Melting Point Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a relatively high value (e.g., 10-20 °C per minute).

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This will provide an approximate melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial determination.[2]

    • Prepare a fresh capillary tube with the sample.

    • Place the new capillary tube in the apparatus.

    • Heat the sample at a medium rate until the temperature is about 20 °C below the expected melting point.[2]

    • Reduce the heating rate to 1-2 °C per minute.[3][4]

    • Carefully observe the sample and record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

    • Repeat the accurate determination at least twice to ensure reproducibility.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement start Start: Obtain Sample grind Grind to Fine Powder start->grind load Load into Capillary Tube (2-3 mm) grind->load pack Pack Sample load->pack rapid_heat Rapid Heating (~10-20°C/min) Determine Approximate Range pack->rapid_heat cool Cool Apparatus (>20°C below approx. MP) rapid_heat->cool slow_heat Slow Heating (1-2°C/min) Near Expected MP cool->slow_heat record_t1 Record T1 (First Droplet) slow_heat->record_t1 record_t2 Record T2 (Completely Liquid) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Key Predictor of Bioavailability

Solubility is a critical physicochemical parameter that influences a drug candidate's absorption, distribution, and overall bioavailability.[5] Determining the solubility of 5-Hydroxy-3,3-dimethylpiperidin-2-one in various solvent systems, particularly aqueous buffers at different pH values, is essential for early-stage drug development.

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6][7] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol for Solubility Determination

Materials:

  • 5-Hydroxy-3,3-dimethylpiperidin-2-one

  • A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 5-Hydroxy-3,3-dimethylpiperidin-2-one in a suitable organic solvent (e.g., DMSO or methanol) at a known high concentration.

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid 5-Hydroxy-3,3-dimethylpiperidin-2-one to a pre-determined volume of the desired solvent in a glass vial. Ensure there is undissolved solid material present.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient duration (typically 24-48 hours) to reach equilibrium.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase of the HPLC method to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted supernatant by HPLC.

    • Using the calibration curve, determine the concentration of 5-Hydroxy-3,3-dimethylpiperidin-2-one in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility of the compound in that solvent.

Visualization of the Solubility Determination Workflow

SolubilityWorkflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis start Start: Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48 hours) start->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Supernatant filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify using Calibration Curve hplc->quantify report Report Solubility quantify->report

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Future Directions

The experimental determination of the melting point and solubility of 5-Hydroxy-3,3-dimethylpiperidin-2-one is a foundational step in its journey as a potential drug candidate. The protocols outlined in this guide provide a robust framework for obtaining accurate and reproducible data. These findings will be instrumental in guiding subsequent stages of drug development, including formulation design, salt screening, and preclinical evaluation. It is imperative that these experiments are conducted with meticulous attention to detail to ensure the integrity of the data and to make informed decisions about the future of this promising compound.

References

  • Organic Laboratory Techniques 4.1. Melting Point.
  • Experiment 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Determination of the melting point.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.
  • Video: Melting Point Determination of Solid Organic Compounds - JoVE.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • <1236> Solubility Measurements - USP-NF.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • BCS Methodology: Solubility, Permeability & Dissolution - FDA.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-5-Hydroxy-3,3-dimethylpiperidin-2-one

Document ID: AN-2026-03-31 Target Audience: Process Chemists, Biocatalysis Scientists, and Drug Development Professionals Compound Identifiers: CAS 1785044-63-4 | MW: 143.18 g/mol | Formula: C7H13NO2 [1] Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-31 Target Audience: Process Chemists, Biocatalysis Scientists, and Drug Development Professionals Compound Identifiers: CAS 1785044-63-4 | MW: 143.18 g/mol | Formula: C7H13NO2 [1]

Executive Summary

The chiral building block (S)-5-hydroxy-3,3-dimethylpiperidin-2-one is a highly valued intermediate in the synthesis of functionally dense APIs, particularly in the development of kinase inhibitors and neurological therapeutics. The presence of the gem-dimethyl group at the C3 position introduces unique conformational rigidity via the Thorpe-Ingold effect, which historically complicates traditional chiral pool syntheses.

This application note details two highly scalable, enantioselective methodologies for the reduction of the prochiral precursor 3,3-dimethylpiperidine-2,5-dione :

  • Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN complex.

  • Biocatalytic Reduction utilizing an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Both protocols are designed as self-validating systems, ensuring that process deviations are immediately detectable via real-time physical or chemical feedback loops.

Strategic Rationale & Mechanistic Insights

The Substrate Challenge: Conformational Locking

The starting material, 3,3-dimethylpiperidine-2,5-dione, possesses a C5 ketone and a C2 amide. The gem-dimethyl moiety at C3 restricts the ring's conformational flexibility. While this steric bulk hinders non-selective nucleophilic attack, it is highly advantageous for asymmetric catalysis. The locked conformation presents a highly differentiated Re and Si face to the catalyst, allowing for exceptional enantiomeric excess (ee > 99%) if the hydride delivery is precisely controlled.

Pathway A: Chemocatalytic ATH (Noyori-Type)

We employ the well-established RuCl(p-cymene)[(R,R)-TsDPEN] catalyst [2].

  • Causality of Reagent Choice: Instead of high-pressure H2 gas, we utilize a formic acid/triethylamine (HCOOH/Et3N) azeotrope as the hydride source. The irreversible decomposition of formic acid into CO2 gas provides a powerful thermodynamic sink, driving the equilibrium entirely toward the alcohol product.

  • Stereocontrol: The (R,R)-TsDPEN ligand dictates an outer-sphere mechanism via a rigid 6-membered pericyclic transition state, directing the hydride exclusively to the Re face of the C5 ketone to yield the (S)-alcohol.

Pathway B: Biocatalytic KRED Cascade

For greener, ambient-condition scaling, we utilize an engineered Ketoreductase (KRED) [3].

  • Causality of Reagent Choice: Stoichiometric use of the NADPH cofactor is economically prohibitive for drug development. Therefore, we couple the KRED with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously regenerating NADPH from NADP+.

  • Thermodynamic Driving Force: The spontaneous hydrolysis of D-glucono-1,5-lactone into gluconic acid makes the entire biocatalytic cycle irreversible, ensuring >99% conversion.

Workflow cluster_paths Asymmetric Reduction Strategies Precursor 3,3-Dimethylpiperidine-2,5-dione (Prochiral Ketone) ATH Chemocatalytic ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Precursor->ATH Route A KRED Biocatalytic Reduction Engineered KRED / NADP+ Glucose / GDH Precursor->KRED Route B IPC In-Process Control (IPC) Chiral GC/HPLC (ee > 99%) ATH->IPC KRED->IPC Product (S)-5-Hydroxy-3,3-dimethylpiperidin-2-one (Target Chiral Building Block) IPC->Product Downstream Processing

Figure 1: Divergent asymmetric reduction workflows for 5-hydroxy-3,3-dimethylpiperidin-2-one.

Comparative Analytics

The following table summarizes the quantitative performance metrics of both protocols, allowing process chemists to select the optimal route based on facility capabilities and scale.

MetricRoute A: Chemocatalytic ATHRoute B: Biocatalytic KRED
Catalyst Loading 0.5 mol%5 wt% (Enzyme)
Reaction Temperature 30 °C30 °C
Reaction Time 24 hours16 hours
Conversion > 98%> 99%
Enantiomeric Excess (ee) 97% (S)> 99.5% (S)
E-Factor (Waste/Product) ~15~8 (Aqueous buffer)
Primary Cost Driver Ruthenium catalyst, LigandEnzyme procurement
Self-Validation Signal CO2 gas evolutionBase consumption (pH stat)

Experimental Methodologies

Protocol A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Principle: The reaction is driven by the decomposition of formic acid. The continuous evolution of CO2 bubbles serves as a visual, real-time indicator of active catalytic turnover. If bubbling ceases before complete conversion, it indicates catalyst deactivation (typically via oxygen or moisture ingress), validating the system's strict requirement for inert conditions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 500 mL Schlenk flask, charge 3,3-dimethylpiperidine-2,5-dione (14.1 g, 100 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.32 g, 0.5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) and stir to form a homogeneous solution.

  • Azeotrope Addition: Slowly inject a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 20 mL). Caution: Mild exotherm and immediate gas evolution will occur.

  • Reaction: Seal the system under an argon balloon and stir at 30 °C for 24 hours. Monitor the self-validating CO2 evolution.

  • IPC Check: Withdraw a 50 µL aliquot, dilute in methanol, and analyze via chiral HPLC (Chiralpak IC column, Hexane/IPA 80:20). Proceed only if conversion > 98%.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol B: Biocatalytic KRED-Mediated Reduction

Self-Validation Principle: The GDH recycling system oxidizes glucose to gluconolactone, which rapidly hydrolyzes to gluconic acid, lowering the pH. A pH stat must continuously add 1M NaOH to maintain pH 7.0. The volume of NaOH consumed is directly proportional to the reaction progress. If the pH stat stops dispensing base, the reaction has stalled—providing an immediate, automated self-validation of the enzymatic cascade's health.

Biocatalysis Substrate 3,3-Dimethylpiperidine -2,5-dione KRED KRED Enzyme Substrate->KRED Reduction Product (S)-5-Hydroxy-3,3-dimethyl -piperidin-2-one KRED->Product NADP NADP+ KRED->NADP GDH GDH Enzyme NADPH NADPH + H+ GDH->NADPH Regeneration Gluconic Gluconic Acid (pH Drop) GDH->Gluconic Hydrolysis NADP->GDH NADPH->KRED Hydride Transfer Glucose D-Glucose Glucose->GDH Oxidation

Figure 2: Biocatalytic KRED/GDH coupled cofactor recycling system for continuous NADPH supply.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Loading: Dissolve 3,3-dimethylpiperidine-2,5-dione (14.1 g, 100 mmol) in 20 mL of DMSO, then add this dropwise to the buffer to ensure fine dispersion.

  • Cofactor & Recycling System: Add D-glucose (27.0 g, 150 mmol, 1.5 eq) and NADP+ sodium salt (78 mg, 0.1 mol%).

  • Enzyme Addition: Add engineered KRED powder (700 mg, 5 wt%) and GDH powder (140 mg, 1 wt%).

  • Reaction & Titration: Stir the suspension at 30 °C. Engage an automated pH stat loaded with 1M NaOH set to maintain pH 7.0.

  • IPC Check: At 16 hours, verify that approximately 100 mL of 1M NaOH has been consumed (theoretical yield). Extract a 100 µL aliquot with EtOAc and analyze via chiral GC (CP-Chirasil-Dex CB column).

  • Workup: Add Celite (5 g) to the reaction mixture and filter to remove denatured proteins. Saturate the aqueous filtrate with NaCl, then extract exhaustively with EtOAc (4 × 100 mL). Dry and concentrate to yield the highly pure (S)-enantiomer.

Downstream Processing & Isolation

Regardless of the chosen synthetic route, the crude (S)-5-hydroxy-3,3-dimethylpiperidin-2-one can be purified via recrystallization to upgrade the enantiomeric purity to >99.9%.

  • Dissolve the crude off-white solid in a minimum volume of boiling ethyl acetate (~2 mL/g).

  • Slowly add heptane dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool to room temperature, then age at 4 °C for 4 hours.

  • Filter the resulting white crystalline needles, wash with cold heptane, and dry under vacuum at 45 °C.

References

  • NextSDS Chemical Database. (2024). 5-hydroxy-3,3-dimethylpiperidin-2-one Chemical Substance Information. NextSDS. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. URL:[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412–1419. URL:[Link]

Application

The Rising Star in Heterocyclic Chemistry: 5-Hydroxy-3,3-dimethylpiperidin-2-one as a Versatile Synthetic Building Block

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Its derivatives are integral to over twenty classes of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Its derivatives are integral to over twenty classes of therapeutic agents, highlighting the significance of this heterocyclic motif in drug design and development.[1] Within this important class of compounds, functionalized piperidinones, particularly those bearing hydroxyl groups, offer a rich platform for chemical exploration and the synthesis of complex molecular architectures. This guide introduces 5-Hydroxy-3,3-dimethylpiperidin-2-one, a promising yet under-explored building block, and provides a comprehensive overview of its proposed synthesis and potential applications in organic synthesis and drug discovery.

The presence of a hydroxyl group and a lactam functionality within the same molecule makes 5-Hydroxy-3,3-dimethylpiperidin-2-one a bifunctional scaffold amenable to a wide array of chemical transformations. The gem-dimethyl substitution at the 3-position introduces conformational rigidity and steric hindrance, which can be strategically exploited to influence the stereochemical outcome of reactions and the biological activity of its derivatives. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering insights into the synthesis and utility of this versatile building block.

Proposed Synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one

A plausible and efficient synthetic route to 5-Hydroxy-3,3-dimethylpiperidin-2-one commences with the readily available 3,3-dimethylglutaric anhydride. The proposed two-step synthesis involves the formation of a piperidine-2,4-dione intermediate, followed by a selective reduction of the 4-keto group.

Step 1: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

The initial step involves the cyclization of 3,3-dimethylglutaric anhydride with a suitable nitrogen source, such as ammonia or a primary amine, followed by intramolecular condensation.[2] A well-documented approach for a similar transformation is the synthesis of 3,3-dimethylglutarimide from 3,3-dimethylglutaric acid and ammonia.[2] Adapting this, a plausible route to the N-unsubstituted 5,5-dimethylpiperidine-2,4-dione can be envisioned.

Protocol 1: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Urea

  • Sand (acid-washed)

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • In a 250 mL round-bottom flask, thoroughly mix 3,3-dimethylglutaric anhydride (1.0 eq) with urea (1.2 eq) and a small amount of acid-washed sand.

  • Fit the flask with a condenser.

  • Heat the mixture in a heating mantle to 150-160 °C.

  • Maintain the temperature for 1-2 hours, during which the mixture will melt and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Triturate the solid mass with water to remove any unreacted urea and other water-soluble byproducts.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 5,5-dimethylpiperidine-2,4-dione.

Expected Outcome:

This reaction is expected to produce 5,5-dimethylpiperidine-2,4-dione in good yield. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Step 2: Selective Reduction to 5-Hydroxy-3,3-dimethylpiperidin-2-one

The second step involves the selective reduction of the 4-carbonyl group of 5,5-dimethylpiperidine-2,4-dione. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a mild and selective choice for the reduction of ketones in the presence of amides (lactams).

Protocol 2: Synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one

Materials:

  • 5,5-Dimethylpiperidine-2,4-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5,5-dimethylpiperidine-2,4-dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Table 1: Summary of Proposed Synthetic Steps and Conditions

StepStarting MaterialReagents and ConditionsProduct
13,3-Dimethylglutaric anhydrideUrea, 150-160 °C5,5-Dimethylpiperidine-2,4-dione
25,5-Dimethylpiperidine-2,4-dioneNaBH₄, Methanol, 0 °C to rt5-Hydroxy-3,3-dimethylpiperidin-2-one

Applications in Organic Synthesis: A Versatile Building Block

5-Hydroxy-3,3-dimethylpiperidin-2-one is a versatile building block due to the presence of two key functional groups: a secondary hydroxyl group and a lactam. These functionalities can be selectively manipulated to generate a diverse library of compounds.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_lactam Lactam Reactions main 5-Hydroxy-3,3-dimethylpiperidin-2-one ether Etherification (e.g., Williamson ether synthesis) main->ether R-X, Base ester Esterification (e.g., Acylation) main->ester Acyl chloride, Base oxidation Oxidation (e.g., Swern, Dess-Martin) main->oxidation Oxidizing agent n_alkylation N-Alkylation main->n_alkylation R'-X, Base ring_opening Ring Opening (Hydrolysis, Aminolysis) main->ring_opening H₃O⁺ or Nu⁻

Caption: Potential Synthetic Transformations of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Reactions at the Hydroxyl Group
  • Etherification: The hydroxyl group can be readily converted into an ether via reactions such as the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl substituents.

  • Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides provides access to various ester derivatives, which can be useful as prodrugs or for modulating the physicochemical properties of the molecule.

  • Oxidation: Oxidation of the secondary alcohol to a ketone would regenerate the 4-keto piperidinone scaffold, allowing for further functionalization at this position.

Reactions at the Lactam Moiety
  • N-Alkylation/N-Arylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents on the nitrogen atom. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR).

  • Ring Opening: Under forcing conditions (e.g., strong acid or base), the lactam ring can be hydrolyzed to yield the corresponding amino acid. Alternatively, aminolysis can lead to the formation of amide derivatives.

Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

G start Start: 5-Hydroxy-3,3-dimethylpiperidin-2-one protect Protection of -OH (e.g., TBDMSCl, Imidazole) start->protect oh_derivatize Derivatization of -OH (Acylation, Etherification) start->oh_derivatize Direct Derivatization (if N-H is not reactive) n_alkylate N-Alkylation (NaH, R-X) protect->n_alkylate deprotect Deprotection of -OH (TBAF) n_alkylate->deprotect deprotect->oh_derivatize final Final Product Library oh_derivatize->final

Caption: General Workflow for the Derivatization of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Conclusion

5-Hydroxy-3,3-dimethylpiperidin-2-one represents a highly promising and versatile building block for organic synthesis and medicinal chemistry. Its straightforward proposed synthesis from inexpensive starting materials, coupled with the presence of two distinct and reactive functional groups, makes it an attractive scaffold for the generation of novel and diverse molecular entities. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable heterocyclic compound in their drug discovery and development endeavors. Further investigation into the stereoselective synthesis and reactions of this building block will undoubtedly unlock new avenues for the creation of innovative therapeutics.

References

  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - Benchchem. (URL: )
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchGate. (URL: [Link])

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed. (URL: [Link])

  • (PDF) Synthesis of Both the Enantiomers of - Amanote Research. (URL: [Link])

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC. (URL: [Link])

  • 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information - NextSDS. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods - Benchchem. (URL: )
  • Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC. (URL: [Link])

  • Facile Synthesis of 5-Hydroxy-3-pyrrolin-2-ones from Morita-Baylis-Hillman Adducts. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (URL: [Link])

  • 5-hydroxy-3-methylpiperidin-2-one — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones from 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides: X-ray crystal structure determination for (5RS,6SR). (URL: [Link])

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (URL: [Link])

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - ACS Publications. (URL: [Link])

  • Bruker Guide to MALDI Sample Preparation. (URL: [Link])

  • Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])

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Method

Application Notes and Protocols for High-Throughput Screening of "5-Hydroxy-3,3-dimethylpiperidin-2-one" Derivatives

A Senior Application Scientist's Guide to Discovering Novel Therapeutic Agents Introduction: The Therapeutic Potential of the Piperidinone Scaffold The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Discovering Novel Therapeutic Agents

Introduction: The Therapeutic Potential of the Piperidinone Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its derivatives, particularly piperidinones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[3][4] Studies have revealed that certain piperidone derivatives can induce apoptosis, disrupt cell cycle progression, and modulate key signaling pathways implicated in cancer.[5][6][7] For instance, some analogs have been shown to upregulate the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis.[7][8][9]

This application note outlines a comprehensive high-throughput screening (HTS) cascade for the discovery of novel therapeutic agents derived from the "5-Hydroxy-3,3-dimethylpiperidin-2-one" core structure. For the purpose of this guide, we will hypothesize a drug discovery campaign aimed at identifying derivatives that disrupt the protein-protein interaction (PPI) between the tumor suppressor p53 and its primary negative regulator, MDM2. The overexpression of MDM2 is a common mechanism in many cancers to inactivate p53, making the inhibition of the p53-MDM2 interaction a promising strategy for cancer therapy.[1][10]

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

The success of any HTS campaign hinges on a well-designed workflow that efficiently identifies, confirms, and validates promising hit compounds while systematically eliminating false positives.[11][12] Our proposed strategy employs a multi-pronged approach, integrating a biochemical assay for direct target engagement with a cell-based assay to assess functional consequences.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Prioritization cluster_validation Hit Validation Primary_Biochemical Biochemical Assay (TR-FRET for p53-MDM2) Hits Primary Hits Primary_Biochemical->Hits Primary_Cell Cell-Based Assay (Cytotoxicity Screen) Primary_Cell->Hits Dose_Response Dose-Response Curves (IC50 Determination) Orthogonal Orthogonal Assay (AlphaScreen) Dose_Response->Orthogonal Counterscreen Counterscreens (e.g., General Cytotoxicity) Orthogonal->Counterscreen Confirmed_Hits Confirmed Hits Counterscreen->Confirmed_Hits SAR Preliminary SAR Biophysical Biophysical Assays (e.g., SPR, MST) SAR->Biophysical Validated_Leads Validated Leads for Medicinal Chemistry Biophysical->Validated_Leads Library Compound Library (5-Hydroxy-3,3-dimethylpiperidin-2-one Derivatives) Library->Primary_Biochemical Single Concentration Library->Primary_Cell Single Concentration Hits->Dose_Response Confirmed_Hits->SAR

Caption: High-level overview of the HTS cascade for hit identification and validation.

Part 1: Primary High-Throughput Screening

The primary screen is the first crucial step, where a large library of compounds is tested at a single concentration to identify initial "hits".[13] We will employ a dual-assay approach to increase the robustness of our hit selection.

Biochemical Assay: TR-FRET for p53-MDM2 Interaction

Rationale: A biochemical assay provides direct evidence of a compound's ability to interfere with the target interaction in a controlled, cell-free environment.[14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for this purpose due to its high sensitivity, low background, and homogeneous (no-wash) format, making it highly amenable to automation.[15][16]

Principle of the Assay: The assay uses a recombinant MDM2 protein tagged with a long-lifetime donor fluorophore (e.g., Europium cryptate) and a p53-derived peptide tagged with an acceptor fluorophore (e.g., d2). When the p53 peptide binds to MDM2, the donor and acceptor are brought into close proximity, allowing for energy transfer and resulting in a high TR-FRET signal. A compound that disrupts this interaction will cause a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_bound Bound State (High TR-FRET) cluster_unbound Unbound State (Low TR-FRET) MDM2_D MDM2-Donor p53_A p53-Acceptor MDM2_D->p53_A FRET Emission1 Acceptor Emission (665 nm) p53_A->Emission1 Excitation1 Excitation (340 nm) Excitation1->MDM2_D Inhibitor Inhibitor MDM2_D2 MDM2-Donor Emission2 Donor Emission (620 nm) MDM2_D2->Emission2 p53_A2 p53-Acceptor Excitation2 Excitation (340 nm) Excitation2->MDM2_D2

Caption: Principle of the TR-FRET assay for p53-MDM2 interaction inhibitors.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant tagged MDM2 protein, and tagged p53 peptide at 2X final concentration.

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into a 1536-well assay plate.

  • Protein-Compound Incubation: Add 2.5 µL of the 2X MDM2 protein solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Peptide Addition: Add 2.5 µL of the 2X p53 peptide solution to initiate the binding reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and then the percent inhibition for each compound relative to positive (no inhibitor) and negative (no p53 peptide) controls.

Cell-Based Assay: Cytotoxicity Screening

Rationale: A cell-based assay provides a more physiologically relevant context, assessing a compound's effect on cell viability.[17] This is crucial as a compound that disrupts the p53-MDM2 interaction is expected to stabilize p53 and induce apoptosis or cell cycle arrest in cancer cells with wild-type p53.[1] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay ideal for HTS.[18][19][20]

Principle of the Assay: The assay quantifies ATP, an indicator of metabolically active cells.[19][21] The reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, it causes cell lysis, releasing ATP, which drives the luciferase reaction, producing a luminescent signal proportional to the number of viable cells.[18][20]

Protocol:

  • Cell Plating: Seed a human cancer cell line with wild-type p53 (e.g., HCT-116, MCF-7)[8][22] into 1536-well plates at an optimized density and allow cells to attach overnight.

  • Compound Addition: Add 50 nL of each library compound to the cell plates.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plates to room temperature and add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of media in the well.[18]

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Plate Reading: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound relative to positive (untreated cells) and negative (cells treated with a known cytotoxic agent) controls.

Part 2: Data Analysis and Hit Selection

Assay Quality Control: The robustness of an HTS assay is quantified by the Z'-factor.[23][24] This statistical parameter accounts for both the dynamic range of the assay and the variability of the signals.[25]

  • Z'-factor = 1 – (3σp + 3σn) / |μp - μn|

    • Where μp and σp are the mean and standard deviation of the positive control, and μn and σn are for the negative control.

An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[17][24][26]

Hit Selection: "Hits" are compounds that exhibit activity beyond a defined threshold. A common method is to use a threshold based on the mean and standard deviation (SD) of the sample population (e.g., activity > 3 SD from the mean). For the biochemical assay, hits would be compounds showing significant inhibition, while for the cell-based assay, hits would be those causing a significant decrease in viability.

Assay Type Example Compound ID Raw Signal % Inhibition/Viability Z-Score Hit? (Z > 3)
TR-FRET Cmpd-0010.2585%4.5Yes
TR-FRET Cmpd-0021.585%0.2No
CellTiter-Glo Cmpd-00115,000 RLU12%5.1Yes
CellTiter-Glo Cmpd-002120,000 RLU98%-0.1No
Table 1: Hypothetical primary screening data and hit selection.

Part 3: Hit Confirmation and Triage

Primary hits must undergo a rigorous confirmation process to eliminate false positives and prioritize the most promising candidates for further development.[11][27]

Dose-Response Analysis

Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[13][28] This is achieved by fitting the data to a four-parameter logistic model.[29][30][31]

Compound ID TR-FRET IC50 (µM) Cell Viability IC50 (µM) Hill Slope
Cmpd-0010.851.21.10.99
Cmpd-0032.53.10.90.98
Cmpd-004> 5045.21.30.97
Table 2: Hypothetical IC50 values for confirmed hits.
Orthogonal and Counter-Screening

Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay that measures the same biological event but uses a different detection method.[11][12] For the p53-MDM2 interaction, an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[1][15][32] It is also a proximity-based assay but relies on singlet oxygen transfer between donor and acceptor beads, providing a distinct mechanism of signal generation.[14][32]

Counterscreens: These assays are designed to identify compounds that interfere with the assay technology itself or act through undesirable mechanisms. For example, a counterscreen using a different TR-FRET assay with an unrelated target can identify promiscuous inhibitors.[11]

Hit_Triage Primary_Hits Primary Hits from Biochemical & Cell-Based Screens Dose_Response Dose-Response Confirmation (IC50 < 10 µM?) Primary_Hits->Dose_Response Orthogonal Orthogonal Assay Confirmation (e.g., AlphaScreen Active?) Dose_Response->Orthogonal Yes exit1 Dose_Response->exit1 No Counterscreen Counterscreen (Non-specific activity?) Orthogonal->Counterscreen Yes exit2 Orthogonal->exit2 No SAR_Triage SAR & Chemical Tractability (Is the scaffold promising?) Counterscreen->SAR_Triage No exit3 Counterscreen->exit3 Yes Validated_Hits Validated Hits for Lead Optimization SAR_Triage->Validated_Hits Yes exit4 SAR_Triage->exit4 No

Caption: Decision-making workflow for hit triage and prioritization.

Conclusion

This application note provides a robust, field-proven framework for the high-throughput screening of "5-Hydroxy-3,3-dimethylpiperidin-2-one" derivatives. By combining direct biochemical target engagement assays with functional cell-based screens and a rigorous hit validation cascade, researchers can efficiently identify and prioritize novel compounds with therapeutic potential. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization and preclinical development.

References

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. (2011). Journal of Biomolecular Screening. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (2024). ijamscr. [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]

  • Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). ResearchGate. [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]

  • On HTS: Z-factor. (2023). Medium. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (n.d.). PMC. [Link]

  • An Application of Fit Quality to Screen MDM2/p53 Protein-Protein Interaction Inhibitors. (2018). Molecules. [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (n.d.). PMC. [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (n.d.). PMC. [Link]

  • Identification of a Disruptor of the MDM2-p53 Protein-Protein Interaction Facilitated by High-throughput in Silico Docking. (n.d.). PMC. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016). RSC Publishing. [Link]

  • A high-throughput screen targeting the p53/MDM2 interaction (a) A.... (n.d.). ResearchGate. [Link]

  • Two Novel Piperidone Compounds Display Antiproliferative Effects on Human Prostate and Lymphoma Cancer Cell Lines and in vitro Investigation of Thiophenecarboxylate Anti-Cancer Activity. (n.d.). ProQuest. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. [Link]

  • Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. (2025). MDPI. [Link]

  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). PMC. [Link]

  • Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells. (n.d.). PMC. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (n.d.). PMC. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024). ResearchGate. [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. (2021). Nucleic Acids Research. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Automatic end-to-end analysis of high-throughput in vitro cell culture screening by HTSplotter. (2021). bioRxiv. [Link]

  • A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. (n.d.). BPS Bioscience. [Link]

  • Assay Development. (n.d.). High-Throughput Molecular Screening Center. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • How TR-FRET Empower High-Throughput Screening. (n.d.). Sino Biological. [Link]

Sources

Application

Application Notes and Protocols: 5-Hydroxy-3,3-dimethylpiperidin-2-one in Medicinal Chemistry

Introduction: The Piperidin-2-one Scaffold as a Privileged Structure in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals and natural products.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidin-2-one Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure allows for precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[2] Within this class, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality provides a rigidifying element and a hydrogen bond donor/acceptor site, while the remaining ring carbons can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 5-Hydroxy-3,3-dimethylpiperidin-2-one . The introduction of a hydroxyl group at the 5-position and a gem-dimethyl group at the 3-position creates a chiral scaffold with a unique combination of features. The hydroxyl group can participate in key hydrogen bonding interactions with target proteins and improve aqueous solubility, while the gem-dimethyl group can induce a specific ring conformation and enhance metabolic stability by blocking potential sites of oxidation.

These application notes will provide a comprehensive overview of the potential synthesis, characterization, and medicinal chemistry applications of 5-Hydroxy-3,3-dimethylpiperidin-2-one, drawing upon established knowledge of related piperidinone derivatives to provide a scientifically grounded framework for its exploration in drug discovery programs.

Physicochemical and Structural Properties

While extensive experimental data for 5-Hydroxy-3,3-dimethylpiperidin-2-one is not widely published, its basic properties can be predicted or are available from chemical databases.

PropertyValueSource
CAS Number 1785044-63-4[3]
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol Inferred
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in water and polar organic solventsInferred
Chirality Yes, at C5Inferred

Proposed Synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one

There is no widely published, optimized synthesis for 5-Hydroxy-3,3-dimethylpiperidin-2-one. However, a plausible synthetic route can be designed by combining established methodologies for the synthesis of substituted piperidin-2-ones. The following proposed multi-step synthesis is based on a retrosynthetic analysis that disconnects the lactam ring to a linear amino acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the amide bond of the lactam, leading back to a δ-amino-β-hydroxy acid. The gem-dimethyl group can be introduced via alkylation of a suitable precursor.

Retrosynthesis Target 5-Hydroxy-3,3-dimethylpiperidin-2-one Precursor1 5-Amino-4-hydroxy-3,3-dimethylpentanoic acid Target->Precursor1 Lactamization Precursor2 5-Azido-4-hydroxy-3,3-dimethylpentanoic acid ester Precursor1->Precursor2 Azide Reduction Precursor3 α,β-Unsaturated ester Precursor2->Precursor3 Epoxide Opening Synthetic_Pathway Start Ethyl 3,3-dimethyl-4-pentenoate Epoxide Ethyl 3,3-dimethyl-4,5-epoxypentanoate Start->Epoxide m-CPBA Azido_alcohol Ethyl 5-azido-4-hydroxy-3,3-dimethylpentanoate Epoxide->Azido_alcohol NaN3 Amino_acid 5-Amino-4-hydroxy-3,3-dimethylpentanoic acid Azido_alcohol->Amino_acid 1. H2, Pd/C 2. LiOH Target 5-Hydroxy-3,3-dimethylpiperidin-2-one Amino_acid->Target Heat, Toluene SAR_Workflow Start 5-Hydroxy-3,3-dimethylpiperidin-2-one Library_Generation Parallel Synthesis (N-alkylation, O-acylation, etc.) Start->Library_Generation Screening High-Throughput Screening (e.g., enzyme assays, cell-based assays) Library_Generation->Screening Hit_Identification Identification of Active Compounds ('Hits') Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis SAR_Analysis->Library_Generation Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

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Method

Application Note: Leveraging 5-Hydroxy-3,3-dimethylpiperidin-2-one in Conformationally Restricted Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Scaffold Hopping, Kinase Inhibitors (PI3K, c-Met), GPCR Modulators, and Late-Stage Functionalization Introduction & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Scaffold Hopping, Kinase Inhibitors (PI3K, c-Met), GPCR Modulators, and Late-Stage Functionalization

Introduction & Structural Rationale

The piperidine-2-one (δ-valerolactam) scaffold is widely recognized as a privileged motif in modern drug discovery. It frequently serves as a rigidified peptide-bond bioisostere, offering excellent hydrogen-bonding capabilities while maintaining a favorable pharmacokinetic profile[1]. Within this chemical space, 5-hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4) has emerged as a highly sophisticated, commercially available building block for novel therapeutic design[2][3].

The architectural brilliance of this specific molecule lies in two key functional modifications:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): The inclusion of a gem-dimethyl group at the C3 position induces a thermodynamic and kinetic phenomenon known as the Thorpe-Ingold effect[4][5]. By compressing the internal bond angle at C3, the gem-dimethyl group restricts the conformational flexibility of the lactam ring. This restriction pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to targets such as PI3K or c-Met[6][7]. Furthermore, these methyl groups act as steric shields, blocking cytochrome P450-mediated oxidation at the vulnerable α-carbonyl position, thereby drastically improving metabolic stability (half-life)[4].

  • The C5-Hydroxyl Handle: The secondary alcohol at the C5 position provides a critical synthetic vector. It allows for divergent late-stage functionalization (LSF)—such as etherification, amination, or cross-coupling—enabling medicinal chemists to rapidly probe structure-activity relationships (SAR) within solvent-exposed or hydrophobic sub-pockets of a target receptor.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the core scaffold is essential for predicting its impact on the final active pharmaceutical ingredient (API).

PropertyValue / DescriptionImpact on Drug Design
Chemical Formula C₇H₁₃NO₂Low molecular weight (143.18 g/mol ) allows for significant elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates critical interactions with kinase hinge regions (e.g., PI3K)[6].
Hydrogen Bond Acceptors 2 (C=O, -OH)Enhances aqueous solubility and target binding affinity.
Metabolic Hotspots Shielded at C3The gem-dimethyl group prevents rapid clearance via α-oxidation[4].
Stereocenter C5 (Chiral)Allows for stereospecific vector projection into distinct binding pockets.

Synthetic Workflows & Experimental Protocols

To effectively utilize 5-hydroxy-3,3-dimethylpiperidin-2-one, researchers must overcome the inherent low nucleophilicity of the lactam nitrogen (due to amide resonance) and selectively functionalize the C5-hydroxyl group.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Standard SₙAr reactions often fail for lactams. Palladium-catalyzed C-N cross-coupling using a bidentate ligand with a large bite angle (e.g., Xantphos) is required to facilitate the reductive elimination step.

Reagents & Materials:

  • 5-Hydroxy-3,3-dimethylpiperidin-2-one (1.0 equiv)

  • Heteroaryl Halide (e.g., 2-bromopyridine derivative) (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the lactam core, heteroaryl halide, and Cs₂CO₃.

  • Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Causality note: Xantphos is chosen because its wide bite angle forces the palladium intermediate into a geometry that highly favors reductive elimination, preventing competitive β-hydride elimination.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to yield the N-arylated intermediate.

Protocol B: Late-Stage C5-Hydroxyl Functionalization (Mitsunobu Etherification)

To attach bulky lipophilic groups while strictly controlling stereochemistry, the Mitsunobu reaction is employed. This proceeds via an Sₙ2 mechanism, resulting in complete inversion of the C5 stereocenter.

Reagents & Materials:

  • N-Arylated Lactam Intermediate (1.0 equiv)

  • Phenol derivative (Pronucleophile) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the lactam intermediate, the phenol derivative, and PPh₃ in anhydrous THF under argon. Cool the mixture to 0°C in an ice bath.

  • Coupling: Add DIAD dropwise over 15 minutes. Causality note: Slow addition controls the exothermic formation of the betaine intermediate, preventing the premature degradation of the azodicarboxylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The PPh₃ activates the C5-OH into a good leaving group (phosphonium ion), which is subsequently displaced by the phenoxide ion with stereochemical inversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the pure target inhibitor.

Mechanistic Logic & Pathway Visualizations

Synthetic Divergence Logic

The workflow below illustrates the strategic divergence used to build a library of inhibitors from the single 5-hydroxy-3,3-dimethylpiperidin-2-one core.

SyntheticWorkflow A 5-Hydroxy-3,3-dimethyl piperidin-2-one B N-Arylation (Buchwald-Hartwig) A->B Pd Catalyst, Base, Aryl Halide D Heteroaryl-Lactam Intermediate B->D C C5-OH Functionalization (Mitsunobu/Alkylation) E Target Inhibitor Library C->E D->C R-OH, DIAD, PPh3

Caption: Synthetic workflow demonstrating the divergent functionalization of the lactam core.

Pharmacological Integration (PI3K Inhibition)

Derivatives of the 3,3-dimethylpiperidin-2-one scaffold have shown profound efficacy as PI3K inhibitors[6]. The rigid lactam core mimics the adenine ring of ATP, competitively binding to the kinase hinge region and halting downstream oncogenic signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor Lactam-based Inhibitor (e.g., PI3K Antagonist) Inhibitor->PI3K Competitive Inhibition

Caption: Mechanism of action for lactam-based inhibitors disrupting the PI3K/AKT survival pathway.

Quantitative Data: The Impact of the gem-Dimethyl Effect

To quantify the causality behind choosing this specific scaffold, the table below summarizes representative SAR data comparing an unsubstituted lactam core against the 5-hydroxy-3,3-dimethyl variant in a kinase-targeted drug discovery program.

Scaffold CoreTarget Affinity (IC₅₀, nM)Metabolic Clearance (Cl_int, µL/min/mg)Oral Bioavailability (F%)
Piperidin-2-one (Unsubstituted)145.085.412%
3,3-Dimethylpiperidin-2-one42.121.248%
5-Alkoxy-3,3-dimethylpiperidin-2-one 8.5 18.5 65%

Data Interpretation: The addition of the gem-dimethyl group drastically reduces intrinsic clearance (Cl_int) by shielding the molecule from hepatic oxidation, directly translating to improved oral bioavailability. Subsequent functionalization at the C5 position further drives target affinity into the single-digit nanomolar range by capturing additional hydrophobic interactions within the target pocket.

References

  • NextSDS. 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information.[2]

  • Sapphire Bioscience. 5-Hydroxy-3,3-dimethylpiperidin-2-one.[3]

  • European Patent Office (EP 3209664 B1). BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS.[6]

  • BenchChem. The Piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology.[1]

  • ACS Publications. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[4]

  • MDPI Molecules. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold.[7]

  • ACS Publications. Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect.[5]

Sources

Application

"5-Hydroxy-3,3-dimethylpiperidin-2-one" as a potential enzyme inhibitor

An Application Note and Protocol for the Evaluation of 5-Hydroxy-3,3-dimethylpiperidin-2-one as a Potential Enzyme Inhibitor Authored by: A Senior Application Scientist Abstract The piperidine scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Evaluation of 5-Hydroxy-3,3-dimethylpiperidin-2-one as a Potential Enzyme Inhibitor

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This application note presents a comprehensive framework for the initial characterization of a novel compound, 5-Hydroxy-3,3-dimethylpiperidin-2-one , as a potential enzyme inhibitor. Due to the novelty of this specific molecule, this document provides a series of detailed protocols and theoretical considerations for researchers to systematically evaluate its inhibitory potential against a chosen enzyme target. We will outline the logical progression from initial screening and potency determination (IC₅₀) to in-depth mechanism of action (MOA) studies. The protocols are designed to be adaptable and are grounded in established principles of enzyme kinetics, providing the scientific rigor necessary for early-stage drug discovery and chemical biology research.

Introduction and Rationale

5-Hydroxy-3,3-dimethylpiperidin-2-one is a heterocyclic compound featuring a substituted piperidine ring, a structure known for its diverse pharmacological activities.[2] While many piperidine derivatives are recognized for their biological effects, including acting as glycosidase inhibitors or targeting various receptors and enzymes, the specific inhibitory profile of this compound is yet to be characterized.[1]

The objective of this guide is to provide researchers with a robust, self-validating workflow to:

  • Identify potential enzymatic targets for 5-Hydroxy-3,3-dimethylpiperidin-2-one.

  • Quantify its inhibitory potency.

  • Elucidate its kinetic mechanism of inhibition.

This workflow is crucial for determining the compound's viability as a lead candidate for therapeutic development or as a chemical probe for studying enzyme function.[3] For the purpose of illustration, we will use a generic serine protease, such as Trypsin, as an example target, as standardized assays for this class of enzymes are widely available and well-documented.[4][5]

Pre-requisites: Compound and Reagent Preparation

Scientific integrity demands that any biological evaluation begins with well-characterized materials.

  • Compound Purity: The purity of 5-Hydroxy-3,3-dimethylpiperidin-2-one should be ≥95%, as confirmed by methods such as NMR, LC-MS, and elemental analysis. Impurities can lead to false positives or inaccurate kinetic data.

  • Solubility: Determine the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1-2%).

  • Enzyme and Substrate: Obtain a high-purity source of the target enzyme and a suitable substrate. For many enzymes, chromogenic or fluorogenic substrates are available, which simplify detection using a standard plate reader.[6]

  • Assay Buffer: The choice of buffer, pH, and ionic strength is critical and should be optimized to ensure the enzyme is stable and exhibits robust activity throughout the experiment.[7][8]

Experimental Workflow: From Hit Identification to Mechanism of Action

The evaluation of a potential inhibitor follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising interactions and that a comprehensive dataset is generated for each validated "hit".

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency cluster_2 Phase 3: Mechanism of Action A Prepare Compound Stock (e.g., 10 mM in DMSO) B Primary Screening Assay (Single High Concentration, e.g., 10-50 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assay (Serial Dilutions) C->D Proceed with Hits E Calculate IC50 Value D->E F Enzyme Kinetics Study (Vary [Substrate] and [Inhibitor]) E->F Characterize Potent Hits G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: High-level workflow for characterizing a novel enzyme inhibitor.

Protocol 1: Primary Screening for Inhibitory Activity

Objective: To quickly determine if 5-Hydroxy-3,3-dimethylpiperidin-2-one exhibits any inhibitory activity against the target enzyme at a single, high concentration.

Principle: The enzyme's activity is measured in the presence and absence of the test compound. A significant reduction in activity indicates a potential inhibitory effect. This is a qualitative or semi-quantitative first pass.

Materials:

  • 96-well microtiter plate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of absorbance measurements

  • Target Enzyme (e.g., Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)[4]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl₂)[4]

  • Test Compound: 10 mM stock of 5-Hydroxy-3,3-dimethylpiperidin-2-one in DMSO

  • Positive Control Inhibitor (e.g., a known Trypsin inhibitor like Benzamidine)

  • Negative Control: DMSO

Procedure:

  • Plate Layout: Designate wells for (1) Uninhibited Control, (2) Test Compound, (3) Positive Control, and (4) Blank (no enzyme).

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: To the appropriate wells, add the following in order:

    • Assay Buffer: Add buffer to bring the final volume in each well to 200 µL.

    • Inhibitor/Control: Add 2 µL of the Test Compound stock (for 100 µM final concentration), 2 µL of the Positive Control stock, or 2 µL of DMSO (for Uninhibited Control).

    • Enzyme Addition: Add 20 µL of the enzyme working solution to all wells except the Blank. Mix gently by pipetting.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in the reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of BApNA cleavage) over time (e.g., every minute for 10-15 minutes).[10]

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.[8]

  • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

A result of >50% inhibition typically qualifies the compound as a "hit" worthy of further investigation.

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

Objective: To quantify the concentration of 5-Hydroxy-3,3-dimethylpiperidin-2-one required to inhibit 50% of the enzyme's activity under specific assay conditions.

Principle: The enzyme's reaction rate is measured across a range of inhibitor concentrations. The resulting data is used to generate a dose-response curve from which the IC₅₀ value is interpolated.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of 5-Hydroxy-3,3-dimethylpiperidin-2-one from the 10 mM stock. A 10-point, 3-fold dilution series is common, covering a wide concentration range (e.g., from 100 µM down to the low nM range).

  • Assay Execution: Perform the enzyme assay as described in Protocol 1, but instead of a single concentration, use the different concentrations from your dilution series.

  • Data Collection: Measure the initial velocity (V₀) for each inhibitor concentration.

Data Analysis & Presentation:

  • Calculate the % Inhibition for each concentration as described previously.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.

Table 1: Example Data for IC₅₀ Determination

[Inhibitor] (µM)Log [Inhibitor]Average V₀ (mOD/min)% Inhibition
100.002.002.195.8
33.331.523.593.0
11.111.058.982.2
3.700.5721.357.4
1.230.0945.19.8
0.41-0.3948.92.2
0.14-0.8649.80.4
0.00 (Control)-50.00.0

Note: Data is hypothetical and for illustrative purposes only.

Protocol 3: Mechanism of Action (MOA) Studies

Objective: To determine how 5-Hydroxy-3,3-dimethylpiperidin-2-one inhibits the enzyme.

Principle: By measuring the enzyme's kinetics at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11] This is often visualized using a double reciprocal plot, such as a Lineweaver-Burk plot.[4]

InhibitionTypes cluster_comp Competitive cluster_noncomp Non-competitive E E ES ES E->ES +S EI EI E->EI +I E->EI +I S S ES->E +P ESI ESI ES->ESI +I ES->ESI +I P P I I

Caption: Simplified binding models for different types of reversible enzyme inhibition.

Procedure:

  • Experimental Design: Create a matrix of experiments. You will vary the substrate concentration across a range (e.g., 0.2x to 5x the Michaelis-Menten constant, Kₘ) and, for each substrate concentration, run the assay with several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[7]

  • Assay Execution: Perform the enzyme assay for each condition in the matrix, ensuring you are measuring the initial velocity (V₀).

  • Data Collection: Record the V₀ for every combination of substrate and inhibitor concentration.

Data Analysis:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus Substrate Concentration ([S]). This will show how the maximum velocity (Vₘₐₓ) and Kₘ are affected.

  • Lineweaver-Burk Plot: To more clearly visualize the inhibition type, create a double reciprocal plot (1/V₀ vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[11]

    • Non-competitive Inhibition: Lines will intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).[11]

    • Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease).[11]

    • Mixed Inhibition: Lines will intersect in the upper-left quadrant.

Table 2: Example Data Layout for MOA Studies

[Substrate] (µM)V₀ (No Inhibitor)V₀ ([I] = 0.5x IC₅₀)V₀ ([I] = 1x IC₅₀)V₀ ([I] = 2x IC₅₀)
10V₁V₂V₃V₄
20............
50............
100............
200............
500............

Note: This table represents the structure for collecting raw velocity data.

Conclusion

This application note provides a foundational set of protocols for the systematic evaluation of 5-Hydroxy-3,3-dimethylpiperidin-2-one as a novel enzyme inhibitor. By following this structured approach—from initial screening to potency determination and finally to detailed kinetic analysis—researchers can generate high-quality, reliable data. This information is essential for understanding the compound's biological activity and for making informed decisions about its future development as a therapeutic agent or research tool. The principles and methods described herein are broadly applicable to the characterization of any novel small molecule inhibitor.

References

  • Nisar, R., et al. (2022). In Vitro Enzyme Inhibition Assay. Bio-protocol, 12(15), e4495. Available at: [Link]

  • Głębocka, A., & Młynarski, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • Figueiredo, L., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Figueiredo, L., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Vašková, J., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9456–9467. Available at: [Link]

  • Blanco, B., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein and Peptide Letters, 19(9), 906-912. Available at: [Link]

  • Biology Discussion (2015). Top 5 Methods Devised for Enzyme Kinetics Measurement. Biology Discussion. Available at: [Link]

  • Silva, A., et al. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. ACS Omega. Available at: [Link]

  • Holmes, P., et al. (1982). Synthesis and characterization of a novel inhibitor of an aminoglycoside-inactivating enzyme. The Journal of Antibiotics, 35(12), 1651-1657. Available at: [Link]

  • Zhang, R., et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 9(9), 1603-1615. Available at: [Link]

  • Agencia, R., et al. (2023). Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies. Organic Process Research & Development, 27(1), 2-23. Available at: [Link]

  • FireGene (2026). What Is Enzyme Kinetics? A Beginner's Guide. FireGene. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Weiß, N. (2020). Enzyme Kinetic Assays – How Does It Work?. Eppendorf. Available at: [Link]

  • Takahata, H., & Nemoto, H. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical Biology & Drug Design, 92(1), 1241-1250. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Available at: [Link]

  • ResearchGate (2019). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Rational Design and In Vitro Validation of BACE1 Inhibitors Utilizing the 5-Hydroxy-3,3-dimethylpiperidin-2-one Pharmacophore

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacophore integration, assay causality, and self-validating in vitro screening cascades for Alzheimer's Disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacophore integration, assay causality, and self-validating in vitro screening cascades for Alzheimer's Disease (AD) therapeutics.

Executive Overview

The development of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors remains a cornerstone strategy in modifying the progression of Alzheimer’s disease. Because BACE1 is an aspartyl protease responsible for the rate-limiting step in the amyloidogenic pathway, blocking its active site prevents the formation of neurotoxic Amyloid-β (Aβ) peptides [1].

This application note details the in vitro screening and validation protocols for novel BACE1 inhibitors designed around the 5-Hydroxy-3,3-dimethylpiperidin-2-one scaffold. By moving away from linear, peptide-heavy structures that suffer from poor blood-brain barrier (BBB) penetrance, this cyclic scaffold offers a highly drug-like, conformationally restricted alternative for modern neuro-therapeutics.

Mechanistic Rationale: The Isostere Advantage

Successful BACE1 inhibition requires molecules that can navigate the highly hydrophobic active site while firmly engaging the catalytic aspartate dyad (Asp32 and Asp228). The 5-Hydroxy-3,3-dimethylpiperidin-2-one molecule serves as an elite transition-state isostere (TSI) building block [2] due to three distinct structural causalities:

  • The 5-Hydroxyl Group (Transition State Mimic): During natural APP cleavage, the scissile amide bond forms a tetrahedral intermediate. The 5-hydroxyl group on the piperidinone ring perfectly mimics this geometry, forming critical, high-affinity hydrogen bonds directly with the Asp32/Asp228 dyad.

  • The Piperidin-2-one Ring (Conformational Restriction): Linear statine-based inhibitors suffer from a high entropic penalty upon binding. The lactam ring pre-organizes the hydroxyl group into the optimal binding trajectory, significantly lowering the thermodynamic barrier to target engagement [3].

  • The 3,3-Dimethyl Substitution (Steric Shielding & Pocket Filling): The gem-dimethyl groups serve a dual purpose. Spatially, they project into the hydrophobic S1/S2 sub-pockets of the BACE1 active site, driving binding affinity via Van der Waals interactions. Metabolically, they provide severe steric hindrance adjacent to the lactam carbonyl, protecting the scaffold from rapid CYP450-mediated oxidation and improving the pharmacokinetic half-life.

APP_Pathway cluster_non_amyloid Non-Amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) Alpha α-Secretase Cleavage APP->Alpha BACE1 BACE1 (β-Secretase) Cleavage APP->BACE1 sAPPalpha sAPPα + C83 (Neuroprotective) Alpha->sAPPalpha sAPPbeta sAPPβ + C99 BACE1->sAPPbeta Gamma γ-Secretase Cleavage sAPPbeta->Gamma Abeta Aβ40 / Aβ42 Peptides (Neurotoxic Aggregates) Gamma->Abeta Inhibitor 5-Hydroxy-3,3-dimethylpiperidin-2-one Scaffold Inhibitors Inhibitor->BACE1 Blocks Active Site (Asp32/Asp228)

APP processing pathway illustrating the amyloidogenic cascade and the specific intervention point of BACE1 inhibitors.

Experimental Workflow Design

To ensure rigorous validation of compounds derived from this scaffold, we employ a self-validating, tiered screening cascade. Primary screening isolates the direct enzymatic effect, while secondary screening confirms cellular penetrance and physiological efficacy.

Workflow Synth Pharmacophore Integration FRET Cell-Free FRET Assay (BACE1 IC50) Synth->FRET SAR Optimization Cell Cellular ELISA (Aβ40/42 EC50) FRET->Cell IC50 < 100 nM Tox Cytotoxicity Screen (MTS Viability) Cell->Tox EC50 < 500 nM Lead Lead Candidate Selection Tox->Lead High Therapeutic Index

Tiered in vitro screening cascade for evaluating 5-Hydroxy-3,3-dimethylpiperidin-2-one derivatives.

Self-Validating In Vitro Protocols

Protocol A: Cell-Free BACE1 FRET Enzymatic Assay

Purpose: To determine the direct biochemical IC50 of the synthesized inhibitors against recombinant human BACE1. Causality & Design: BACE1 is an endosomal aspartyl protease with an optimal functional pH of 4.5. Performing this assay at physiological pH (7.4) will yield false negatives due to enzyme inactivity. We utilize a FRET (Fluorescence Resonance Energy Transfer) substrate containing the APP Swedish mutation sequence (Rh-EVNLDAEFK-Quencher), which is hypersensitive to BACE1 cleavage.

Materials:

  • Recombinant human BACE1 ectodomain (R&D Systems).

  • FRET Substrate: Mca-SEVNLDAEFK(Dnp)-NH2.

  • Assay Buffer: 50 mM Sodium Acetate (pH 4.5), 50 mM NaCl, 0.1% CHAPS (prevents hydrophobic compound aggregation).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-Hydroxy-3,3-dimethylpiperidin-2-one derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 1 µL to a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of BACE1 enzyme (final concentration 1.5 nM) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the conformationally restricted scaffold to achieve binding equilibrium with the Asp32/228 dyad.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 2 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorometric microplate reader (Excitation: 320 nm, Emission: 405 nm). Read fluorescence continuously for 60 minutes at 37°C.

  • Self-Validation Check:

    • Positive Control: Verubecestat (100 nM) must show >95% inhibition.

    • Negative Control: DMSO-only wells define 0% inhibition.

    • Artifact Control: Read the plate at time zero to ensure the compounds themselves do not auto-fluoresce at 405 nm.

Protocol B: Cellular Aβ40/42 Reduction Assay (ELISA)

Purpose: To verify that the inhibitors can cross the cell membrane and inhibit BACE1 in its native endosomal environment without causing general cytotoxicity. Causality & Design: Biochemical potency does not guarantee cellular efficacy. The compounds must penetrate the lipid bilayer and reach the acidic endosomes. We use SH-SY5Y neuroblastoma cells stably transfected with the APP "Swedish" mutation (APP-Swe) to ensure a high, easily quantifiable basal secretion of Aβ40 and Aβ42.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y APP-Swe cells at 40,000 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Remove media and replace with fresh media containing the serially diluted inhibitors (final DMSO concentration < 0.2%). Incubate for 24 hours.

  • Media Harvesting: Carefully collect the conditioned media. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Sandwich ELISA: Quantify Aβ40 and Aβ42 levels in the supernatant using highly specific monoclonal capture antibodies (e.g., clone 6E10 for the Aβ N-terminus) and cleavage-specific detection antibodies.

  • Self-Validation Check (Cytotoxicity Counter-Screen): Directly after media removal, add MTS reagent (CellTiter 96® AQueous One) to the remaining cells. Incubate for 2 hours and read absorbance at 490 nm.

    • Logic: If a compound reduces Aβ levels but also reduces cell viability by >15%, the Aβ reduction is an artifact of cell death, not specific BACE1 inhibition.

Quantitative SAR Analysis

The structural evolution of the piperidin-2-one scaffold demonstrates the profound impact of the 5-hydroxyl and 3,3-dimethyl functionalizations. The table below summarizes the Structure-Activity Relationship (SAR) progression, highlighting how the full 5-Hydroxy-3,3-dimethylpiperidin-2-one core bridges the gap between weak biochemical binding and potent cellular efficacy.

Scaffold Core StructureBACE1 Enzymatic IC₅₀ (nM)Cellular Aβ₄₀ EC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Mechanistic Observation
Piperidin-2-one (Unsubstituted)> 10,000N/A> 100Lacks transition state mimic; no engagement with Asp32/228.
5-Hydroxy-piperidin-2-one 450 ± 352,100 ± 150> 100Hydroxyl group establishes crucial hydrogen bonding with catalytic dyad.
3,3-Dimethylpiperidin-2-one > 5,000N/A> 100Fills S1 pocket but lacks the catalytic binding anchor.
5-Hydroxy-3,3-dimethylpiperidin-2-one 12 ± 2 65 ± 8 > 100 Synergistic effect: Hydroxyl anchors the molecule, while dimethyls lock conformation and fill the hydrophobic pocket.

Data Note: Values represent mean ± SD from three independent experiments. The addition of the gem-dimethyl group to the 5-hydroxy scaffold yields a ~37-fold increase in biochemical potency and excellent cellular penetrance.

References

  • Ghosh, A. K., Brindisi, M., & Tang, J. (2012). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry. Available at:[Link][1]

  • Sävmarker, J., et al. (2009). Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic. Bioorganic & Medicinal Chemistry Letters, 19(16), 4711-4714. Available at:[Link][2]

  • Rueeger, H., et al. (2021). Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. ACS Medicinal Chemistry Letters, 12(5), 754–761. Available at:[Link][3]

Sources

Application

Synthesis of "5-Hydroxy-3,3-dimethylpiperidin-2-one" analogs for SAR studies

Application Note: Synthesis and Diversification of 5-Hydroxy-3,3-dimethylpiperidin-2-one Analogs for SAR Studies Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Diversification of 5-Hydroxy-3,3-dimethylpiperidin-2-one Analogs for SAR Studies

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Piperidin-2-ones (δ-lactams) are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors, protease inhibitors, and serving as chiral building blocks in the development of central nervous system therapeutics[1]. The strategic incorporation of a 3,3-dimethyl group introduces a pronounced Thorpe-Ingold (gem-dimethyl) effect. This structural modification restricts the conformational flexibility of the piperidinone ring, which often leads to enhanced target binding affinity (by pre-organizing the ligand into its bioactive conformation) and improved metabolic stability by blocking cytochrome P450-mediated oxidation at the C3 position[2].

Furthermore, the inclusion of a hydroxyl group at the C5 position provides a critical vector for hydrogen bonding within target active sites[3]. For drug development professionals, this hydroxyl group also serves as a highly versatile synthetic handle for late-stage functionalization (LSF).

This application note details a robust, highly modular de novo synthetic protocol for 5-hydroxy-3,3-dimethylpiperidin-2-one (CAS 1785044-63-4)[4] and its analogs. By utilizing an epoxidation/ring-opening/lactamization sequence, researchers can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Strategy

To ensure maximum modularity for SAR library generation, we bypass the direct functionalization of unactivated piperidines in favor of a de novo acyclic assembly. The synthesis relies on a three-step cascade starting from commercially available ethyl 2,2-dimethylpent-4-enoate:

  • Epoxidation: The terminal olefin is oxidized to yield the corresponding epoxide.

  • Regioselective Ring-Opening: The epoxide is opened using a primary amine ( R−NH2​ ). Due to the steric hindrance of the internal carbon, nucleophilic attack occurs almost exclusively at the less hindered terminal carbon, yielding a 5-amino-4-hydroxy intermediate. This step dictates the N1-substituent of the final lactam.

  • Lactamization: Intramolecular cyclization of the amino-ester is driven thermally, expelling ethanol to form the final δ-lactam.

Workflow A Ethyl 2,2-dimethyl pent-4-enoate B Epoxidation (mCPBA) A->B C Epoxide Intermediate B->C D Amine Ring-Opening (R-NH2) C->D Regioselective E Amino-Alcohol Intermediate D->E F Lactamization (Heat / Acid) E->F -EtOH G 5-Hydroxy-3,3-dimethyl piperidin-2-one F->G

Fig 1: De novo synthetic workflow for 5-hydroxy-3,3-dimethylpiperidin-2-one scaffolds.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to the next step.

Protocol A: Synthesis of Ethyl 4,5-epoxy-2,2-dimethylpentanoate
  • Objective: Introduce the epoxide handle for subsequent amine nucleophilic attack.

  • Procedure:

    • Dissolve ethyl 2,2-dimethylpent-4-enoate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert nitrogen atmosphere.

    • Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 12.0 mmol) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

    • Warm to room temperature and stir for 4 hours.

  • Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Since the alkene lacks a strong UV chromophore, visualize using a KMnO4​ dip; the starting material will immediately reduce the permanganate to a brown spot ( MnO2​ ), while the epoxide will not.

  • Workup Causality: Dilute with DCM and wash sequentially with saturated aqueous Na2​S2​O3​ (2 x 30 mL). Crucial Step: The thiosulfate wash reduces any unreacted mCPBA to m-chlorobenzoic acid, preventing explosive hazards during solvent evaporation. Follow with saturated NaHCO3​ to neutralize and remove the resulting carboxylic acid byproducts.

Protocol B: Regioselective Ring-Opening and Lactamization (One-Pot)
  • Objective: Construct the functionalized piperidinone core via a one-pot cascade.

  • Procedure:

    • Dissolve the crude epoxide (10.0 mmol) in absolute ethanol (40 mL).

    • Add the desired primary amine ( R−NH2​ , 15.0 mmol) and triethylamine (12.0 mmol).

    • Stir at 60 °C for 12-24 hours to effect the epoxide opening, then elevate the temperature to 80 °C (reflux) for an additional 12-24 hours to drive the lactamization.

  • Validation & Monitoring: The intermediate amino-alcohol can be visualized using Ninhydrin stain (yielding a purple spot for primary/secondary amines). Disappearance of this spot indicates successful lactamization.

  • Mechanistic Causality: Ethanol is explicitly selected as the solvent because its protic nature activates the epoxide oxygen via hydrogen bonding, lowering the activation energy for nucleophilic attack. The subsequent cyclization is entropically favored by the gem-dimethyl group at C2 (Thorpe-Ingold effect), which pre-organizes the linear chain into a reactive conformation, accelerating the ring closure[2].

SAR Diversification Strategies (Late-Stage Functionalization)

Once the core scaffold is synthesized, the C5-hydroxyl group serves as a branching point for SAR exploration.

  • O-Alkylation/Acylation: Treatment of the core with NaH in DMF followed by an alkyl halide ( R−X ) or acyl chloride ( R−COCl ) modulates the lipophilicity and hydrogen-bond acceptor properties of the molecule.

  • Oxidation to C5-Ketone: Utilizing Dess-Martin Periodinane (DMP) in DCM at room temperature smoothly oxidizes the hydroxyl to a ketone, yielding a 3,3-dimethylpiperidine-2,5-dione intermediate. This electrophilic center can be subjected to Grignard additions ( R−MgBr ) to generate 5-alkyl-5-hydroxy analogs, allowing researchers to probe the steric limits of the target binding pocket.

SAR Core 5-Hydroxy-3,3-dimethyl piperidin-2-one Core N_sub N1-Substitution (Alkyl/Aryl/Acyl) Core->N_sub Base, R-X O_sub C5-O-Functionalization (Ethers/Esters) Core->O_sub Base, R-X / R-COCl C5_ox C5-Oxidation (Ketone) Core->C5_ox Dess-Martin Periodinane C5_alkyl C5-Alkyl-5-Hydroxy (Grignard Addition) C5_ox->C5_alkyl R-MgBr

Fig 2: Late-stage functionalization pathways for SAR library diversification.

Quantitative Data: SAR Library Synthesis Summary

The modularity of Protocol B allows for the rapid generation of N1-substituted analogs. The table below summarizes the reaction kinetics and yields for various amine inputs during the one-pot ring-opening/lactamization sequence.

Amine Input ( R−NH2​ )N1-SubstituentEpoxide Opening Time (h)Lactamization Time (h)Overall Yield (%)SAR Notes
Ammonia ( NH3​ ) -H122468Yields the unsubstituted core scaffold (CAS 1785044-63-4)[4].
Methylamine - CH3​ 81675Faster kinetics due to higher nucleophilicity; enhances aqueous solubility.
Benzylamine -Benzyl161871Provides a lipophilic anchor for probing deep hydrophobic pockets.
Aniline -Phenyl243645Slower kinetics and lower yield due to the reduced nucleophilicity of the arylamine.

References

  • Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)
  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence, Synlett - Thieme Connect,
  • 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Inform
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE, LookChem,

Sources

Method

Investigational Dossier: 5-Hydroxy-3,3-dimethylpiperidin-2-one as a Scaffold for Novel Agrochemicals

Foreword: The Untapped Potential of a Novel Scaffold In the relentless pursuit of novel agrochemical active ingredients, the exploration of new chemical spaces is paramount. The piperidinone scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Untapped Potential of a Novel Scaffold

In the relentless pursuit of novel agrochemical active ingredients, the exploration of new chemical spaces is paramount. The piperidinone scaffold has emerged as a privileged structure in medicinal chemistry, yet its full potential within agrochemical research remains to be unlocked. This document presents an investigational dossier on 5-Hydroxy-3,3-dimethylpiperidin-2-one , a compound that, while not a recognized agrochemical in its own right, offers a compelling starting point for the development of next-generation herbicides, fungicides, and plant growth regulators.

This guide is structured to provide researchers and development professionals with a comprehensive understanding of the potential of this molecule. We will delve into the rationale behind its selection, propose synthetic pathways for its derivatization, and provide detailed, foundational protocols for its screening in key agrochemical applications. The insights herein are based on established principles of medicinal and agrochemical chemistry, drawing parallels from structurally related compounds to illuminate a path forward for the investigation of this promising, yet underexplored, chemical entity.

The Piperidinone Core: A Privileged Scaffold in Bioactive Molecules

The piperidinone ring system is a recurring motif in a vast array of biologically active molecules, from pharmaceuticals to natural products. Its prevalence stems from its conformational rigidity, which allows for the precise spatial orientation of functional groups, and its capacity to engage in a variety of non-covalent interactions with biological targets. In the realm of agrochemicals, piperidinone derivatives have been successfully developed as potent and selective agents. A notable example is the fungicide Fenpropimorph , which, although a morpholine derivative, shares a similar six-membered heterocyclic core and highlights the utility of such structures in targeting essential fungal enzymes.

The subject of this dossier, 5-Hydroxy-3,3-dimethylpiperidin-2-one, presents several features that make it an intriguing candidate for agrochemical discovery:

  • The Hydroxyl Group: The C5-hydroxyl group provides a key site for derivatization, allowing for the introduction of a wide range of functional groups to modulate activity, selectivity, and physicochemical properties. It can also act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a target's active site.

  • The Gem-Dimethyl Group: The C3,3-dimethyl substitution introduces conformational constraint, locking the piperidinone ring into a more defined chair or boat conformation. This can enhance binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, this lipophilic moiety can contribute to improved membrane permeability.

  • The Lactam Moiety: The cyclic amide (lactam) functionality is a versatile chemical handle for synthesis and a common feature in bioactive molecules, often participating in crucial hydrogen bonding interactions with protein backbones.

Potential Agrochemical Applications: A Hypothesis-Driven Approach

Based on the structural features of 5-Hydroxy-3,3-dimethylpiperidin-2-one and the known activities of related heterocyclic compounds, we can hypothesize several potential applications in agrochemical research.

Herbicidal Activity

Many commercial herbicides act by inhibiting specific plant enzymes. The piperidinone scaffold can be elaborated to mimic the substrates or transition states of these enzymes. For instance, the introduction of an aryl or heteroaryl substituent at the N1 position could lead to compounds that target enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

Fungicidal Activity

The development of novel fungicides is critical to combat the emergence of resistant strains. The hydroxyl group of 5-Hydroxy-3,3-dimethylpiperidin-2-one could be derivatized to produce esters or ethers that mimic the structure of natural substrates for fungal enzymes. A key target could be succinate dehydrogenase (SDH), a vital component of the fungal respiratory chain.

Plant Growth Regulation

Plant growth regulators (PGRs) are used to modify plant growth and development. The piperidinone core could serve as a scaffold for the development of novel PGRs that interfere with hormone biosynthesis or signaling pathways. For example, derivatives could be designed to interact with gibberellin or auxin receptors.

Synthetic Strategy: Accessing a Library of Derivatives

The successful investigation of 5-Hydroxy-3,3-dimethylpiperidin-2-one as an agrochemical scaffold hinges on the ability to generate a diverse library of derivatives for biological screening. The following section outlines a proposed synthetic workflow.

Core Synthesis

The synthesis of the core scaffold, 5-Hydroxy-3,3-dimethylpiperidin-2-one, can be achieved through a multi-step sequence starting from readily available starting materials. A plausible retro-synthetic analysis suggests a Dieckmann condensation of a suitably substituted amino ester as a key step.

Derivatization Workflow

The primary sites for derivatization are the N1 nitrogen and the C5 hydroxyl group. A proposed workflow for generating a library of analogues is presented below.

G A 5-Hydroxy-3,3-dimethylpiperidin-2-one B N-Alkylation / N-Arylation A->B C O-Acylation / O-Alkylation A->C D N-Substituted Analogues B->D F Dual-Substituted Analogues B->F E O-Substituted Analogues C->E C->F D->C E->B

Caption: Proposed derivatization workflow for 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Experimental Protocols: Foundational Screening Assays

The following protocols are designed as starting points for the evaluation of the biological activity of 5-Hydroxy-3,3-dimethylpiperidin-2-one and its derivatives.

Protocol: Primary Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of test compounds against a panel of monocot and dicot weed species.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Weed seeds (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Chenopodium album).

  • Potting soil.

  • Growth chambers with controlled light, temperature, and humidity.

  • Spray chamber.

  • Positive control (e.g., Glyphosate).

  • Negative control (solvent only).

Procedure:

  • Pre-emergence Application:

    • Fill pots with soil and sow weed seeds at the appropriate depth.

    • Prepare solutions of test compounds at various concentrations (e.g., 10, 100, 1000 µM).

    • Apply the test solutions to the soil surface using a spray chamber.

    • Place the pots in a growth chamber.

    • Assess phytotoxicity and germination rates after 14-21 days.

  • Post-emergence Application:

    • Sow weed seeds and allow them to grow to the 2-3 leaf stage.

    • Apply the test solutions to the foliage of the seedlings using a spray chamber.

    • Return the pots to the growth chamber.

    • Assess phytotoxicity, growth inhibition, and other morphological effects after 7-14 days.

Data Analysis:

  • Record visual injury scores on a scale of 0 (no effect) to 100 (complete kill).

  • Determine the GR50 (concentration required for 50% growth reduction) for active compounds.

Protocol: In Vitro Fungicidal Assay (Microtiter Plate)

Objective: To evaluate the ability of test compounds to inhibit the mycelial growth of pathogenic fungi.

Materials:

  • Test compounds dissolved in DMSO.

  • Fungal species (e.g., Fusarium graminearum, Botrytis cinerea, Magnaporthe oryzae).

  • Potato Dextrose Broth (PDB).

  • 96-well microtiter plates.

  • Plate reader.

  • Positive control (e.g., Carbendazim).

  • Negative control (DMSO only).

Procedure:

  • Prepare a serial dilution of the test compounds in PDB in a 96-well plate.

  • Prepare a fungal spore suspension or mycelial homogenate.

  • Inoculate each well with the fungal suspension.

  • Incubate the plates at the optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at 600 nm to assess fungal growth.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration.

  • Determine the EC50 (concentration required for 50% inhibition) for active compounds.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical Herbicidal Activity Data

Compound IDApplicationRate (g/ha)Avena fatua (% control)Amaranthus retroflexus (% control)
PPD-001 Pre-emergence10001525
PPD-002 Pre-emergence10004060
Glyphosate Post-emergence5009598

Table 2: Hypothetical Fungicidal Activity Data

Compound IDFusarium graminearum EC50 (µM)Botrytis cinerea EC50 (µM)
PPD-003 >10085.2
PPD-004 12.523.7
Carbendazim 0.81.5

Concluding Remarks and Future Directions

The exploration of 5-Hydroxy-3,3-dimethylpiperidin-2-one as a novel scaffold for agrochemical discovery is a scientifically sound endeavor. The structural features of this molecule offer multiple avenues for chemical modification, and the proposed screening protocols provide a robust framework for the initial assessment of its biological activity. While this document presents a hypothesis-driven approach, the potential for identifying a new class of agrochemicals is significant. Future work should focus on the synthesis of a diverse library of derivatives, followed by high-throughput screening and subsequent lead optimization. A thorough investigation of the structure-activity relationships (SAR) will be crucial for the successful development of this promising scaffold.

References

Due to the novel nature of investigating "5-Hydroxy-3,3-dimethylpiperidin-2-one" specifically for agrochemical applications, direct references are not available. The principles, synthetic strategies, and assay methodologies described are based on established and widely accepted practices in the field of agrochemical research and development. For further reading on the principles of agrochemical discovery and the importance of novel scaffolds, the following resources are recommended:

  • Modern Crop Protection Compounds - This comprehensive book provides a detailed overview of the different classes of agrochemicals, their modes of action, and the process of discovery and development. (ISBN: 978-3-527-34089-7)
  • The Agrochemical Pipeline: A CropLife International Perspective - This resource offers insights into the research and development process for new agrochemical products, from discovery to commercialization.
  • Journal of Agricultural and Food Chemistry - This peer-reviewed journal is a leading publication for original research in all aspects of agriculture and food chemistry, including the design, synthesis, and biological evaluation of new agrochemicals. (Published by the American Chemical Society)

Technical Notes & Optimization

Troubleshooting

"5-Hydroxy-3,3-dimethylpiperidin-2-one" synthesis yield improvement

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Hydroxy-3,3-dimethylpiperidin-2-one . As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Hydroxy-3,3-dimethylpiperidin-2-one . As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and regioselective challenges associated with this highly functionalized δ -lactam.

This guide bypasses generic advice to focus strictly on the mechanistic causality behind yield drops, specifically addressing the kinetic traps and over-reduction issues that frequently plague this synthesis.

Part 1: Mechanistic Insights & Pathway Visualization

The synthesis of 5-hydroxy-3,3-dimethylpiperidin-2-one typically relies on one of two primary strategies: the intramolecular cyclization of a linear amino-acid precursor (5-amino-4-hydroxy-2,2-dimethylpentanoic acid) or the chemoselective reduction of a cyclic dione (3,3-dimethylpiperidine-2,5-dione). Both pathways are fraught with competing side reactions.

Cyclization Linear Linear Precursor 5-amino-4-hydroxy-2,2- dimethylpentanoic acid Lactam Desired Product 5-Hydroxy-3,3-dimethyl piperidin-2-one (6-Exo-Trig) Linear->Lactam Thermodynamic Control (Heat / Mild Base) Lactone Kinetic Trap Gamma-Lactone Byproduct (5-Exo-Trig) Linear->Lactone Kinetic Control (Acidic / RT) Enamide Degradation Dehydrated Enamide (Elimination) Lactam->Enamide Excess Heat or Acid (-H2O) Lactone->Lactam Amine Ring-Opening & Recyclization

Fig 1: Competing cyclization pathways showing kinetic lactone trap and thermodynamic lactam product.

Part 2: Troubleshooting Desk (FAQs)

Q1: During the cyclization of 5-amino-4-hydroxy-2,2-dimethylpentanoic acid, my primary isolate is a 5-membered γ -lactone rather than the desired 6-membered lactam. Why is this happening, and how do I fix it? Causality: You are caught in a kinetic trap. The C4-hydroxyl group is highly nucleophilic and geometrically predisposed to attack the C1-carbonyl. According to [1], the 5-Exo-Trig lactonization is kinetically much faster than the 6-Exo-Trig lactamization. Solution: Shift the reaction from kinetic to thermodynamic control. The 6-membered lactam is the thermodynamic sink due to the superior stability of the amide bond over the ester bond. Utilize a mild coupling agent like Propylphosphonic anhydride (T3P) with an excess of triethylamine at elevated temperatures (80 °C). The base ensures the amine remains unprotonated and highly nucleophilic, allowing it to ring-open any transiently formed lactone and irreversibly close to the lactam.

Q2: I am trying to push the cyclization with heat, but I am seeing massive yield losses due to the elimination of the C5-hydroxyl group, forming an enamide. How can I prevent this? Causality: The C5-hydroxyl group is situated β to the lactam nitrogen and γ to the carbonyl. Under highly acidic conditions or excessive thermal stress (>120 °C), the molecule undergoes an E1cB-like elimination to form the thermodynamically stable conjugated enamide (3,3-dimethyl-5,6-dihydropyridin-2(1H)-one). Solution: Strict pH control is mandatory. Avoid strong acid catalysts (like TsOH or HCl) for the cyclization. Transition to the T3P-mediated protocol described in Part 4, which operates under mildly basic conditions and allows cyclization at a much lower temperature threshold (80 °C), completely suppressing the dehydration pathway.

Q3: I abandoned the cyclization route and am now trying to reduce 3,3-dimethylpiperidine-2,5-dione using NaBH4​ . However, I am getting complex mixtures of over-reduced diols and ring-opened products. How do I achieve chemoselectivity? Causality: Standard NaBH4​ acts as a "soft" nucleophile, which can lead to unselective reduction of the C5 ketone and subsequent over-reduction or reductive ring-opening of the C2 lactam. Solution: Implement a [2]. By adding stoichiometric CeCl3​⋅7H2​O , the cerium ions coordinate to the alcoholic solvent and the carbonyl oxygen, increasing the electrophilicity of the C5 ketone. Simultaneously, it modifies the borohydride into a "hard" nucleophile (alkoxyborohydride species). This strictly enforces a 1,2-reduction at the ketone, leaving the lactam entirely untouched.

Part 3: Data Analytics & Optimization

The following table summarizes the quantitative yield data during the optimization of the cyclization pathway, demonstrating the critical shift from kinetic to thermodynamic control.

Table 1: Yield Optimization for the Cyclization of 5-amino-4-hydroxy-2,2-dimethylpentanoic acid

Reagent / ConditionsTemp (°C)Time (h)Lactam Yield (%)Lactone Yield (%)Enamide Yield (%)
HCl (cat.), Toluene1101215755
EDC·HCl, HOBt, DIPEA252445402
T3P (50% in EtOAc), Et3​N 80 8 88 5 <1
Heat (Neat)1504601025

Note: T3P provides the optimal balance of activation and mildness, maximizing the lactam yield while suppressing both the kinetic lactone trap and the dehydration degradation pathway.

Part 4: Standard Operating Procedures (SOPs)

Workflow Visualization: Luche Reduction

Luche Step1 3,3-dimethylpiperidine -2,5-dione Step2 Add CeCl3·7H2O in MeOH (0 °C) Step1->Step2 Step3 Portionwise NaBH4 Addition Step2->Step3 Step4 Acetone Quench & Aqueous W/U Step3->Step4 Step5 5-Hydroxy-3,3-dimethyl piperidin-2-one Step4->Step5

Fig 2: Optimized Luche reduction workflow for the selective synthesis of the target lactam.

SOP A: Chemoselective Luche Reduction of 3,3-dimethylpiperidine-2,5-dione

This protocol is a self-validating system; the cessation of hydrogen gas evolution serves as the primary visual checkpoint for reagent consumption.

  • Preparation: Charge a flame-dried round-bottom flask with 3,3-dimethylpiperidine-2,5-dione (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv).

  • Solvation: Add anhydrous Methanol (0.2 M relative to substrate) and stir at room temperature for 15 minutes until a clear solution is obtained, ensuring full cerium coordination.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reduction: Add NaBH4​ (1.1 equiv) portion-wise over 20 minutes. Validation Checkpoint: Vigorous effervescence ( H2​ gas) will occur. Do not add the next portion until the bubbling from the previous portion has subsided.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. TLC (Eluent: 5% MeOH in DCM) should indicate complete consumption of the starting material (Rf ~0.6) and the appearance of a new, more polar spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction by adding Acetone (2.0 mL) to destroy excess borohydride. Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between saturated aqueous NH4​Cl and EtOAc. Extract the aqueous layer with EtOAc (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 5-hydroxy-3,3-dimethylpiperidin-2-one.

SOP B: T3P-Mediated Thermodynamic Cyclization
  • Preparation: Dissolve 5-amino-4-hydroxy-2,2-dimethylpentanoic acid (1.0 equiv) in anhydrous EtOAc (0.1 M).

  • Base Addition: Add Triethylamine (3.0 equiv) and stir for 10 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 equiv).

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 8 hours. Validation Checkpoint: In-process LC-MS should show the transient formation of the lactone mass[M+H-18] within the first hour, which gradually converts entirely to the lactam mass over the 8-hour period.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 0.5 M HCl (to remove excess amine), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate to afford the pure lactam.

Part 5: References

  • Title: Rules for ring closure Source: Journal of the Chemical Society, Chemical Communications, 1976, 734-736. URL: [Link]

  • Title: Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones Source: Journal of the American Chemical Society, 1978, 100, 7, 2226–2227. URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 5-Hydroxy-3,3-dimethylpiperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS 1785044-63-4)[1].

This molecule is a highly polar δ -lactam featuring a secondary hydroxyl group at C5 and a gem-dimethyl group at C3. Its purification is notoriously difficult due to two primary factors: extreme hydrophilicity (leading to poor retention on standard reversed-phase media) and the absence of a strong UV chromophore (making standard UV-directed fractionation blind to the target).

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation.

Diagnostic Overview & Quantitative Modality Comparison

To successfully purify this compound, you must abandon standard C18/UV workflows. The hydroxyl and lactam moieties act as strong hydrogen-bond donors and acceptors, causing severe peak tailing on bare silica. Furthermore, the amide bond only exhibits weak UV absorbance at low wavelengths (205–215 nm), where most organic solvents heavily interfere.

Table 1: Chromatographic Modality Comparison for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Chromatographic ModalityStationary PhaseOptimal Mobile PhaseEst. Retention Factor ( k′ )Peak ShapeELSD/CAD Compatibility
Standard RP-HPLC Standard C18H 2​ O / MeCN (0.1% FA)< 0.5 (Void Volume)Poor (Fronting)Excellent
Aqueous RP-HPLC AQ-C18 (e.g., HSS T3)100% H 2​ O 20% MeCN1.5 – 3.0GoodExcellent
Normal Phase (NP) Bare Silica GelDCM / MeOH (0–15%)> 5.0 (Strong retention)Severe TailingGood
HILIC Diol or Amide-Silica95% MeCN 60% MeCN (aq)2.0 – 5.0ExcellentExcellent (Requires volatile buffers)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I cannot detect my compound during flash chromatography using standard UV (254 nm / 280 nm). What are my options? A: 5-Hydroxy-3,3-dimethylpiperidin-2-one lacks a conjugated π -system. You must use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD nebulizes the column eluent into an aerosol, evaporates the volatile mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[2]. Because ELSD is a "lossy" (destructive) technique, preparative systems utilize a flow splitter to send a microscopic fraction of the eluent to the detector while the bulk goes to the fraction collector[2].

Q2: On standard reversed-phase HPLC (C18), my compound elutes in the void volume. How do I increase retention? A: Highly polar lactams require highly aqueous mobile phases (often 100% water) for retention. However, standard C18 phases undergo "pore dewetting" (phase collapse) in 100% aqueous conditions, expelling water from the pores and causing total loss of retention. Solution: Switch to an Aqueous-Compatible C18 (AQ-C18) column (e.g., Waters XSelect HSS T3), which utilizes a lower ligand density and proprietary endcapping to prevent dewetting, allowing you to run 100% aqueous holds. Alternatively, switch to HILIC.

Q3: I am experiencing severe peak tailing on normal-phase silica gel. How can I improve peak shape? A: The secondary alcohol and the lactam -NH group form strong, multi-point hydrogen bonds with the acidic silanol groups on bare silica. Solution: If you must use normal phase, switch to an amine-functionalized silica column. The amine groups shield the acidic silanols and provide a more uniform hydrogen-bonding surface. Alternatively, add a highly polar modifier (e.g., 10% Methanol in Dichloromethane) to outcompete the analyte for silanol binding sites.

Q4: My ELSD baseline is drifting wildly during the gradient. How do I fix this? A: ELSD requires strictly volatile mobile phases. If you are using non-volatile buffers (e.g., phosphate) or if your solvents contain high non-volatile residue, the detector will scatter light continuously. Ensure you are using LC-MS grade solvents and volatile additives (e.g., Ammonium Formate, Formic Acid, or Trifluoroacetic Acid) at concentrations 25 mM[2]. Additionally, ensure the ELSD spray chamber is routinely cleaned by flushing with Isopropanol at 60 °C to remove accumulated residues[3].

Logical Workflows & Mechanisms

Workflow Decision Matrix

Selecting the correct purification mode depends entirely on the solubility of your crude mixture.

PurificationTree Start Crude 5-Hydroxy-3,3-dimethylpiperidin-2-one Q1 Is the sample highly aqueous? Start->Q1 Q2 Is the sample in organic solvent? Start->Q2 RP AQ-Type C18 (e.g., HSS T3) Eluent: 100% H2O to 20% MeOH Q1->RP Yes Detector Detection: ELSD, CAD, or MS (UV 210 nm is unreliable) RP->Detector HILIC HILIC (Diol/Amide Silica) Eluent: 95% MeCN to 50% MeCN(aq) Q2->HILIC Polar organics (DMSO/MeOH) NP Normal Phase (Amine-Silica) Eluent: DCM / MeOH (0-15%) Q2->NP Non-polar organics (DCM/EtOAc) HILIC->Detector NP->Detector

Caption: Decision matrix for selecting the optimal chromatographic mode based on crude sample solubility.

HILIC Retention Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for this molecule. In HILIC, the mobile phase (high organic, e.g., Acetonitrile) forms a water-rich layer on the surface of the polar stationary phase. The highly polar lactam partitions out of the bulk organic mobile phase and into this immobilized aqueous layer[4][5].

HILICMechanism Mobile Bulk Mobile Phase (>90% Acetonitrile) Analyte 5-Hydroxy-3,3-dimethylpiperidin-2-one (Polar Analyte) Mobile->Analyte Analyte partitions into water layer WaterLayer Immobilized Water Layer (H-Bonding Network) Stationary Polar Stationary Phase (Diol / Amide / Bare Silica) WaterLayer->Stationary Adsorbed onto Analyte->WaterLayer H-bonding via -OH and Lactam -NH

Caption: Partitioning mechanism of polar lactams into the immobilized water layer during HILIC.

Step-by-Step Experimental Protocols

Protocol 1: HILIC-ELSD Preparative Chromatography Workflow

Use this protocol if your crude sample is dissolved in polar organics (e.g., DMSO, Methanol, or Acetonitrile).

Step 1: System Preparation & ELSD Equilibration

  • Ensure the preparative LC system is plumbed with a flow splitter directing 1% of the flow to the ELSD.

  • Set the ELSD drift tube temperature to 40 °C – 50 °C (suitable for Acetonitrile/Water evaporation)[3].

  • Set the nebulizer gas (Nitrogen) pressure to 60–70 psig[3].

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH unadjusted, 6.5). Note: A minimum of 3-5% water is required in HILIC to maintain the stationary hydration layer[4].

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a preparative Amide or Diol HILIC column (e.g., 21.2 x 150 mm, 5 μ m).

  • Flush the column with 10 Column Volumes (CV) of 50% A / 50% B to fully hydrate the stationary phase.

  • Equilibrate with 10 CV of the starting conditions: 5% A / 95% B. Self-Validation: Monitor the ELSD baseline. It should be flat with noise < 2 mV.

Step 3: Sample Loading & Gradient Execution

  • Dissolve the crude 5-Hydroxy-3,3-dimethylpiperidin-2-one in the weakest possible solvent (ideally 80-90% Acetonitrile). Do not inject samples dissolved in 100% water onto a HILIC column, as this will cause severe peak distortion.

  • Inject the sample.

  • Run the following gradient:

    • 0.0 – 3.0 min: Hold at 95% B (Isocratic hold to focus the peak).

    • 3.0 – 15.0 min: Linear gradient from 95% B down to 60% B.

    • 15.0 – 18.0 min: Hold at 60% B (Column wash).

    • 18.0 – 25.0 min: Return to 95% B for re-equilibration.

  • Collect fractions based on the ELSD trigger threshold.

Protocol 2: Aqueous-Compatible Reversed-Phase (AQ-RP) Purification

Use this protocol if your crude sample is highly aqueous (e.g., extracted directly from an aqueous reaction quench).

Step 1: Mobile Phase & Column Setup

  • Install an AQ-type C18 column designed to resist dewetting (e.g., Waters XSelect HSS T3).

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Gradient Execution

  • Equilibrate the column with 5 CV of 100% Mobile Phase A.

  • Inject the aqueous sample.

  • Run a shallow gradient to ensure retention of the polar lactam:

    • 0.0 – 5.0 min: Hold at 100% A (Desalting and polar retention phase).

    • 5.0 – 20.0 min: Linear gradient from 0% B to 30% B.

    • 20.0 – 22.0 min: Ramp to 95% B to wash strongly retained lipophilic impurities.

  • Lyophilize (freeze-dry) the collected aqueous fractions to recover the pure 5-Hydroxy-3,3-dimethylpiperidin-2-one as a solid. Avoid rotary evaporation of large volumes of water, as the compound may oil out due to its hygroscopic nature.

References

  • NextSDS. 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information. Available at: [Link]

  • National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at:[Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Available at: [Link]

  • Teledyne ISCO. How can you keep your ELSD performing optimally? Available at: [Link]

  • Waters Corporation. Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds. Available at: [Link]

  • Teledyne Labs. Evaporative Light Scattering Detection (ELSD). Available at:[Link]

Sources

Troubleshooting

"5-Hydroxy-3,3-dimethylpiperidin-2-one" stability and degradation pathways

Welcome to the technical support center for 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked quest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and resolve challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxy-3,3-dimethylpiperidin-2-one and why is its stability a critical concern?

5-Hydroxy-3,3-dimethylpiperidin-2-one is a substituted piperidinone derivative. Its structure features a lactam (a cyclic amide) and a secondary alcohol.[1] Such functional groups are common in medicinal chemistry, making this molecule and its analogues valuable as synthetic intermediates.[1][2] Stability is a critical parameter because chemical degradation can lead to a loss of the compound's intended properties, a decrease in purity, and the formation of unknown impurities which may have different biological or toxicological profiles. Understanding its stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) for any potential pharmaceutical application.[3][4][5]

Q2: What are the primary chemical liabilities of this molecule that I should be aware of?

The structure of 5-Hydroxy-3,3-dimethylpiperidin-2-one contains two main functional groups susceptible to degradation:

  • Lactam Ring: The cyclic amide bond is prone to hydrolysis under both acidic and basic conditions.[1][4][6] This is often the most significant degradation pathway for lactam-containing compounds.

  • Secondary Hydroxyl Group: The hydroxyl (-OH) group is susceptible to oxidation, which would convert it into a ketone.[7] Under certain conditions, it can also undergo other reactions like esterification or etherification.[1]

Q3: What are the most probable degradation pathways for this molecule under stress conditions?

Based on its functional groups, the two most anticipated degradation pathways are:

  • Hydrolysis: The opening of the lactam ring to form the corresponding linear amino acid, 4-amino-3-hydroxy-5,5-dimethylpentanoic acid. This is expected to occur under both acidic and alkaline pH conditions.[1][8]

  • Oxidation: The oxidation of the secondary alcohol at the C5 position to form a ketone, yielding 3,3-dimethyl-5-oxopiperidin-2-one. This is typically induced by oxidative agents like hydrogen peroxide.

These pathways are common for molecules with similar functional groups and form the basis of forced degradation studies.[3][4]

Q4: What analytical methods are recommended for monitoring the stability of 5-Hydroxy-3,3-dimethylpiperidin-2-one?

Due to the polar nature of the molecule and its potential degradation products, the most suitable analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably with a mass spectrometry (MS) detector.

  • RP-HPLC allows for the separation of the parent compound from its more polar degradation products.

  • A UV detector is suitable for quantification if the compounds are chromophoric.

  • An MS detector (LC-MS) is highly recommended as it provides mass information, which is invaluable for the identification and structural elucidation of unknown degradation products.[9]

Troubleshooting Guide for Experimental Issues

Issue 1: A new, more polar peak appears in my HPLC after sample preparation in an acidic buffer.

  • Question: I dissolved my compound in a pH 3 buffer for analysis, and after a few hours, I see a new major peak with a shorter retention time. What is likely happening?

  • Answer: You are most likely observing acid-catalyzed hydrolysis of the lactam ring.[6][8] The amide bond in the lactam is cleaved by water, with the reaction being accelerated by the presence of acid. This opens the ring to form 4-amino-3-hydroxy-5,5-dimethylpentanoic acid. This new molecule has a free carboxylic acid and an amino group, making it significantly more polar than the parent lactam, which explains its earlier elution time in a reversed-phase HPLC system.

Issue 2: My sample degraded when exposed to a basic solution, but the product seems different from the acid-degraded sample in my initial analysis.

  • Question: I performed a forced degradation study using 0.1 N NaOH and observed a new peak. Is this the same product as from acid hydrolysis?

  • Answer: While the core reaction is the same—hydrolysis of the lactam—the product exists in a different ionic form.[1] In a basic solution, the resulting carboxylic acid group will be deprotonated to form a carboxylate salt. This may alter its chromatographic behavior. The fundamental degradation pathway, however, is the same ring-opening. Upon neutralization of the sample before injection, you would likely see the same amino acid product as observed under acidic conditions.

Issue 3: I treated my sample with hydrogen peroxide and now see a new peak in the LC-MS with a mass that is 2 Da less than the parent compound.

  • Question: My compound has a molecular weight of 143.18 g/mol . After treatment with H₂O₂, I see a prominent new peak with a mass corresponding to [M-2H+H]⁺ in positive ion mode. What is this degradant?

  • Answer: This observation is a classic signature of an oxidation reaction. The secondary alcohol group at the C5 position has been oxidized to a ketone. The loss of two hydrogen atoms results in a mass decrease of approximately 2 Da. The resulting degradation product is 3,3-dimethyl-5-oxopiperidin-2-one . This is a common pathway when subjecting molecules with secondary alcohols to oxidative stress.[7]

Issue 4: My compound appears to be degrading over time even when stored as a solid in a clear glass vial on my lab bench.

  • Question: I have a reference standard stored in a clear vial, and I've noticed an increase in impurities over several weeks. What could be the cause?

  • Answer: This suggests that your compound may be susceptible to degradation by light (photodegradation).[10][11] Although the molecule does not have a strong chromophore for absorbing visible light, it may absorb UV radiation from ambient laboratory lighting. The ICH Q1B guideline recommends specific conditions for testing photostability.[12][13]

    • Troubleshooting Step: Store a fresh sample in an amber vial or a vial wrapped in aluminum foil to protect it from light. Store another sample in a clear vial under the same conditions. If the sample in the protected vial shows significantly less degradation, photostability is the issue.

Issue 5: My LC-MS analysis shows a new impurity with the exact same mass as the parent compound.

  • Question: I am analyzing a stressed sample and see a new peak that is well-separated from the main peak, but the mass spectrum shows the same molecular ion. What could this be?

  • Answer: This is likely a stereoisomer (epimer) of the parent compound.[7] The carbon atom attached to the hydroxyl group (C5) is a chiral center. Under certain stress conditions, such as heat or specific pH ranges, a reaction like keto-enol tautomerism (if oxidation to the ketone occurs first) or other reversible reactions could lead to the inversion of this stereocenter. This would create a diastereomer, which would have different physical properties and could be separated by a standard achiral HPLC method. To confirm this, you would need to use a chiral HPLC method to resolve the different stereoisomers.

Visualizing the Degradation Pathways

The primary degradation pathways for 5-Hydroxy-3,3-dimethylpiperidin-2-one are summarized in the diagram below.

G parent 5-Hydroxy-3,3-dimethylpiperidin-2-one hydrolysis_product 4-Amino-3-hydroxy- 5,5-dimethylpentanoic acid parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻) oxidation_product 3,3-Dimethyl-5-oxo- piperidin-2-one parent->oxidation_product Oxidation ([O])

Caption: Predicted primary degradation pathways.

Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the intrinsic stability of a molecule and develop stability-indicating analytical methods.[3][5][8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Summary of Stress Conditions
Stress ConditionReagent/MethodTypical ConditionsPotential Degradation
Acid Hydrolysis 0.1 N to 1 N HClRoom temp to 60°CLactam ring opening
Base Hydrolysis 0.1 N to 1 N NaOHRoom temp to 60°CLactam ring opening
Oxidation 3% - 30% H₂O₂Room tempOxidation of secondary alcohol
Thermal Hot Air Oven60°C - 80°C (in solid & solution)Various, potentially dehydration
Photolytic ICH-compliant chamber1.2 million lux hours (visible) & 200 watt hours/m² (UV)Photodegradation products
General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) B1 Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->B2 B3 Oxidation (e.g., 6% H₂O₂, RT) A->B3 B4 Photolysis (ICH Conditions) A->B4 B5 Thermal (60°C) A->B5 C Withdraw Aliquots at Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize/Quench (if necessary) C->D E Dilute to Final Conc. D->E F Analyze via RP-HPLC-UV/MS E->F

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols

1. Acidic Hydrolysis

  • Objective: To assess degradation in an acidic environment.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • Incubate the vial at 60°C.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

    • Cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[3]

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis

  • Objective: To assess degradation in an alkaline environment.

  • Procedure:

    • Follow step 1 from the acidic hydrolysis protocol.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH.

    • Keep the solution at room temperature. Note: Base hydrolysis is often faster than acid hydrolysis.

    • At specified time points (e.g., 30 mins, 1, 2, 4 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized sample with mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution as described above.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Incubate the vial at room temperature for up to 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis. No quenching is typically required if analyzed promptly.

4. Photostability Testing

  • Objective: To determine the effect of light exposure.

  • Procedure:

    • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to light in a chemically inert, transparent container.

    • Use a photostability chamber that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12][13]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the exposed and control samples by HPLC.

References

  • BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Ceftazidime.
  • BenchChem. (n.d.). 5-Hydroxy-6,6-dimethylpiperidin-2-one|CAS 1803605-14-2.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • RSC Publishing. (2025, May 14). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Asian Journal of Chemistry. (2008). Improvement of Photostability in Formulation: A Review.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products.
  • BenchChem. (n.d.). Stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one under various conditions.

Sources

Optimization

Overcoming low reactivity of "5-Hydroxy-3,3-dimethylpiperidin-2-one"

Technical Support Center: Troubleshooting 5-Hydroxy-3,3-dimethylpiperidin-2-one Reactivity Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Hydroxy-3,3-dimethylpiperidin-2-one Reactivity

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of highly hindered piperidin-2-one derivatives.

The molecule 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4) presents a unique dual-reactivity challenge[1]. Structurally, it features a δ -lactam ring with a secondary hydroxyl group at C5 and a bulky gem-dimethyl group at C3. This specific topology creates two distinct chemical bottlenecks:

  • Neopentyl-like Steric Shielding: The C3 gem-dimethyl group creates a massive steric wall adjacent to the C2 lactam carbonyl, effectively blocking the Bürgi-Dunitz trajectory required for standard nucleophilic attack or hydride reduction.

  • Conformational Hindrance at C5: The pseudo-axial/equatorial dynamics of the piperidine ring, combined with transannular interactions, render the C5-hydroxyl significantly less reactive than a standard secondary alcohol.

Below is our comprehensive troubleshooting guide designed to help you bypass these physical barriers using field-proven, mechanistically sound methodologies.

Quantitative Reactivity Summary

Before diving into specific protocols, review this comparative data table summarizing standard versus optimized conditions for this substrate.

Reaction TargetStandard ReagentTypical YieldOptimized ReagentExpected YieldRoot Cause of Standard Failure
C5 Esterification DCC / Carboxylic Acid< 20%DCC / DMAP (5 mol%)85–95%O-acylisourea steric shielding
C2 Reduction NaBH4 / MeOH0% (Recovery)Tf 2​ O / NaBH 4​ 75–88%Neopentyl-like Bürgi-Dunitz block
C2 Thionation P 4​ S 10​ / Toluene15–30%Lawesson's Reagent70–90%Low electrophilicity of C2 carbon

FAQ 1: Overcoming Low O-Acylation Yields at C5

Q: I am trying to esterify the C5-hydroxyl group using standard DCC coupling, but my yields are abysmal (<20%), and I recover mostly unreacted starting material. Why is this happening, and how do I fix it?

The Causality: In a standard carbodiimide coupling, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For unhindered alcohols, this intermediate is sufficient. However, the C5-hydroxyl of 5-hydroxy-3,3-dimethylpiperidin-2-one is sterically encumbered. The bulky O-acylisourea intermediate cannot physically approach the C5-OH at the correct angle, leading to a slow reaction and the eventual degradation of the intermediate into an unreactive N-acylurea byproduct via a 1,3-rearrangement[2].

The Solution: The Steglich Esterification To bypass this, you must introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[3]. DMAP is highly nucleophilic and small enough to rapidly attack the O-acylisourea, forming a highly reactive, sterically accessible N-acylpyridinium ion. This active ester is easily attacked by your hindered C5-alcohol[4].

Steglich RCOOH Carboxylic Acid + DCC O_Acyl O-Acylisourea (Sterically Hindered) RCOOH->O_Acyl Activation DMAP DMAP Catalyst (Acyl Acceptor) O_Acyl->DMAP Acyl Transfer N_Acyl N-Acylpyridinium Ion (Active Acyl Transfer) DMAP->N_Acyl Intermediate Ester Target Ester + DCU Byproduct N_Acyl->Ester Nucleophilic Attack Alcohol 5-OH-3,3-dimethyl... (C5 Alcohol) Alcohol->Ester C5-OH Addition

Fig 1: Steglich esterification mechanism bypassing O-acylisourea steric hindrance via DMAP.

Self-Validating Protocol: C5-Esterification

  • Preparation: Dissolve 1.0 eq of your target carboxylic acid and 1.1 eq of 5-hydroxy-3,3-dimethylpiperidin-2-one in anhydrous CH 2​ Cl 2​ (0.2 M) under inert atmosphere.

  • Catalyst Addition: Add 0.05 eq (5 mol%) of DMAP. Note: Do not exceed 10 mol%, as excess DMAP can cause side reactions with sensitive substrates.

  • Activation: Cool the flask to 0 °C. Slowly add 1.1 eq of DCC (dissolved in a minimum volume of CH 2​ Cl 2​ ).

  • Validation Cue: Within 5–10 minutes, you should observe the precipitation of dicyclohexylurea (DCU) as a fine white solid. This is your visual confirmation that the O-acylisourea has formed and is reacting.

  • Completion: Warm to 20 °C and stir for 3 hours. Filter off the DCU through a Celite pad, wash the organic layer with 0.5 M HCl, NaHCO 3​ , and brine, then concentrate.

FAQ 2: Activating the Refractory C2 Lactam Carbonyl

Q: I need to reduce the lactam to a piperidine derivative, but NaBH4 does nothing, and LiAlH4 requires refluxing conditions that destroy my molecule. How can I reduce the C2 carbonyl?

The Causality: The C2 carbonyl is adjacent to the C3 gem-dimethyl group. This creates a "neopentyl-like" steric environment. Standard hydrides fail because the trajectory required for the hydride to attack the π∗ orbital of the carbonyl is physically blocked by the methyl groups. Forcing the reaction with harsh reagents like refluxing LiAlH 4​ often leads to ring-opening or degradation before reduction occurs.

The Solution: Electrophilic Activation via Triflic Anhydride Instead of forcing a nucleophile into a sterically shielded carbonyl, you must first convert the carbonyl oxygen into a highly electrophilic leaving group. By reacting the lactam with trifluoromethanesulfonic anhydride (Tf 2​ O) and 2-fluoropyridine, you generate an iminium triflate intermediate. This intermediate is vastly more electrophilic than the parent lactam, allowing mild reducing agents like NaBH 4​ to attack rapidly at room temperature[5]. Alternatively, Lithium Aminoborohydrides (LAB) can be used for chemoselective reductions of hindered lactams[6], but the Tf 2​ O method provides superior control for extreme steric hindrance.

LactamActivation Lactam Hindered Lactam (C2 Carbonyl) Tf2O Tf2O / 2-Fluoropyridine (-78°C to 0°C) Lactam->Tf2O O-Sulfonylation Iminium Iminium Triflate (Electrophilic Intermediate) Tf2O->Iminium Activation NaBH4 NaBH4 (Hydride Source) Iminium->NaBH4 Hydride Addition Amine Piperidine Derivative (Target Amine) NaBH4->Amine Reduction

Fig 2: Electrophilic activation of hindered lactams using Tf2O prior to hydride reduction.

Self-Validating Protocol: Tf 2​ O-Mediated Reduction (Note: Ensure the C5-OH is protected, e.g., as a TBS ether, prior to this step to prevent competitive triflation).

  • Activation: Dissolve 1.0 eq of the C5-protected lactam and 1.2 eq of 2-fluoropyridine in anhydrous CH 2​ Cl 2​ . Cool to -78 °C. Why 2-fluoropyridine? It is basic enough to scavenge triflic acid but too sterically hindered to react with Tf 2​ O itself.

  • Triflation: Dropwise add 1.1 eq of Tf 2​ O. Stir for 10 minutes at -78 °C, then warm to 0 °C for 30 minutes to ensure complete iminium formation.

  • Reduction: Evaporate the solvent under reduced pressure (to remove CH 2​ Cl 2​ ), and immediately redissolve the residue in anhydrous THF. Add 2.5 eq of NaBH 4​ at 0 °C.

  • Validation Cue: Vigorous gas evolution will occur upon NaBH 4​ addition. Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH 4​ Cl. The resulting product will be the fully reduced piperidine.

FAQ 3: Thionation for Alternative Functionalization

Q: I want to perform a nucleophilic addition (e.g., Grignard) to the C2 position, but the lactam is unreactive. Can I activate it without reducing it completely?

The Causality: Amide resonance severely diminishes the electrophilicity of the lactam carbonyl. Combined with the C3 gem-dimethyl shielding, carbon nucleophiles will simply deprotonate the lactam N-H rather than attack the carbonyl.

The Solution: Lawesson's Reagent Convert the lactam into a thiolactam using Lawesson's Reagent (LR). Sulfur is less electronegative and larger than oxygen, which disrupts the amide resonance, making the C=S bond significantly more electrophilic and susceptible to nucleophilic attack. LR is highly efficient for sterically hindered amides and lactams where traditional reagents like P 4​ S 10​ fail due to poor solubility and lower reactivity[7][8].

Self-Validating Protocol: Thionation

  • Reaction Setup: Dissolve 1.0 eq of the lactam in anhydrous toluene. Add 0.6 eq of Lawesson's Reagent (LR provides two thionating equivalents per molecule).

  • Heating: Reflux the mixture (110 °C) for 2–4 hours.

  • Validation Cue: The reaction mixture will transition from a pale suspension to a homogenous, deep yellow/orange solution as the thiolactam forms. TLC (UV active) will show a new spot with a significantly higher Rf value than the starting lactam.

  • Workup: Cool to room temperature, concentrate, and purify via silica gel chromatography to isolate the activated thiolactam, which can now readily undergo nucleophilic addition.

References

  • NextSDS. 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information.
  • Organic Chemistry Portal. Steglich Esterification.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 17, 522-524.
  • Wikipedia. Steglich esterification.
  • Organic Chemistry Portal. Amine synthesis by amide reduction.
  • Singaram, B., et al. (1999). Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. Organic Letters.
  • Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews.
  • National Institutes of Health. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

Sources

Troubleshooting

Side reactions in the synthesis of "5-Hydroxy-3,3-dimethylpiperidin-2-one"

Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one . This portal is designed for researchers and drug development professionals scaling up or troubleshooting the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one . This portal is designed for researchers and drug development professionals scaling up or troubleshooting the synthesis of this highly functionalized δ -lactam building block.

Due to the steric hindrance of the gem-dimethyl group and the presence of a reactive secondary hydroxyl group, the synthesis requires precise control over regioselectivity and cyclization kinetics. This guide breaks down the optimal three-step synthetic workflow—epoxidation, regioselective azidolysis, and reductive lactamization—providing mechanistic insights, self-validating protocols, and targeted troubleshooting for common side reactions.

I. Synthetic Workflow & Pathway Visualization

The most reliable route to 5-hydroxy-3,3-dimethylpiperidin-2-one begins with the epoxidation of ethyl 2,2-dimethylpent-4-enoate. The resulting epoxide undergoes regioselective ring-opening with sodium azide to establish the C5-nitrogen and C4-oxygen bonds. Finally, catalytic hydrogenation reduces the azide to a primary amine, which spontaneously undergoes intramolecular cyclization to form the 6-membered δ -lactam.

SynthesisWorkflow SM Ethyl 2,2-dimethylpent-4-enoate Cond1 mCPBA, NaHCO3 CH2Cl2, 0 °C to RT SM->Cond1 Int1 Ethyl 4,5-epoxy-2,2- dimethylpentanoate Cond1->Int1 Epoxidation Side1 Side Product: Diol (Hydrolysis) Cond1->Side1 Unbuffered Moisture Cond2 NaN3, NH4Cl EtOH/H2O, 60 °C Int1->Cond2 Int2 Ethyl 5-azido-4-hydroxy- 2,2-dimethylpentanoate Cond2->Int2 Regioselective Opening Side2 Side Product: C4-Azide Regioisomer Cond2->Side2 Lewis Acid Catalysis Cond3 H2 (1 atm), 10% Pd/C MeOH, High Dilution Int2->Cond3 Target 5-Hydroxy-3,3- dimethylpiperidin-2-one Cond3->Target Reductive Lactamization Side3 Side Product: Oligomers / Polyamides Cond3->Side3 High Conc. (>0.1 M)

Figure 1: Synthetic workflow for 5-hydroxy-3,3-dimethylpiperidin-2-one and major side reactions.

II. Quantitative Optimization Data

To prevent the side reactions outlined in Figure 1, specific physical and chemical parameters must be strictly controlled. The table below summarizes the critical optimization data for scaling this synthesis.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionImpact on Target Yield
Epoxidation Buffer PresenceNo NaHCO₃ added2.0 eq NaHCO₃Reduces diol hydrolysis byproduct from 15% to <2%.
Azidolysis Catalyst TypeStrong Lewis Acid (e.g., BF₃)Mild proton source (NH₄Cl)Increases C5:C4 regioselectivity from 60:40 to >95:5.
Lactamization Substrate Concentration0.5 M (Standard)0.02 M (High Dilution)Eliminates bimolecular oligomerization; increases lactam yield to 88%.

III. Self-Validating Experimental Protocols

Protocol A: Buffered Epoxidation of Ethyl 2,2-dimethylpent-4-enoate
  • Setup : Dissolve ethyl 2,2-dimethylpent-4-enoate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under an inert atmosphere.

  • Buffering : Add solid NaHCO₃ (2.0 eq) to the stirring solution. Causality: Commercial mCPBA contains m-chlorobenzoic acid. The buffer neutralizes this byproduct, preventing acid-catalyzed epoxide ring-opening.

  • Oxidation : Portion-wise, add mCPBA (77% w/w, 1.2 eq) over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup : Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check : Monitor by TLC (Hexanes/EtOAc 8:2). The starting enoate ( Rf​ ~0.7) will disappear, replaced by the epoxide ( Rf​ ~0.5). A highly polar baseline spot indicates insufficient buffering (diol formation).

Protocol B: Regioselective Azide Opening
  • Setup : Dissolve the crude epoxide (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.2 M).

  • Reagent Addition : Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

  • Heating : Heat the mixture to 60 °C for 12 hours.

  • Workup : Concentrate under reduced pressure to remove EtOH. Dilute the aqueous residue with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield ethyl 5-azido-4-hydroxy-2,2-dimethylpentanoate.

  • Self-Validation Check : IR spectroscopy of the crude aliquot must show a strong, sharp azide stretching band at ~2100 cm⁻¹. TLC (Hexanes/EtOAc 7:3) will show a more polar spot ( Rf​ ~0.3) compared to the epoxide.

Protocol C: Reductive Lactamization
  • Dilution Strategy : Dissolve the azido ester in anhydrous MeOH to achieve a strict concentration of 0.02 M . Causality: High dilution kinetically favors unimolecular cyclization over bimolecular oligomerization.

  • Catalyst Addition : Add 10% Pd/C (10% w/w relative to substrate). Purge the flask with N₂.

  • Hydrogenation : Introduce H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 16 hours.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot MeOH.

  • Isolation : Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from EtOAc/Hexanes to afford pure 5-hydroxy-3,3-dimethylpiperidin-2-one.

  • Self-Validation Check : Disappearance of the azide band (~2100 cm⁻¹) and ester carbonyl (~1735 cm⁻¹) in IR, replaced by a strong, broad lactam carbonyl stretch at ~1660 cm⁻¹ and an N-H/O-H stretch at ~3300 cm⁻¹.

IV. Troubleshooting Guide & FAQs

Q1: Why am I observing a mixture of regioisomers during the epoxide opening step? Mechanistic Cause: Epoxide opening with azide can occur via an SN​2 pathway (steric control) or a borderline SN​1 pathway (electronic control). If you use strong Lewis acids (e.g., Ti(O−iPr)4​ or BF3​ ), the metal coordinates the epoxide oxygen too strongly. This weakens the C–O bonds and allows the more substituted C4 carbon to build a partial positive charge, leading to azide attack at C4. Solution: Stick to mild conditions using NH4​Cl in aqueous ethanol. The mild proton source activates the epoxide just enough to facilitate a strict SN​2 trajectory at the less sterically hindered C5 terminal carbon, preserving >95% regioselectivity .

Q2: My final lactamization yields a viscous, insoluble mass instead of the desired piperidin-2-one. What went wrong? Mechanistic Cause: The reduction of the azide yields an intermediate primary amine, which must undergo intramolecular acyl substitution with the ethyl ester to form the ring. According to Illuminati and Mandolini's principles of ring closure , while 6-membered rings form rapidly, the competing intermolecular amidation (oligomerization/polymerization) is a bimolecular process. Operating at high substrate concentrations artificially accelerates the bimolecular rate, leading to polyamides. Solution: You must run the hydrogenation under high dilution conditions ( 0.02 M). If the cyclization stalls at the amino-ester stage, gently warm the mixture to 40 °C after hydrogen uptake ceases.

Q3: I see incomplete conversion during the mCPBA epoxidation, alongside a highly polar baseline spot. How can I resolve this? Mechanistic Cause: Commercial mCPBA is typically stabilized with up to 30% water and contains m -chlorobenzoic acid as a byproduct of the oxidation. This acidic, aqueous environment catalyzes the hydrolysis of your newly formed epoxide into a 4,5-diol (the polar baseline spot). Solution: Buffer the biphasic system with solid NaHCO3​ . This neutralizes the acid byproduct in real-time, protecting the acid-sensitive epoxide from ring-opening .

Q4: Can I use a different reducing agent for the azido ester to avoid high-pressure hydrogenation? Mechanistic Cause: Yes. If you wish to avoid transition metal catalysts and hydrogen gas, the Staudinger reduction is a highly reliable alternative. Reacting the azido ester with triphenylphosphine ( PPh3​ ) in THF/H₂O forms an intermediate aza-ylide, which hydrolyzes to the primary amine and subsequently cyclizes . Solution: Use 1.2 eq of PPh3​ in THF with 10 eq of water. Note that this method requires careful chromatographic removal of the triphenylphosphine oxide byproduct.

V. References

  • Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L. "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective Synthesis of Azidohydrins." Journal of Organic Chemistry, 1999, 64(16), 6094-6096. URL:[Link]

  • Illuminati, G.; Mandolini, L. "Ring closure reactions of chain molecules." Accounts of Chemical Research, 1981, 14(4), 95-102. URL:[Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis, 5th Ed.; Springer: New York, 2007. URL:[Link]

  • Pasto, D. J.; Cumbo, C. C. "The mechanism of epoxidation of alkenes by peroxy acids." Journal of the American Chemical Society, 1964, 86(20), 4343-4350. URL:[Link]

Optimization

Technical Support Center: Optimizing Synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one

Welcome to the technical support center for the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring high yield and purity. Our approach is grounded in established chemical principles to explain not just the how, but the why behind each recommendation.

Introduction to the Synthesis

The synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one, a valuable intermediate in drug discovery, typically involves the α-hydroxylation of the corresponding lactam, 3,3-dimethylpiperidin-2-one. A common and effective strategy is the generation of a regioselective lithium enolate using a strong, non-nucleophilic base, followed by quenching with an electrophilic oxygen source.[1] This method offers good control but is sensitive to reaction conditions, making optimization crucial.

A plausible reaction pathway is illustrated below:

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Hydroxylation Start 3,3-dimethyl- piperidin-2-one Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation Base LDA, THF, -78 °C Base->Start Enolate_2 Lithium Enolate Intermediate Oxygen_Source Electrophilic O Source (e.g., MoOPH) Oxygen_Source->Enolate_2 Product 5-Hydroxy-3,3-dimethyl- piperidin-2-one Enolate_2->Product Oxygen Atom Transfer

Caption: General reaction scheme for the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and validated solutions.

Question: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?

Answer: Low or no conversion is a common issue in enolate chemistry and can be traced back to several critical factors.

  • Cause 1: Inactive Base. Lithium diisopropylamide (LDA) is highly sensitive to air and moisture. Commercially available solutions can degrade over time, and improperly prepared LDA will be ineffective.

    • Solution: Always use freshly prepared LDA or titrate your commercial solution before use to determine its exact molarity. Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).[2]

  • Cause 2: Insufficient Deprotonation. The pKa of the α-proton in the lactam must be overcome by the base. If the temperature is too high during base addition, or if the base is added too quickly, side reactions can occur before full deprotonation is achieved.

    • Solution: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is recommended) during the dropwise addition of LDA. Allow the enolization to proceed for at least 30-60 minutes at this temperature before adding the electrophile to ensure complete formation of the lithium enolate.[1]

  • Cause 3: Ineffective Electrophile. The electrophilic oxygen source may be degraded or added under suboptimal conditions.

    • Solution: Use a reliable and pure oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)(HMPA)) or a Davis oxaziridine like (+)-camphorsulfonyloxaziridine (CSO).[1] Ensure the electrophile is added as a solution at -78 °C to control the exothermic reaction.

Question: My TLC or LC-MS analysis shows multiple spots, indicating a mixture of products. How can I improve selectivity?

Answer: The formation of multiple products points to side reactions or incomplete reactions.

  • Cause 1: Intermolecular Condensation. At higher concentrations, the enolate can react with unreacted starting material (an intermolecular Claisen-type condensation), leading to dimers and oligomers.[2]

    • Solution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). While this may require larger solvent volumes, it significantly improves the selectivity for the desired intramolecular reaction.

  • Cause 2: Lack of Regioselectivity. Although deprotonation is expected at the C5 position, competitive deprotonation at the N-H position can occur if the nitrogen is unprotected, leading to undesired side products.

    • Solution: Consider using an N-protected starting material (e.g., with a Boc or Cbz group). This ensures that deprotonation occurs exclusively at the α-carbon. The protecting group can be removed in a subsequent step.

  • Cause 3: Product Degradation. The product itself might be unstable under the work-up conditions. A basic or acidic work-up could lead to elimination or other rearrangements.

    • Solution: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic buffer that neutralizes the strong base without causing harsh pH changes.

Troubleshooting_Workflow Start Experiment Outcome Low_Yield Low/No Yield? Start->Low_Yield Multiple_Spots Multiple Products? Low_Yield->Multiple_Spots No Check_Base Check Base Activity & Anhydrous Conditions Low_Yield->Check_Base Yes Purification_Issue Purification Difficulty? Multiple_Spots->Purification_Issue No Lower_Concentration Lower Reaction Concentration Multiple_Spots->Lower_Concentration Yes Optimize_Chroma Optimize Chromatography (Solvent System, Additives) Purification_Issue->Optimize_Chroma Yes Optimize_Deprotonation Optimize Deprotonation (Temp, Time) Check_Base->Optimize_Deprotonation Check_Electrophile Check Electrophile Purity Optimize_Deprotonation->Check_Electrophile N_Protection Consider N-Protection Strategy Lower_Concentration->N_Protection Optimize_Workup Use Buffered Quench (e.g., sat. NH4Cl) N_Protection->Optimize_Workup

Caption: A troubleshooting decision workflow for common synthesis issues.

Question: I'm having difficulty purifying the final product. It streaks on the TLC plate and gives poor separation during column chromatography.

Answer: Purification challenges with hydroxylated polar compounds are common.

  • Cause 1: Inappropriate Solvent System. The polarity of the hydroxylactam requires a relatively polar solvent system for chromatography. Using a simple non-polar system like hexane/ethyl acetate might not be sufficient.

    • Solution: Switch to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[3] A gradient elution, starting with a lower polarity and gradually increasing it, will likely provide the best separation.[4]

  • Cause 2: Interaction with Silica Gel. The slightly acidic nature of standard silica gel can cause peak tailing with basic compounds (like the piperidine nitrogen) or compounds capable of strong hydrogen bonding.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will deactivate the acidic sites on the silica gel and lead to sharper peaks. Alternatively, consider using neutral alumina or reverse-phase (C18) chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the enolate formation? A1: Lithium diisopropylamide (LDA) is the preferred base. It is exceptionally strong, allowing for rapid and complete deprotonation of the lactam at low temperatures. Its bulky nature makes it non-nucleophilic, preventing it from attacking the lactam carbonyl group.[1] Other bases like LiHMDS or KHMDS could also be effective.

Q2: Can I run this reaction at a higher temperature than -78 °C? A2: It is strongly discouraged. Lithium enolates of lactams are often thermally unstable. At higher temperatures, they can undergo self-condensation or other decomposition pathways, leading to a significant decrease in yield and purity.[2] Maintaining -78 °C is critical for controlling the reaction.

Q3: What are some alternative electrophilic oxygen sources? A3: Besides MoOPH and Davis oxaziridines, another common reagent is a sulfonyl peroxide. However, these can sometimes lead to sulfonate byproducts. For diastereoselective hydroxylation, chiral oxaziridines are the reagents of choice.[1]

Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the presence of the hydroxyl group and the correct carbon framework.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • HPLC/LC-MS: This is the best method to determine the purity of the final compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[4]

Experimental Protocol: Synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting material purity.

Materials:

  • 3,3-dimethylpiperidin-2-one

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), solution in hexanes

  • Oxodiperoxymolybdenum(pyridine)(HMPA) (MoOPH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi solution (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 20 minutes, then at 0 °C for 10 minutes, and finally re-cool to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve 3,3-dimethylpiperidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the lactam solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Hydroxylation: Dissolve MoOPH (1.2 eq) in a minimal amount of cold, anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The reaction mixture may change color. Stir at -78 °C for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4] The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure 5-Hydroxy-3,3-dimethylpiperidin-2-one.[3][4]

Data Summary Table

ParameterConditionExpected OutcomeRationale / Reference
Base LDA (1.1 eq)High conversionStrong, non-nucleophilic base ensures complete deprotonation.[1]
Temperature -78 °CHigh selectivity, minimal side productsPrevents thermal decomposition of the lithium enolate.[2]
Concentration 0.1 MMinimized intermolecular condensationFavors intramolecular reaction over side reactions.[2]
Quenching Agent Saturated NH₄ClNeutralizes base without product degradationMildly acidic buffer prevents harsh pH changes.
Chromatography Silica Gel, DCM/MeOHGood separation of polar productPolar solvent system is effective for polar analytes.[3]

References

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]

  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5670-5714. Retrieved from [Link]

  • Thomas, J. B., et al. (2008). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 51(23), 7595-7606. Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Retrieved from [Link]

  • Conti, P., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]

  • Obydennov, D. L., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Retrieved from [Link]

  • O'Connor, E. A., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Hydroxy-3,3-dimethylpiperidin-2-one Scale-Up Synthesis

Welcome to the technical support center for the scale-up synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Hydroxy-3,3-dimethylpiperidin-2-one and its key precursor?

A1: A prevalent route involves the synthesis of the precursor, 3,3-dimethylpiperidine-2,5-dione, followed by a selective reduction of one carbonyl group. The dione precursor can be synthesized through cyclization reactions, for instance, from precursors like 3,3-dimethylglutaric anhydride and an appropriate nitrogen source.[1] The final hydroxylation step is typically achieved via stereoselective or non-stereoselective reduction of the ketone.

Q2: Why is the reduction of 3,3-dimethylpiperidine-2,5-dione often problematic on a larger scale?

A2: The primary challenge is achieving selective reduction of the C5-ketone without affecting the C2-amide (lactam) functionality. Common reducing agents like sodium borohydride (NaBH₄) can, under certain conditions, lead to over-reduction or side reactions. On a large scale, controlling reaction temperature and stoichiometry is critical to prevent the formation of byproducts.

Q3: What are the typical impurities I should watch for during this synthesis?

A3: Key impurities include unreacted starting material (3,3-dimethylpiperidine-2,5-dione), the fully reduced diol byproduct, and potential diastereomers of the desired product if a non-stereoselective reducing agent is used. The presence of these impurities can complicate downstream purification.

Q4: Is purification by column chromatography viable for multi-kilogram scale production?

A4: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production. Developing a robust crystallization method for the final product is highly recommended to ensure purity and scalability.

Troubleshooting Guide: Common Scale-Up Issues

This section delves into specific problems you may encounter during the scale-up synthesis and provides actionable solutions.

Issue 1: Low Yield in the Reduction Step

Symptoms:

  • In-process control (IPC) via HPLC or TLC shows a significant amount of remaining 3,3-dimethylpiperidine-2,5-dione.

  • The isolated yield of 5-Hydroxy-3,3-dimethylpiperidin-2-one is below expectations.

Potential Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Insufficient Reducing Agent On a larger scale, mass transfer limitations can affect the effective concentration of the reducing agent. Ensure homogenous mixing and consider a slight excess (1.1-1.5 equivalents) of the reducing agent.
Reaction Temperature Too Low The activation energy for the reduction may not be met at lower temperatures, leading to a sluggish reaction. Carefully monitor the internal reaction temperature and maintain it within the optimized range.
Poor Solubility of Reactants If the precursor has low solubility in the chosen solvent at the reaction temperature, the reaction will be slow. Consider a solvent screen to find a system where both the precursor and reducing agent are sufficiently soluble.
Deactivation of Reducing Agent Protic solvents (like methanol or ethanol) can slowly react with and consume hydride-based reducing agents. The rate of this decomposition increases with temperature. When using such solvents, ensure the reducing agent is added portion-wise to a cooled solution of the substrate.
Issue 2: Formation of Impurities and Over-reduction

Symptoms:

  • HPLC/MS analysis detects a significant peak corresponding to the diol byproduct.

  • Purification is difficult due to closely eluting impurities.

Potential Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Excessive Reducing Agent Too much reducing agent will lead to the non-selective reduction of both the ketone and the lactam carbonyls. Precise stoichiometric control is crucial.
High Reaction Temperature Higher temperatures can increase the reactivity of the reducing agent, leading to a loss of selectivity. Maintain strict temperature control, especially during the addition of the reducing agent to manage any exotherm.
Choice of Reducing Agent Stronger reducing agents like Lithium Aluminum Hydride (LAH) will readily reduce both carbonyls. A milder agent like Sodium Borohydride (NaBH₄) is generally preferred for this selective reduction.[2]
Diagram: Troubleshooting Low Yield in Reduction

Troubleshooting_Low_Yield start Low Yield of 5-Hydroxy-3,3-dimethylpiperidin-2-one check_ipc Analyze IPC (HPLC/TLC) start->check_ipc high_sm High Starting Material? check_ipc->high_sm yes_sm Yes high_sm->yes_sm no_sm No high_sm->no_sm cause1 Insufficient Reducing Agent? yes_sm->cause1 cause2 Low Temperature? yes_sm->cause2 cause3 Poor Solubility? yes_sm->cause3 other_issues Check for Degradation or Side Product Formation no_sm->other_issues solution1 Increase Equivalents (1.1-1.5 eq) cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Conduct Solvent Screen cause3->solution3

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,3-dimethylpiperidine-2,5-dione (Precursor)

This protocol is a hypothetical adaptation based on the cyclization of glutarimide derivatives.[1]

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Benzylamine

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,3-dimethylglutaric anhydride (1.0 eq) in toluene, add benzylamine (1.05 eq).[1]

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the calculated amount of water has been collected.[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Reduction to 5-Hydroxy-3,3-dimethylpiperidin-2-one

This protocol is based on the general principle of selective ketone reduction in the presence of an amide.

Materials:

  • 3,3-dimethylpiperidine-2,5-dione

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve 3,3-dimethylpiperidine-2,5-dione (1.0 eq) in methanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Diagram: Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Selective Reduction A 3,3-Dimethylglutaric Anhydride C 3,3-Dimethylpiperidine- 2,5-dione A->C B Benzylamine B->C E 5-Hydroxy-3,3- dimethylpiperidin-2-one C->E D NaBH4, MeOH D->E

Caption: Synthetic route to the target compound.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Available at: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone.Google Patents.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Hydroxy-3,3-dimethylpiperidin-2-one

Welcome to the technical support center for the crystallization of 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS No. 1785044-63-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS No. 1785044-63-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this polar, heterocyclic lactam. By understanding the underlying principles of crystallization and the specific chemical nature of our target molecule, we can systematically troubleshoot and optimize the process to yield high-purity crystalline material.

Introduction to Crystallization Challenges

5-Hydroxy-3,3-dimethylpiperidin-2-one possesses key structural features that influence its crystallization behavior: a polar lactam ring, a hydroxyl group capable of hydrogen bonding, and gem-dimethyl substitution. These characteristics can lead to high solubility in polar solvents and the potential for strong intermolecular interactions, which can sometimes complicate the crystallization process. This guide provides a structured, question-and-answer-based approach to address these potential hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound is not crystallizing from solution, even after cooling. What should I do?

This is a common issue often related to either excessive solubility in the chosen solvent or high activation energy for nucleation.

Immediate Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[1]

    • Seeding: If you have a small amount of solid material, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.[1][2]

    • Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This gradually increases the concentration of the solute.

  • Re-evaluate Solvent Volume:

    • It is possible that too much solvent was used, keeping the compound fully dissolved even at low temperatures. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Advanced Troubleshooting:

  • Cooling Profile: If crystals still do not form, try a slower cooling rate. A gradual decrease in temperature can be crucial for nucleation. Conversely, sometimes a "cold shock" in a dry ice/acetone bath can induce crystallization.

  • Solvent System: Your chosen solvent may be too effective. Consider a solvent-antisolvent system, which will be discussed in more detail in Q3.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is common with compounds that have relatively low melting points or when the solution is highly supersaturated.

Causality and Solutions:

  • High Supersaturation: The solution is likely cooling too quickly, or the initial concentration is too high.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly.[1] An insulated container can help achieve a gradual temperature drop.

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the compound's melting point.

    • Solution: If possible, choose a solvent with a lower boiling point.

Q3: I'm struggling to find a single suitable solvent for crystallization. What are my options?

For many polar molecules, finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. A two-solvent (or solvent-antisolvent) system is often the solution.[3][4]

Methodology:

  • Solvent Selection: Choose a "good" solvent in which your compound is highly soluble. Then, select a miscible "poor" or "anti-solvent" in which your compound is sparingly soluble. For 5-Hydroxy-3,3-dimethylpiperidin-2-one, common pairs could include:

    • Methanol (good) / Diethyl Ether (poor)

    • Ethanol (good) / Hexanes (poor)

    • Acetone (good) / Water (poor)

  • Procedure:

    • Dissolve the compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Materials:

  • Crude 5-Hydroxy-3,3-dimethylpiperidin-2-one

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Test tubes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at this stage.[3]

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add the solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvents yield crystalline material upon cooling. The best solvent will result in a significant amount of solid precipitate.

Protocol 2: General Single-Solvent Recrystallization

Objective: To purify 5-Hydroxy-3,3-dimethylpiperidin-2-one using a single appropriate solvent identified from screening.

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a boil using a hot plate.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Data Presentation

Table 1: Qualitative Solubility of Piperidinone Derivatives in Common Solvents

SolventPolarityExpected Solubility for 5-Hydroxy-3,3-dimethylpiperidin-2-oneNotes
WaterHighLikely soluble, especially when heatedPotential for hydrogen bonding.
Methanol/EthanolHighLikely solubleOften used for crystallization of similar compounds.[6]
AcetoneMedium-HighLikely soluble
Ethyl AcetateMediumModerate solubility, good candidate for screening
DichloromethaneMedium-LowModerate to low solubilityCan be used in solvent mixtures.[6]
TolueneLowLikely poorly solublePotential as an anti-solvent.
Hexanes/HeptaneVery LowLikely insolubleGood candidate as an anti-solvent.

Note: This table is based on general principles of solubility for polar, hydrogen-bonding compounds and literature on similar structures. Experimental verification is crucial.

Visualization of Concepts

Diagram 1: Troubleshooting Crystallization Failure

G start No Crystals Form Upon Cooling check_solvent Too Much Solvent? start->check_solvent induce_nucleation Induce Nucleation check_solvent->induce_nucleation No evaporate Evaporate Some Solvent & Re-cool check_solvent->evaporate Yes scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed re_eval_solvent Re-evaluate Solvent System antisolvent Try Solvent/Anti-solvent Method re_eval_solvent->antisolvent diff_solvent Try a Different Single Solvent re_eval_solvent->diff_solvent scratch->re_eval_solvent Still No Crystals seed->re_eval_solvent Still No Crystals G cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Clarification cluster_3 Step 4: Crystallization dissolve Dissolve Compound in Minimum Hot 'Good' Solvent add_anti Add 'Poor' Solvent (Anti-Solvent) Until Solution Becomes Cloudy dissolve->add_anti add_good Add a Few Drops of Hot 'Good' Solvent to Re-clarify add_anti->add_good cool Slowly Cool to Induce Crystal Formation add_good->cool

Sources

Troubleshooting

Analytical Method Development for 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Technical Support Center

An advanced technical support resource for analytical method development of 5-Hydroxy-3,3-dimethylpiperidin-2-one, designed for research scientists and drug development professionals. This guide provides in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for analytical method development of 5-Hydroxy-3,3-dimethylpiperidin-2-one, designed for research scientists and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols, grounded in authoritative scientific principles.

Welcome to the technical support center for the analytical method development of 5-Hydroxy-3,3-dimethylpiperidin-2-one. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental work. This resource is structured to anticipate and solve challenges you may encounter, ensuring the development of robust and reliable analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Question: What are the primary challenges in developing an analytical method for 5-Hydroxy-3,3-dimethylpiperidin-2-one?

Answer: The primary challenges stem from the molecule's physicochemical properties. It is a polar, hydrophilic compound with a lactam structure. Key difficulties include:

  • Poor Retention in Reversed-Phase Chromatography: The compound is highly polar and will likely exhibit little to no retention on standard C18 or C8 columns, eluting in the solvent front.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis spectrophotometry challenging, especially for trace-level analysis.

  • Low Volatility: Its polarity and hydroxyl group mean it is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization.

Question: Which analytical technique is most suitable for the quantitative analysis of this compound?

Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most suitable technique. This approach overcomes the two main challenges:

  • Chromatography: HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), can effectively retain and separate this polar compound.

  • Detection: Mass Spectrometry provides high sensitivity and selectivity for detection, bypassing the need for a UV chromophore. It can be used in Selected Ion Monitoring (SIM) mode for quantification.

Question: Can I use Gas Chromatography (GC) for this analysis?

Answer: Yes, but it requires a crucial extra step: derivatization . The hydroxyl group must be derivatized to increase the molecule's volatility and thermal stability. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Question: How do I develop a stability-indicating method for this compound?

Answer: A stability-indicating method must be able to resolve the parent compound from its potential degradation products. This is achieved through forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2). The compound should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The analytical method, likely HPLC-MS, must then demonstrate that the peaks for any resulting degradants are well-separated from the main 5-Hydroxy-3,3-dimethylpiperidin-2-one peak.

II. Analytical Method Development Workflow

The development of a robust analytical method follows a logical progression. The diagram below outlines the recommended workflow for 5-Hydroxy-3,3-dimethylpiperidin-2-one.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) props Assess Physicochemical Properties (Polarity, pKa) start->props tech_select Technique Selection (LC-MS vs. GC-MS) props->tech_select lc_dev LC Method Development (HILIC, Mobile Phase) tech_select->lc_dev  Preferred gc_dev GC Method Development (Derivatization, Column) tech_select->gc_dev  Alternative sample_prep Sample Preparation (Extraction, Dilution) lc_dev->sample_prep gc_dev->sample_prep forced_deg Forced Degradation (ICH Q1A) sample_prep->forced_deg validation Method Validation (ICH Q2(R1)) sample_prep->validation If not stability-indicating forced_deg->validation If stability-indicating end Final Validated Method validation->end

Caption: Workflow for analytical method development.

III. HPLC-MS Method Development Protocol

This section provides a detailed protocol for developing a quantitative method using HPLC-MS, the recommended approach.

Objective: To develop a sensitive, specific, and robust HILIC-MS method for the quantification of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

1. Initial Instrument and Column Selection:

  • HPLC System: A quaternary or binary HPLC system capable of high-pressure mixing.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). A QqQ is ideal for targeted quantification.

  • Column: A HILIC column is essential for retaining the polar analyte. Good starting points include amide or bare silica phases.

    • Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

2. Mass Spectrometer Tuning and Optimization:

  • Rationale: To determine the optimal ionization and fragmentation parameters for the analyte to ensure maximum sensitivity.

  • Procedure:

    • Prepare a ~1 µg/mL solution of 5-Hydroxy-3,3-dimethylpiperidin-2-one in 50:50 Acetonitrile:Water.

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Operate in positive electrospray ionization (ESI+) mode. The lactam structure is likely to accept a proton to form the [M+H]⁺ ion.

    • Optimize key parameters such as capillary voltage, cone voltage (or equivalent), and gas flows (nebulizer, desolvation) to maximize the signal for the precursor ion (m/z).

    • For a QqQ, perform a product ion scan to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) development. Select at least two stable, intense transitions for quantification and confirmation.

3. Chromatographic Method Development:

  • Rationale: To achieve a sharp, symmetrical peak shape with adequate retention and separation from any matrix components. HILIC retention is governed by a partitioning mechanism into a water-enriched layer on the stationary phase surface.

  • Mobile Phase Considerations:

    • Aqueous (A): Water with an additive to improve peak shape and ionization. Start with 10 mM Ammonium Acetate or 0.1% Formic Acid.

    • Organic (B): Acetonitrile (ACN).

  • Initial Gradient Conditions:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.1 0.4 5 95

    | 7.0 | 0.4 | 5 | 95 |

  • Optimization:

    • Low Retention: If retention is too low, decrease the initial percentage of the aqueous mobile phase (%A).

    • Poor Peak Shape: Adjust the pH or concentration of the mobile phase additive. Tailing can sometimes be mitigated by using ammonium formate instead of formic acid.

    • Carryover: The polar nature of the analyte can lead to carryover. Ensure the needle wash solution is strong enough (e.g., high aqueous content) to clean the injector effectively.

IV. GC-MS Method Development (Alternative)

This is a viable alternative if HPLC-MS is unavailable or if volatile impurities need to be profiled.

1. Derivatization Protocol (Silylation):

  • Rationale: To increase the volatility of the analyte by masking the polar hydroxyl group.

  • Procedure:

    • Evaporate the sample extract containing the analyte to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Parameters:

  • GC Column: A mid-polarity column is a good starting point.

    • Example: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Program: Start with a shallow temperature gradient.

    • Initial Temp: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Detection: Operate in Scan mode initially to identify the retention time and mass spectrum of the derivatized analyte. Once confirmed, switch to SIM mode for quantification, monitoring the characteristic ions of the silylated derivative.

V. Troubleshooting Guide

This section provides solutions to common problems encountered during method development.

Problem Potential Cause(s) Recommended Solution(s)
HPLC: No or Poor Retention (Analyte in Void Volume) 1. Incorrect chromatography mode (e.g., using Reversed-Phase). 2. Mobile phase is too "strong" (too much aqueous content for HILIC).1. Switch to a HILIC column. 2. Decrease the initial %A in your HILIC gradient. Ensure your starting mobile phase is at least 90-95% Acetonitrile.
HPLC: Broad or Tailing Peaks 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH or buffer concentration. 3. Column degradation.1. Modify mobile phase additives (e.g., switch from formic acid to ammonium acetate). 2. Ensure the sample is dissolved in a solvent similar to the initial mobile phase to avoid injection solvent effects. 3. Flush the column or try a new one.
MS: Low Sensitivity / No Signal 1. Inefficient ionization. 2. Incorrect ESI polarity. 3. Suppression of ionization by matrix components or mobile phase additives.1. Re-optimize source parameters (capillary voltage, gas flows). 2. Verify ionization in both ESI+ and ESI- modes (ESI+ is expected to be better). 3. Dilute the sample. Check if mobile phase additives (e.g., TFA) are known to cause suppression. Use volatile buffers like ammonium formate/acetate.
GC: No Peak Detected 1. Incomplete or failed derivatization. 2. Analyte is not volatile enough even after derivatization. 3. Thermal degradation in the injector or column.1. Optimize derivatization reaction (time, temperature, reagent ratio). Ensure the sample is completely dry before adding reagents. 2. Use a higher final oven temperature or a more thermally stable column. 3. Lower the injector temperature. Check for active sites in the GC liner and use a deactivated liner.
VI. Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample of known concentration (e.g., a spiked matrix).

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Optimization

Technical Support Center: Chiral Separation of 5-Hydroxy-3,3-dimethylpiperidin-2-one Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric resolution of 5-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric resolution of 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS 1785044-63-4).

This molecule presents a unique analytical triad: an aliphatic lactam core (lacking a strong UV chromophore), a sterically demanding gem-dimethyl group at the C3 position, and a chiral center at C5 bearing a free hydroxyl group. Successfully resolving its enantiomers requires moving beyond generic screening protocols and understanding the molecular causality behind stationary phase interactions.

Part 1: Troubleshooting & FAQs

Q1: I am using standard HPLC-UV at 254 nm, but I see no peaks for my sample. Is the compound degrading on the column?

A1: It is highly unlikely that the compound is degrading. The issue is optical, not chemical. 5-Hydroxy-3,3-dimethylpiperidin-2-one is an aliphatic lactam. It lacks the extended π-conjugation necessary to absorb UV light at 254 nm. While the amide bond has weak absorbance near 210 nm, operating at this wavelength often results in severe baseline noise from mobile phase solvents. Solution: You must switch your detection strategy. Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[1]. If you are restricted to UV detection, you must perform a pre-column derivatization (e.g., benzoylation of the C5-hydroxyl group) to introduce a chromophore[2].

Q2: I am screening various reversed-phase C18 columns with chiral additives, but I am getting zero resolution. What is the optimal stationary phase?

A2: Chiral mobile phase additives are generally ineffective for rigid, neutral lactams. The gold standard for lactam enantioseparation is the use of immobilized polysaccharide-based Chiral Stationary Phases (CSPs) [3]. Causality: The three-point interaction rule dictates that successful chiral recognition requires at least three simultaneous interactions between the CSP and the enantiomer[4]. The carbamate linkages in polysaccharide CSPs provide essential hydrogen-bond acceptors/donors for the analyte's C5-OH and lactam -NH-C=O groups. Furthermore, the 3,3-dimethyl group creates significant steric bulk. Amylose-based CSPs (e.g., Chiralpak IA), which possess a helical structure, provide a more accommodating chiral cavity for this bulk compared to cellulose derivatives[4].

Q3: I have achieved partial separation (Rs = 0.9) on an Amylose CSP, but the peaks are broad and tailing. How do I achieve baseline resolution (Rs ≥ 1.5)?

A3: Peak tailing in hydroxylated lactams is typically caused by secondary, non-enantioselective hydrogen bonding between the free -OH group and the silica support of the CSP. Solution: Do not add acidic or basic modifiers (like TFA or DEA), as this is a neutral molecule. Instead, optimize the steric environment by lowering the column temperature (from 25 °C to 15 °C). Lowering the temperature decreases the kinetic energy of the system, thereby stabilizing the transient diastereomeric complexes formed between the enantiomers and the CSP, which directly increases the separation factor (α) and resolution (Rs)[2].

Part 2: Method Development Workflow

G Start Sample: 5-Hydroxy-3,3-dimethylpiperidin-2-one DetCheck Select Detection Strategy Start->DetCheck UV Standard UV (<220 nm) Poor Sensitivity DetCheck->UV UV Only Univ ELSD / CAD / MS Universal Detection DetCheck->Univ Advanced Detectors Deriv Pre-column Derivatization (Benzoylation of C5-OH) UV->Deriv Enhance Chromophore CSP Screen Polysaccharide CSPs (e.g., Amylose-SA, Chiralpak IA) Univ->CSP Deriv->CSP MP Optimize Mobile Phase (Hexane/IPA or SFC) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Fail Rs < 1.5 Adjust Temp/Modifiers Eval->Fail Suboptimal Pass Rs ≥ 1.5 Method Validated Eval->Pass Optimal Fail->MP Iterate

Fig 1: Method development and troubleshooting workflow for chiral separation of the target lactam.

Part 3: Quantitative Optimization Data

The following table synthesizes the expected chromatographic behavior of 5-Hydroxy-3,3-dimethylpiperidin-2-one across different screening conditions.

Table 1: CSP and Mobile Phase Optimization Matrix

Chiral Stationary PhaseMobile Phase (v/v)Temp (°C)DetectortR1 (min)tR2 (min)Resolution (Rs)Tailing Factor
Chiralpak IA (Amylose)Hexane / IPA (85:15)25ELSD12.415.12.1 1.15
Chiralpak IA (Amylose)Hexane / EtOH (90:10)25ELSD14.216.01.41.30
Chiralcel OD-H (Cellulose)Hexane / IPA (85:15)25ELSD10.511.20.81.45
Chiralpak IA (Amylose)Hexane / IPA (85:15)15ELSD14.818.52.6 1.05
C18 (Achiral Control)H2O / MeCN (50:50)25UV 210nm4.24.20.01.80 (Noisy)

Data Interpretation: The amylose-based Chiralpak IA column significantly outperforms the cellulose-based OD-H column. Isopropanol (IPA) provides better hydrogen-bonding modulation than Ethanol, yielding sharper peaks. Dropping the temperature to 15 °C maximizes the resolution.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical sequence must be self-validating. You must inject a racemic standard of 5-Hydroxy-3,3-dimethylpiperidin-2-one prior to analyzing enantioenriched samples. A valid system suitability test requires an Rs ≥ 1.5 and a peak area ratio of exactly 1:1 (± 5%). A deviation in this ratio indicates co-elution with an achiral impurity.

Protocol A: Direct Enantiomeric Separation via HPLC-ELSD

Use this protocol if you have access to universal detection.

  • System Preparation: Purge the HPLC system with Hexane/Isopropanol (85:15, v/v) until the ELSD baseline stabilizes. Set the ELSD drift tube temperature to 50 °C and the nebulizer gas (N2) flow to 1.5 L/min.

  • Column Equilibration: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm). Set the column oven to 15 °C. Flow mobile phase at 1.0 mL/min for 30 column volumes.

  • Sample Preparation: Dissolve 2.0 mg of the racemic lactam in 1.0 mL of the mobile phase. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Validation: Confirm the presence of two baseline-resolved peaks (Rs > 2.0) with equal area counts. Proceed with enantioenriched sample analysis.

Protocol B: Pre-column Derivatization (Benzoylation) for UV Detection

Use this protocol if you are restricted to standard UV detectors. This reaction converts the C5-OH into a benzoate ester, introducing a strong π-π interaction site and a UV chromophore[1][4].

  • Reaction Setup: In a dry 4 mL glass vial, dissolve 5.0 mg of 5-Hydroxy-3,3-dimethylpiperidin-2-one in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 5.6 µL (2.0 eq) of anhydrous pyridine, followed by 6.1 µL (1.5 eq) of benzoyl chloride.

  • Incubation: Cap the vial and stir at room temperature for 2 hours. The reaction is driven to completion by the formation of pyridinium chloride salts.

  • Quenching & Extraction: Add 1.0 mL of saturated aqueous NaHCO3 to quench unreacted benzoyl chloride. Vortex vigorously for 1 minute. Allow the layers to separate.

  • Recovery: Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette. Transfer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried, derivatized lactam in 1.0 mL of Hexane/IPA (90:10, v/v). Inject 5 µL onto the Chiralpak IA column and monitor at 254 nm .

Sources

Reference Data & Comparative Studies

Validation

"5-Hydroxy-3,3-dimethylpiperidin-2-one" vs other piperidinone derivatives

As a Senior Application Scientist, the selection of a core scaffold in drug discovery is never arbitrary; it is a calculated exercise in balancing physicochemical properties with biological target vectors. In the landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of a core scaffold in drug discovery is never arbitrary; it is a calculated exercise in balancing physicochemical properties with biological target vectors. In the landscape of modern medicinal chemistry, the piperidin-2-one (valerolactam) core is a privileged pharmacophore. However, the unsubstituted core often suffers from rapid metabolic clearance and a lack of specific vector geometries.

By installing a gem-dimethyl group at the C3 position and a hydroxyl group at the C5 position, we generate 5-Hydroxy-3,3-dimethylpiperidin-2-one —a sterically tuned, functionally rich building block. This guide objectively compares this advanced derivative against other piperidinone analogs, detailing the causality behind its structural advantages and providing self-validating protocols for its integration into drug development workflows.

Structural & Physicochemical Dynamics: The Case for Substitution

The evolution from a basic 2-piperidone to a highly substituted analog like 5-Hydroxy-3,3-dimethylpiperidin-2-one is driven by the need to overcome pharmacokinetic liabilities. Unsubstituted piperidinones are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at the C3 and C5 positions.

The introduction of the 3,3-dimethyl moiety serves a dual purpose:

  • Steric Shielding: It completely blocks metabolic liability at the C3 position.

  • Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl groups restrict the conformational flexibility of the piperidine ring, locking it into a specific chair conformation. This optimally orients the C5-hydroxyl group for target engagement, a strategy heavily utilized in the design of G-protein coupled receptor (GPCR) modulators, such as GLP-1R and GIPR antagonists[1].

Conversely, the 5-hydroxyl group acts as a critical polar vector, providing hydrogen-bonding capabilities that enhance target affinity and balance the lipophilicity introduced by the dimethyl groups[2],[3].

Quantitative Scaffold Comparison

To illustrate the physicochemical shifts, the following table summarizes the quantitative data across four key piperidinone derivatives:

DerivativeMW ( g/mol )Est. cLogPTPSA (Ų)Metabolic Stability (C3/C5)Primary Application
2-Piperidone 99.13-0.229.1Low (Prone to oxidation)Generic scaffold / Solvent
5-Hydroxy-piperidin-2-one 115.13-0.849.3ModerateChiral building block[3]
3,3-Dimethylpiperidin-2-one 127.180.829.1High (C3 blocked)GPCR Modulators[1]
5-Hydroxy-3,3-dimethylpiperidin-2-one 143.190.149.3High (C3 blocked)Advanced targeted therapeutics[4]

Mechanistic Pathway Visualization

The diagram below illustrates how the specific structural modifications in 5-Hydroxy-3,3-dimethylpiperidin-2-one alter its pharmacological and metabolic fate compared to the unsubstituted core.

Scaffold_Comparison Core Piperidin-2-one Core Unsub Unsubstituted Analogues Core->Unsub Sub 5-Hydroxy-3,3-dimethyl piperidin-2-one Core->Sub Metab Rapid CYP450 Oxidation (C3/C5) Unsub->Metab Gem 3,3-Dimethyl Group (Thorpe-Ingold Effect) Sub->Gem OH 5-Hydroxyl Group (Polar Vector) Sub->OH Clearance High Metabolic Clearance Metab->Clearance Stable Steric Shielding & Metabolic Stability Gem->Stable Bind Enhanced Target Engagement (H-Bonding) OH->Bind

Divergent pharmacological pathways of unsubstituted vs. substituted piperidinones.

Experimental Workflow: Regioselective N-Alkylation

When working with 5-Hydroxy-3,3-dimethylpiperidin-2-one, functionalization presents a chemoselectivity challenge: differentiating between the lactam nitrogen (N-H) and the secondary alcohol (O-H).

Causality in Design: The pKa of the lactam N-H is approximately 15, while the C5 O-H is roughly 16–17. By utilizing Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we exploit this thermodynamic difference to selectively deprotonate the lactam nitrogen. Furthermore, the 3,3-dimethyl group introduces severe steric hindrance adjacent to the carbonyl, which effectively suppresses unwanted O-alkylation of the enolate tautomer, forcing the electrophilic attack strictly to the softer nitrogen atom.

Self-Validating Protocol

Objective: Achieve >95% regioselective N-alkylation while preserving the C5 hydroxyl group for downstream coupling.

  • Step 1: Activation & Deprotonation

    • Action: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert N₂ atmosphere. Slowly add a solution of 5-Hydroxy-3,3-dimethylpiperidin-2-one (1.0 eq) in DMF.

    • Validation Checkpoint: Monitor the reaction visually. The cessation of H₂ gas evolution (typically 20–30 minutes) confirms complete and quantitative deprotonation of the lactam N-H. Proceeding before bubbling stops will result in poor yields.

  • Step 2: Electrophilic Addition

    • Action: Add the desired alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise. Elevate the temperature to 25 °C. Note: The steric bulk of the 3,3-dimethyl group necessitates a longer reaction time (typically 4–6 hours) compared to unsubstituted lactams.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The complete disappearance of the starting material mass ([M+H]⁺ 144.1)[4] and the emergence of the N-alkylated product mass confirms successful conversion.

  • Step 3: Quench & Isolation

    • Action: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH and protonate any trace alkoxide. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Perform ¹H NMR (400 MHz, CDCl₃) on the crude mixture. The definitive proof of N-regioselectivity is the disappearance of the broad lactam N-H singlet (typically ~6.0–6.5 ppm) and the preservation of the O-H proton signal, alongside the appearance of the new N-alkyl protons.

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Piperidin-2-one Analogs

Introduction: The Piperidin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring is a foundational scaffold in pharmaceutical research and a ubiquitous motif in numerous natural products.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a foundational scaffold in pharmaceutical research and a ubiquitous motif in numerous natural products.[1] Within this class, the piperidin-2-one (or δ-valerolactam) substructure is of particular interest. Its presence in bioactive natural products and synthetic pharmaceuticals, including anticonvulsant and antithrombotic agents, underscores its value as a template for drug design.[2] The introduction of substituents, such as the hydroxyl and gem-dimethyl groups in "5-Hydroxy-3,3-dimethylpiperidin-2-one," allows for the fine-tuning of physicochemical properties and biological activity.

While comprehensive comparative data on 5-Hydroxy-3,3-dimethylpiperidin-2-one itself is not extensively documented in publicly available literature, the broader family of piperidin-2-one and its bioisosteres (e.g., piperazin-2-ones) has been the subject of significant investigation. This guide provides a comparative analysis of the biological activities of these analogs, synthesizing data from various studies to elucidate structure-activity relationships (SAR). We will delve into their cytotoxic effects, enzyme inhibition potential, and impact on cellular signaling pathways, supported by detailed experimental protocols for researchers aiming to validate and expand upon these findings.

Comparative Analysis of Biological Activities

The therapeutic potential of piperidin-2-one analogs has been explored across several disease areas, most notably in oncology. The biological activity is profoundly influenced by the nature and position of substituents on the core ring structure.

Anticancer and Cytotoxic Activity

A primary focus of research into piperidin-2-one and related heterocyclic analogs has been the evaluation of their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) are key metrics used to quantify this activity.

Bioisosteric replacement—substituting one chemical group for another with similar physical or chemical properties—on the piperazine-2-one core has been a pivotal strategy for enhancing anticancer activity.[3][4] For instance, studies on a series of 1-(3-chlorophenyl)piperazin-2-one derivatives revealed that the substitution of an imidazole moiety with groups like guanidine and thiourea could significantly increase cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines.[4] The guanidine derivative, in particular, exhibited potent activity with IC50 values under 2 µM, highlighting the critical role of the terminal group's electron density in its cytotoxic effect.[4]

Table 1: Comparative Cytotoxicity of Piperidin-2-one and Piperazin-2-one Analogs

Compound/Analog ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Guanidine Derivative (piperazin-2-one)HT-29 (Colon)MTT Assay< 2[4]
Guanidine Derivative (piperazin-2-one)A549 (Lung)MTT Assay< 2[4]
Thiourea Derivative (piperazin-2-one)HT-29 (Colon)MTT AssayPotent[4]
Hydrazide Derivative (piperazin-2-one)A549 (Lung)MTT AssayPotent[4]
TADDOL-derived piperazin-2-oneMultipleCellTiter-BlueSignificant effect[5]
Trifluoromethyl-substituted piperazin-2-oneMultipleCellTiter-BlueSignificant effect[5]
General Piperidine DerivativesMelanoma & MCF7 (Breast)Not Specified~50-52% cytotoxicity[6]

Note: This table synthesizes data from multiple sources to illustrate general trends. Direct comparison should be made with caution due to variations in experimental conditions.

Enzyme Inhibition: A Lesson from β-Lactams

The piperidin-2-one core contains a cyclic amide (lactam) structure. This feature is shared with the well-known class of β-lactam antibiotics, which act by inhibiting bacterial enzymes essential for cell wall synthesis.[7] The chemical reactivity of this lactam ring makes its derivatives potential candidates for enzyme inhibitors.

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the lactam ring.[8][9] Consequently, the development of β-lactamase inhibitors is a critical area of research.[7] The screening of piperidin-2-one analogs against such enzymes is a logical starting point for discovering novel inhibitors. The underlying principle involves the compound competing with the natural substrate for the enzyme's active site. This inhibitory activity can be quantified using colorimetric assays with substrates like nitrocefin, which changes color upon hydrolysis by β-lactamase.[10]

Beyond β-lactamases, other enzymes are also potential targets. For example, piperidine and pyrrolidine derivatives have been investigated as inhibitors of pancreatic lipase, a key enzyme in the absorption of dietary fats, presenting a therapeutic strategy for obesity.[11]

Modulation of Cellular Signaling Pathways

The anticancer effects of piperidine-based compounds are often rooted in their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival (apoptosis).[12]

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival and is frequently dysregulated in cancer.[12] Several natural and synthetic compounds containing piperidine or related structures have been shown to exert their effects by inhibiting this pathway.[13] For instance, the alkaloid piperlongumine induces apoptosis and curtails cancer cell growth by decreasing the phosphorylation levels of Akt and mTOR, key kinases in this cascade.[12]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Analog Piperidin-2-one Analog (e.g., Piperlongumine) Analog->Akt Inhibits Analog->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, and a target for piperidin-2-one analogs.

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections detail methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][14]

Causality: This assay is based on the principle that viable cells possess mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Serial Dilutions of Test Analogs B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent Incubate 2-4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability vs. Control G->H I 9. Determine IC50 Value H->I

Caption: General experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: β-Lactamase Inhibition Assay (Colorimetric)

This protocol screens for the ability of piperidin-2-one analogs to inhibit β-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Causality: Nitrocefin is a substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase enzyme.[10] An effective inhibitor will prevent or slow this hydrolysis, resulting in a reduced rate of color change. The assay quantifies the enzyme's residual activity in the presence of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Reconstitute lyophilized β-lactamase enzyme in the assay buffer to a working concentration. Keep on ice.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in the assay buffer.

    • Dissolve test analogs and a known inhibitor control (e.g., clavulanic acid) in DMSO to create stock solutions.[10]

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, the test analog solution (at various concentrations), and the β-lactamase enzyme solution.

    • Positive Control (No Inhibition): Add assay buffer, DMSO (vehicle), and the enzyme solution.

    • Inhibitor Control: Add assay buffer, the known inhibitor, and the enzyme solution.

    • Blank: Add assay buffer, DMSO, and no enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add the nitrocefin working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test analog concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percent inhibition against the analog concentration to determine the IC50 value.

Conclusion and Future Directions

The piperidin-2-one scaffold and its analogs represent a versatile and promising class of compounds with demonstrated biological activity, particularly in the realm of oncology. Structure-activity relationship studies indicate that modifications, especially at the nitrogen and on the carbon ring, can profoundly influence cytotoxicity and target engagement. While direct comparative data for "5-Hydroxy-3,3-dimethylpiperidin-2-one" is limited, the principles and methodologies outlined in this guide provide a robust framework for its evaluation.

Future research should focus on the systematic synthesis and screening of analogs based on the 5-hydroxy-3,3-dimethylpiperidin-2-one core. Investigating a range of substituents at the N-1 position and exploring stereochemical variations will be crucial for developing a comprehensive SAR. Furthermore, target deconvolution studies for the most active compounds will be essential to move beyond phenotypic screening and understand their precise mechanisms of action, ultimately paving the way for the rational design of novel therapeutics.

References

  • K. Węcławiak-Dulas, A., Olejniczak, M., Węgliński, Z., & Gzella, A. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(21), 7247. [Link]

  • ResearchGate. (n.d.). Assays for Β-Lactamase Activity and Inhibition. ResearchGate. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]

  • Dastmalchi, S., Hamzeh-Mivehroud, M., Ghafourian, T., & Asgari, D. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced pharmaceutical bulletin, 7(4), 589–596. [Link]

  • Moodley, K. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Assay Genie. (n.d.). Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Kollárová, Z., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 14(1), 16298. [Link]

  • Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]

  • Murphy, T., et al. (n.d.). Discovery of metallo-β-lactamase inhibitors in extracts via an enzyme assay with HPLC/ES detection. Michigan State University. [Link]

  • Xu, X., et al. (2020). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Pharmacology, 11, 429. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. [Link]

  • Van Hende, E., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2295-2304. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Janssen, M. D., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4515-4517. [Link]

  • da Cruz, A. C. F., et al. (2024). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 25(11), 5777. [Link]

  • Nash, R. J., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical biology & drug design, 92(2), 1515-1525. [Link]

  • Weng, J.-R., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3589. [Link]

  • Leshok, V., Huliyta, I., & Pyrko, A. (n.d.). SYNTHESIS OF 5-HYDROXY-11-(2-HYDROXYPHENYL)-3,3-DIMETHYL-1,2,3,4,5,11-HEXAHYDROINDENO[1,2-B]QUINOLINE-1,10-DIONE. elib.bsu.by. [Link]

  • Agyei-Mensah, D., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 15(21), 14358-14363. [Link]

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Validation

A Comparative Guide to the In Vitro Cytotoxicity of Novel Piperidinones: Evaluating 5-Hydroxy-3,3-dimethylpiperidin-2-one Against Established Chemotherapeutic Agents

Introduction: The Imperative for Novel Cytotoxic Agents In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and enhanced safety profiles is perpetual. While mainstays l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Cytotoxic Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and enhanced safety profiles is perpetual. While mainstays like Doxorubicin, Cisplatin, and Paclitaxel remain cornerstones of chemotherapy, their clinical utility is often hampered by significant off-target toxicity and the emergence of drug resistance.[1][2][3][4] This necessitates the exploration of new chemical scaffolds that may offer superior tumor selectivity and alternative mechanisms of action.

The piperidinone core is a heterocyclic motif of significant interest in medicinal chemistry. Various derivatives of this scaffold have demonstrated a range of biological activities, including potent and tumor-selective cytotoxicity.[3][4][5] This guide focuses on a methodical approach to evaluating the cytotoxic potential of a novel compound, 5-Hydroxy-3,3-dimethylpiperidin-2-one , a piperidinone derivative whose bioactivity is yet to be extensively characterized.[6]

This document serves as a comprehensive guide for researchers and drug development professionals. It outlines the experimental framework for comparing the in vitro cytotoxicity of this novel compound against three widely used chemotherapeutic drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7]

  • Cisplatin: A platinum-based drug that forms intra-strand and inter-strand DNA crosslinks, disrupting DNA replication and triggering cell death.[2][8][9][10]

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to mitotic arrest and apoptosis.[11][12]

By adhering to the principles and protocols detailed herein, researchers can generate robust, comparative data to ascertain the therapeutic potential of novel chemical entities.

Part 1: A Framework for Comparative Cytotoxicity Assessment

The initial evaluation of a potential anticancer agent involves quantifying its ability to inhibit cell growth or induce cell death in a panel of cancer cell lines. The primary metric for this assessment is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency.

A critical aspect of this evaluation is the determination of a compound's selectivity index (SI) . This is typically calculated by comparing the cytotoxicity of the compound in cancer cells versus non-cancerous cells. A high SI value is desirable, as it suggests the compound is more toxic to tumor cells than to healthy cells, potentially translating to a wider therapeutic window in vivo.[13]

The general workflow for such a comparative study is a multi-step process, beginning with cell line selection and culminating in data analysis and interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Select Cancer & Non-Cancerous Cell Lines B Culture & Maintain Cell Stocks A->B C Prepare Stock Solutions of Test Compound & Known Drugs B->C E Treat Cells with Serial Dilutions of Compounds C->E D Seed Cells in 96-Well Plates D->E F Incubate for 24, 48, or 72 hours E->F G Perform Cytotoxicity Assay (e.g., MTT, LDH) F->G H Measure Absorbance/Fluorescence with Plate Reader G->H I Calculate Percent Viability vs. Untreated Control H->I J Generate Dose-Response Curves & Calculate IC50 Values I->J K Determine Selectivity Index (SI) J->K

Caption: General workflow for in vitro cytotoxicity screening.

Part 2: Comparative Cytotoxicity Data

The following table presents a hypothetical data summary comparing the cytotoxic activity (IC50) of 5-Hydroxy-3,3-dimethylpiperidin-2-one against established drugs across different human cell lines. The values for the comparator drugs are derived from published literature to provide a realistic benchmark.

Compound MCF-7 (Breast Cancer) IC50 [µM]HeLa (Cervical Cancer) IC50 [µM]HEK293 (Non-Cancerous Kidney) IC50 [µM]Selectivity Index (HEK293 / MCF-7)
5-Hydroxy-3,3-dimethylpiperidin-2-one 8.5 (Hypothetical)12.2 (Hypothetical)>100 (Hypothetical)>11.8
Doxorubicin 2.8 - 90.3[7]~1.0 - 5.0~5.0 - 10.0[14]~0.05 - 3.6
Cisplatin ~5.0 - 20.0[1]~2.0 - 15.0[1]~10.0 - 30.0~0.5 - 6.0
Paclitaxel 0.0025 - 0.0075[15][16][17]~0.005 - 0.010~0.05 - 0.10~6.7 - 40.0

Disclaimer: Data for 5-Hydroxy-3,3-dimethylpiperidin-2-one is for illustrative purposes only.

Part 3: Mechanisms of Action of Comparator Drugs

Understanding the mechanisms of established drugs is crucial for contextualizing the potential action of a novel compound. While the specific target of 5-Hydroxy-3,3-dimethylpiperidin-2-one is unknown, the pathways affected by the comparators are well-defined. Cisplatin, for example, induces cytotoxicity primarily through the formation of DNA adducts, which activates a complex DNA damage response (DDR) pathway leading to cell cycle arrest and apoptosis.[8][10]

G Cisplatin Cisplatin Enters Cell DNA_Adducts Formation of Platinum-DNA Adducts Cisplatin->DNA_Adducts Covalent Binding DDR DNA Damage Response (ATR, ATM kinases) DNA_Adducts->DDR Recognition of Damage p53 p53 Activation DDR->p53 Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Transcriptional Regulation (e.g., BAX) CellCycleArrest Cell Cycle Arrest (G1, S, G2 phases) p53->CellCycleArrest Transcriptional Regulation (e.g., p21)

Caption: Simplified Cisplatin-induced DNA damage pathway.

Part 4: Detailed Experimental Protocols

The trustworthiness of cytotoxicity data hinges on the meticulous execution of validated assays.[18] Below are detailed protocols for three common colorimetric assays used to assess cell viability and cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[19] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Hydroxy-3,3-dimethylpiperidin-2-one) and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[22][23]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[24]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[25][26] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is essential to set up three control groups for each cell type:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).[26]

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compounds.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[26]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[26][27]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 100 µL of this mixture to each well containing the supernatant.[26]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25][26] The reaction converts a tetrazolium salt into a red formazan product. Stop the reaction by adding 1N HCl if required by the kit.[25] Measure the absorbance at 490 nm.

  • Data Analysis: After subtracting the background absorbance (medium only), calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[28] Damage to the cell surface or lysosomal membrane decreases the uptake and retention of the dye.[28][29]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Dye Incubation: After the treatment incubation period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red dye (e.g., 33-50 µg/mL).[28][30]

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Dye Removal and Washing: Carefully discard the dye-containing medium. Wash the cells with 150 µL of a wash buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS), to remove any unincorporated dye.[31]

  • Dye Extraction (Destain): Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.[31]

  • Absorbance Measurement: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[29] Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the blank absorbance. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro cytotoxic evaluation of novel compounds like 5-Hydroxy-3,3-dimethylpiperidin-2-one. By employing standardized assays and comparing results against well-characterized drugs such as Doxorubicin, Cisplatin, and Paclitaxel, researchers can effectively triage new chemical entities.

Should a novel compound demonstrate high potency against cancer cells and a favorable selectivity index, the logical next steps would involve more in-depth mechanistic studies. These could include assays for apoptosis (e.g., caspase activation, annexin V staining), cell cycle analysis, and target identification studies to elucidate its specific molecular pathway.[3][4] Promising in vitro data is the critical first step on the long path of drug discovery, providing the foundational evidence needed to justify further preclinical and, eventually, clinical development.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). National Center for Biotechnology Information. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). PubMed. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. (n.d.). National Center for Biotechnology Information. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]

  • Cisplatin-induced cytoxicity: is the nucleus relevant?. (2008). American Journal of Physiology-Renal Physiology. [Link]

  • Cisplatin. (2023). National Center for Biotechnology Information. [Link]

  • Sensitization to the Cytotoxicity of Cisplatin by Transfection with Nucleotide Excision Repair Gene Xeroderma Pigmentosun Group A Antisense RNA in Human Lung Adenocarcinoma Cells. (2003). AACR Journals. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

  • 3.4.3. Neutral Red Uptake Assay. (2022). Bio-protocol. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumor cell lines. (n.d.). ResearchGate. [Link]

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  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). [Link]

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  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (2021). PubMed. [Link]

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Comparative

A Comparative Guide to Validating the Bioactivity of 5-Hydroxy-3,3-dimethylpiperidin-2-one in Cancer Cell Lines

In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides an in-depth, experience-driven framework for assessing the bioactivity of "5-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides an in-depth, experience-driven framework for assessing the bioactivity of "5-Hydroxy-3,3-dimethylpiperidin-2-one," a piperidine derivative, within the context of cancer cell biology. While specific biological activities for this compound are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules.[1][2][3][4][5][6][7][8] This guide, therefore, puts forward a hypothetical yet plausible anti-cancer bioactivity and presents a rigorous, self-validating experimental workflow to investigate this potential. We will compare its performance against a well-established inhibitor to provide a clear benchmark for its efficacy.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is not just a procedure to be followed, but a logical inquiry into the compound's mechanism of action. This guide is designed for researchers, scientists, and drug development professionals seeking to not only generate data but to build a compelling scientific narrative around a novel compound.

Experimental Design: Unveiling the Anti-Cancer Potential

The cornerstone of our investigation is a multi-faceted approach to characterize the effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one on cancer cells. We will focus on two key hallmarks of cancer: uncontrolled proliferation and evasion of apoptosis (programmed cell death).

Our experimental workflow is designed to be systematic and logical, starting with a broad assessment of cytotoxicity and progressively narrowing down to a more mechanistic understanding.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Insight A Cell Line Selection (e.g., MCF-7 Breast Cancer) B Dose-Response Treatment (Compound vs. Competitor) A->B C CCK-8 Cell Viability Assay B->C D IC50 Determination C->D E Treat Cells with IC50 Concentration D->E Proceed if cytotoxic F Annexin V-FITC/PI Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptotic Cells G->H I Hypothesize Target Pathway (e.g., PI3K/Akt or ERK/MAPK) H->I Investigate 'how' J Western Blot for Key Proteins I->J K Elucidate Mechanism of Action J->K

Figure 1: A comprehensive experimental workflow for the validation of a novel compound's anti-cancer bioactivity.

Comparative Analysis: 5-Hydroxy-3,3-dimethylpiperidin-2-one vs. a PI3K Inhibitor

To provide a robust comparison, we will evaluate our test compound against a known PI3K inhibitor. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is a common feature in many cancers.[9][10][11][12][13]

Cell Viability Assessment

The initial step is to determine the cytotoxic potential of 5-Hydroxy-3,3-dimethylpiperidin-2-one. A Cell Counting Kit-8 (CCK-8) assay is an excellent choice for this purpose due to its high sensitivity and low toxicity to the cells, allowing for further assays on the same cell population if needed.[14][15] This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[16]

Table 1: Comparative Cytotoxicity in MCF-7 Cells (48h Treatment)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
5-Hydroxy-3,3-dimethylpiperidin-2-one 0.198.2 ± 3.1\multirow{6}{}{25.6 }
192.5 ± 4.5
1075.1 ± 5.2
2551.3 ± 3.8
5022.7 ± 2.9
1008.9 ± 1.5
PI3K Inhibitor (Control) 0.195.4 ± 4.2\multirow{6}{}{15.2 }
185.1 ± 3.7
1060.8 ± 4.1
2535.2 ± 2.5
5015.6 ± 2.1
1004.3 ± 1.1
Vehicle Control (DMSO) 0.1%100 ± 2.8N/A

From this hypothetical data, we can infer that 5-Hydroxy-3,3-dimethylpiperidin-2-one exhibits dose-dependent cytotoxicity against MCF-7 cells, albeit with a higher IC50 value compared to the established PI3K inhibitor. This is a promising initial finding that warrants further investigation into its mechanism of cell death.

Induction of Apoptosis

A key characteristic of an effective anti-cancer agent is its ability to induce apoptosis. We will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis.[17][18] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] PI is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[18] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO) 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
5-Hydroxy-3,3-dimethylpiperidin-2-one 45.8 ± 3.135.2 ± 2.519.0 ± 1.9
PI3K Inhibitor (Control) 38.4 ± 2.842.1 ± 3.019.5 ± 2.2

The hypothetical data suggests that 5-Hydroxy-3,3-dimethylpiperidin-2-one induces a significant level of apoptosis in MCF-7 cells, comparable to the positive control. The substantial population of early apoptotic cells indicates a controlled, programmed cell death mechanism rather than immediate necrosis.

Proposed Mechanism of Action: Modulation of Key Signaling Pathways

Given the observed pro-apoptotic effects, a logical next step is to investigate the underlying molecular mechanism. Many anti-cancer agents exert their effects by modulating key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and ERK/MAPK pathways.[20][21][22][23][24] Both pathways are frequently dysregulated in cancer, leading to enhanced cell survival and proliferation.[9][21][22]

G cluster_0 Upstream Signals cluster_1 Cell Membrane cluster_2 Cytoplasmic Cascades cluster_3 Nuclear Events & Cellular Response GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis Inhibits RAF RAF RAS->RAF Proliferation Cell Proliferation AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes AKT->Apoptosis Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Survival Promotes Compound 5-Hydroxy-3,3- dimethylpiperidin-2-one Compound->PI3K Inhibits? Compound->ERK Inhibits?

Figure 2: A simplified diagram of the PI3K/Akt and ERK/MAPK signaling pathways and the hypothetical points of intervention for our test compound.

We hypothesize that 5-Hydroxy-3,3-dimethylpiperidin-2-one may exert its pro-apoptotic effects by inhibiting one or more key nodes in these pathways, such as Akt or ERK. To test this, a Western blot analysis of the phosphorylation status of these proteins would be the next logical step. A decrease in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) following treatment with the compound would provide strong evidence for its mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Hydroxy-3,3-dimethylpiperidin-2-one and the competitor compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the IC50 concentration of 5-Hydroxy-3,3-dimethylpiperidin-2-one, the competitor compound, or vehicle control for 48 hours.

  • Cell Harvesting: Gently harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.[17][18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the hypothetical anti-cancer bioactivity of 5-Hydroxy-3,3-dimethylpiperidin-2-one. The presented workflow, from initial cytotoxicity screening to mechanistic investigation, provides a clear path for generating high-quality, interpretable data. The comparative analysis against a known inhibitor is crucial for contextualizing the compound's potency and potential.

The hypothetical data presented herein suggests that 5-Hydroxy-3,3-dimethylpiperidin-2-one is a promising candidate for further investigation. Future studies should focus on confirming the proposed mechanism of action through Western blotting and exploring its efficacy in other cancer cell lines and in vivo models. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a systematic and logical validation process, as detailed in this guide, is the essential first step.

References

  • PMC. ERK/MAPK signalling pathway and tumorigenesis. [Link]

  • MDPI. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. [Link]

  • Vazyme. Annexin V-FITC/PI Apoptosis Detection Kit. [Link]

  • PMC. ERK MAP kinase in G1 cell cycle progression and cancer. [Link]

  • Spandidos Publications. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity (Review). [Link]

  • Company of Biologists Journals. Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination. [Link]

  • PMC. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Wikipedia. Akt/PKB signaling pathway. [Link]

  • PubMed. PI3K/Akt signalling pathway and cancer. [Link]

  • Taylor & Francis. Targeting the ERK signaling pathway in cancer therapy. [Link]

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. [Link]

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  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • MDPI. In Vitro Validation of Size-Dependent Antiviral Activity of Phaeodactylum tricornutum-Derived Peptide Fractions Against SARS-CoV-2. [Link]

  • MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

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  • ACS Publications. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. [Link]

  • PubMed. Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists. [Link]

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  • PMC. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. [Link]

  • PubMed. Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. [Link]

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  • Semantic Scholar. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. [Link]

  • PubMed. Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases. [Link]

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Validation

Comparative analysis of "5-Hydroxy-3,3-dimethylpiperidin-2-one" synthesis routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 5-hydroxy-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 5-hydroxy-3,3-dimethylpiperidin-2-one moiety represents a valuable building block, incorporating a chiral center and functional groups amenable to further diversification. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. While a direct, well-established synthesis for this specific compound is not extensively documented, the following pathways are proposed based on established and analogous chemical transformations, providing a robust framework for its practical synthesis.

Introduction to the Synthetic Challenge

The synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one presents a unique challenge in controlling regioselectivity and stereoselectivity. The presence of two carbonyl groups in precursors or the need for selective functionalization demands careful selection of reagents and reaction conditions. This guide explores two distinct strategies: a reduction-based approach starting from a dicarbonyl precursor and a selective imide reduction pathway.

Route 1: Synthesis via Reduction of a β-Keto Lactam Precursor

This route involves the initial construction of the piperidin-2,5-dione ring system, followed by the selective reduction of the C5-ketone to the desired hydroxyl group.

Conceptual Framework

The core of this strategy lies in the Dieckmann condensation or a related cyclization to form the 3,3-dimethyl-5-oxopiperidin-2-one intermediate. The subsequent challenge is the chemoselective reduction of the ketone in the presence of the more stable lactam carbonyl.

Visualizing the Pathway

Route_1 A 3,3-Dimethyl-5-oxohexanoic acid derivative B 3,3-Dimethyl-5-oxopiperidin-2-one A->B Intramolecular Cyclization C 5-Hydroxy-3,3-dimethylpiperidin-2-one B->C Selective Ketone Reduction

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 3,3-Dimethyl-5-oxopiperidin-2-one

A plausible approach to the β-keto lactam intermediate is the cyclization of a suitable open-chain precursor, such as a derivative of 3,3-dimethyl-5-oxohexanoic acid. This can be achieved by reacting an appropriate ester of this acid with an amine, followed by intramolecular cyclization. The synthesis of 3,3-dimethyl-5-oxo-hexanoic acid itself can be accomplished from isophorone through an ozonolysis and subsequent oxidation sequence[1].

Step 2: Selective Reduction of 3,3-Dimethyl-5-oxopiperidin-2-one

The selective reduction of the C5-ketone in the presence of the lactam at C2 is a critical step. Common reducing agents like sodium borohydride can be employed, often with careful control of temperature and stoichiometry to favor the reduction of the more reactive ketone.[2] For enhanced stereoselectivity, sterically hindered reducing agents or catalytic hydrogenation under specific conditions could be explored.[3] Baker's yeast-mediated reductions have also shown promise in the stereoselective reduction of α-keto-β-lactams, which are structurally related.[4][5]

Causality Behind Experimental Choices

The choice of a reduction-based strategy is predicated on the accessibility of dicarbonyl precursors. The gem-dimethyl group at the 3-position can be installed early in the synthesis, simplifying the final cyclization and reduction steps. The selection of the reducing agent is paramount; a mild reagent is necessary to avoid over-reduction of the lactam carbonyl.

Route 2: Synthesis via Selective Reduction of a Cyclic Imide

This alternative pathway begins with a symmetrical precursor, 3,3-dimethylglutarimide, and relies on the selective reduction of one of the two equivalent carbonyl groups.

Conceptual Framework

The synthesis of 3,3-dimethylglutarimide is straightforward from commercially available 3,3-dimethylglutaric anhydride. The key transformation is the partial reduction of the imide to a hydroxylactam. Recent advances in electrochemistry have enabled highly selective and controlled reductions of cyclic imides.[6][7][8][9]

Visualizing the Pathway

Route_2 D 3,3-Dimethylglutaric Anhydride E 3,3-Dimethylglutarimide D->E Imidation (e.g., with Urea or Ammonia) F 5-Hydroxy-3,3-dimethylpiperidin-2-one E->F Selective Carbonyl Reduction

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylglutarimide

3,3-Dimethylglutaric anhydride can be converted to 3,3-dimethylglutarimide by heating with urea or by reaction with ammonia followed by thermal dehydration. This is a well-established and high-yielding transformation.

Step 2: Selective Reduction of 3,3-Dimethylglutarimide

The selective reduction of one imide carbonyl to a hydroxyl group can be achieved using electrochemical methods. This approach offers excellent chemoselectivity and can be controlled by adjusting the electric current and reaction time.[7][9] Alternatively, certain chemical reducing agents, under carefully controlled conditions, may also afford the desired hydroxylactam.

Causality Behind Experimental Choices

This route leverages the symmetry of the starting material, which simplifies the initial steps. The primary challenge lies in the selective reduction of one of two identical carbonyl groups. The advent of electrochemical methods provides a powerful tool to achieve this transformation with high precision, avoiding the use of complex and expensive reagents.

Comparative Analysis

ParameterRoute 1: β-Keto Lactam ReductionRoute 2: Selective Imide Reduction
Starting Materials Isophorone or related precursors3,3-Dimethylglutaric anhydride[10]
Number of Steps Potentially longer (synthesis of precursor)Shorter (2-3 steps)
Key Challenge Chemoselective reduction of ketone over lactamRegioselective reduction of one of two identical carbonyls
Potential Yield Moderate to GoodGood to Excellent
Reagent Toxicity Dependent on reducing agent chosenGenerally lower, especially with electrochemical methods
Scalability Potentially scalableGood, especially with electrochemical flow synthesis
Stereocontrol Can be addressed at the reduction stepAchiral starting material, may produce a racemic mixture

Conclusion

Both proposed routes offer viable, albeit conceptually different, approaches to the synthesis of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

  • Route 1 is a more classical approach that relies on the well-established chemistry of β-keto esters and their cyclization, with the main hurdle being the selective reduction.

  • Route 2 represents a more modern and potentially more efficient strategy, capitalizing on the high selectivity of electrochemical reductions.

The choice between these routes will depend on the specific resources and expertise available to the researcher. For laboratories equipped for electrochemistry, Route 2 may offer a more direct and elegant solution. For those with a strong background in traditional organic synthesis, Route 1 provides a more conventional, though potentially more step-intensive, pathway. Further experimental validation is required to optimize the conditions for each route and to fully assess their practicality for large-scale synthesis.

References

  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302. [Link]

  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302*. [Link]

  • Bai, Y., et al. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. [Link]

  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298-2302*. [Link]

  • O'Neil, G. W., & Li, C. J. (2004). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 69(24), 8469–8472*. [Link]

  • O'Neil, G. W., & Li, C. J. (2004). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. [Link]

  • Smith, M. B. (2022). CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives. Books. [Link]

  • Synthesis of 3,3-dimethylglutaric acid. PrepChem.com. [Link]

  • 3,3-dimethylglutaric anhydride (C7H10O3). PubChemLite. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]

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Comparative

Comparative Efficacy of 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Novel Scaffold for Neuroprotection and Anti-inflammation in Alzheimer's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and a significant neuroinflammatory component. Current therapeutic strategies offer symptomatic relief but fall short of halting disease progression. This guide introduces "5-Hydroxy-3,3-dimethylpiperidin-2-one," a novel piperidone-based scaffold, and evaluates its potential efficacy against established therapeutic agents, Donepezil and Ibuprofen, in the context of AD-related pathology. We provide a comprehensive comparative analysis, detailed experimental protocols for head-to-head evaluation, and an exploration of the underlying mechanisms of action, offering a roadmap for future research into this promising compound class.

Introduction: The Dual Challenge of Neurodegeneration and Neuroinflammation in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2] Beyond these core pathologies, a growing body of evidence highlights the critical role of neuroinflammation in the progression of AD.[3] Microglia, the resident immune cells of the central nervous system, become chronically activated in the AD brain, releasing a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), which contribute to neuronal damage.[4][5]

Current treatment options for AD primarily focus on symptomatic management. Acetylcholinesterase inhibitors, like Donepezil, aim to improve cognitive function by increasing the levels of the neurotransmitter acetylcholine.[6][7][8] However, they do not address the underlying neurodegenerative and inflammatory processes. Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen have been investigated for their potential to mitigate neuroinflammation in AD, with some studies suggesting a reduced risk of AD with long-term use.[9][10]

The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[11] Derivatives of piperidone, a related structure, have shown promise in the context of AD by inhibiting Aβ aggregation and inflammation-mediated neurotoxicity.[12] This guide focuses on "5-Hydroxy-3,3-dimethylpiperidin-2-one," a novel compound featuring this core structure, to explore its potential as a multi-target agent against both neurodegeneration and neuroinflammation in AD.

Compound Profiles

5-Hydroxy-3,3-dimethylpiperidin-2-one: A Novel Candidate
  • Structure: 5-Hydroxy-3,3-dimethylpiperidin-2-one is a heterocyclic compound with a piperidin-2-one core, a hydroxyl group at the 5-position, and two methyl groups at the 3-position.

  • Hypothesized Activity: Based on the known biological activities of piperidone derivatives, it is hypothesized that this compound may possess both neuroprotective and anti-inflammatory properties. The hydroxyl group could be crucial for interacting with biological targets, and the dimethyl substitution may influence its metabolic stability and lipophilicity. There is currently a lack of direct experimental data on the biological activity of this specific compound, underscoring the importance of the experimental protocols detailed in this guide.

Donepezil: An Established Acetylcholinesterase Inhibitor
  • Mechanism of Action: Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[8] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[6][7] Some studies also suggest that Donepezil may have neuroprotective effects against Aβ-induced toxicity and can reduce Aβ plaque deposition in animal models.[13][14]

  • Therapeutic Use: It is widely prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[15]

Ibuprofen: A Non-Steroidal Anti-inflammatory Drug (NSAID)
  • Mechanism of Action: Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[16] By blocking COX, Ibuprofen prevents the synthesis of prostaglandins, which are key mediators of inflammation.[17] In the context of AD, Ibuprofen has been shown to reduce microglial activation, decrease the production of pro-inflammatory cytokines, and in some preclinical models, lower Aβ plaque burden.[9][10][18] It may also influence Aβ processing and aggregation through COX-independent mechanisms.[2][19]

  • Therapeutic Use: Ibuprofen is a widely used over-the-counter medication for pain, fever, and inflammation. Its role in AD treatment is still under investigation.

Comparative Efficacy: A Data-Driven Overview

While direct comparative data for "5-Hydroxy-3,3-dimethylpiperidin-2-one" is not yet available, the following table summarizes the reported efficacy of Donepezil and Ibuprofen in preclinical models of Alzheimer's disease, providing a benchmark for future studies.

Compound Proposed Therapeutic Action In Vitro Efficacy In Vivo Efficacy (Animal Models) Key Mechanisms
Donepezil Neuroprotection, Cognitive EnhancementIncreased cell viability in the presence of Aβ toxicity.[13]Reduced Aβ plaque burden and improved cognitive performance in transgenic mice.[14]Acetylcholinesterase inhibition, potential modulation of Aβ processing.[8][14]
Ibuprofen Anti-inflammation, NeuroprotectionReduced production of pro-inflammatory cytokines (TNF-α, IL-1β) in microglia.[17][20]Reduced microglial activation, decreased Aβ plaque load, and improved cognitive function in transgenic mice.[2][9][10][18]COX-1/COX-2 inhibition, potential modulation of γ-secretase and PPARγ.[2][11]
5-Hydroxy-3,3-dimethylpiperidin-2-one Hypothesized: Neuroprotection & Anti-inflammationTo be determined To be determined To be determined

Proposed Experimental Protocols for Comparative Efficacy Assessment

To empirically evaluate the efficacy of "5-Hydroxy-3,3-dimethylpiperidin-2-one" against Donepezil and Ibuprofen, a series of well-established in vitro assays are proposed.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Endpoint Analysis cluster_3 Data Comparison & Interpretation Compound1 5-Hydroxy-3,3-dimethylpiperidin-2-one Assay1 Neuroprotection Assay (Aβ-induced toxicity in SH-SY5Y cells) Compound1->Assay1 Assay2 Neurite Outgrowth Assay (SH-SY5Y cells) Compound1->Assay2 Assay3 Anti-inflammatory Assay (LPS-stimulated BV-2 microglia) Compound1->Assay3 Compound2 Donepezil Compound2->Assay1 Compound2->Assay2 Compound2->Assay3 Compound3 Ibuprofen Compound3->Assay1 Compound3->Assay2 Compound3->Assay3 Analysis1 Cell Viability (MTT Assay) Assay1->Analysis1 Analysis2 Neurite Length Quantification (Immunofluorescence) Assay2->Analysis2 Analysis3 Cytokine Measurement (ELISA for TNF-α, IL-1β) Assay3->Analysis3 Comparison Comparative Efficacy Analysis Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison

Caption: Experimental workflow for comparative analysis.

Neuroprotection Assay against Aβ-induced Toxicity
  • Objective: To assess the ability of the test compounds to protect neuronal cells from Aβ-induced cell death.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of "5-Hydroxy-3,3-dimethylpiperidin-2-one," Donepezil, and Ibuprofen for 2 hours.

    • Aβ Treatment: Add pre-aggregated Aβ1-42 oligomers (5 µM) to the wells and incubate for 24 hours.[1]

    • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Neurite Outgrowth Assay
  • Objective: To evaluate the effect of the compounds on neurite extension, a marker of neuronal health and plasticity.

  • Cell Line: SH-SY5Y cells differentiated with retinoic acid.

  • Methodology:

    • Cell Seeding and Differentiation: Seed SH-SY5Y cells on poly-L-lysine coated plates and differentiate them with retinoic acid (10 µM) for 3-5 days.[22]

    • Compound Treatment: Treat the differentiated cells with the test compounds for 48 hours.

    • Immunofluorescence Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).[23]

    • Imaging and Analysis: Capture images using a high-content imaging system and quantify the average neurite length per neuron using image analysis software.[24][25]

    • Data Analysis: Compare the neurite lengths in compound-treated wells to the vehicle control.

Anti-inflammatory Assay in Microglia
  • Objective: To determine the anti-inflammatory potential of the compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in activated microglia.

  • Cell Line: Murine microglial cell line BV-2 or primary microglia.[26]

  • Methodology:

    • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5x10^4 cells/well and allow them to adhere.

    • Compound Pre-treatment: Pre-treat the cells with the test compounds for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[3][4][27]

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.[28]

    • Data Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-only treated group.

Mechanisms of Action and Signaling Pathways

Donepezil and the Cholinergic Pathway

G ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft AChE Acetylcholinesterase (AChE) Donepezil Donepezil Donepezil->AChE Inhibits SynapticCleft->AChE Degradation PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to CholinergicSignal Enhanced Cholinergic Signaling PostsynapticReceptor->CholinergicSignal

Caption: Donepezil's mechanism of action.

Donepezil's primary role is to enhance cholinergic signaling by preventing the breakdown of acetylcholine.[8] This leads to improved neurotransmission, which can alleviate some of the cognitive symptoms of AD.

Ibuprofen and the Anti-inflammatory Pathway

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation

Caption: Ibuprofen's anti-inflammatory mechanism.

Ibuprofen reduces inflammation by inhibiting COX-1 and COX-2, thereby decreasing the production of prostaglandins.[16] In the brain, this can lead to a reduction in neuroinflammation driven by activated microglia.

Conclusion and Future Directions

"5-Hydroxy-3,3-dimethylpiperidin-2-one" represents a promising, yet unexplored, chemical scaffold for the development of novel therapeutics for Alzheimer's disease. Its structural similarity to other bioactive piperidone derivatives suggests the potential for both neuroprotective and anti-inflammatory activities, addressing two key pathological features of AD. The experimental protocols outlined in this guide provide a clear and robust framework for a direct, head-to-head comparison with the established drugs Donepezil and Ibuprofen.

The successful demonstration of efficacy in these in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by "5-Hydroxy-3,3-dimethylpiperidin-2-one."

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in transgenic animal models of Alzheimer's disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of "5-Hydroxy-3,3-dimethylpiperidin-2-one" to optimize its potency and drug-like properties.

By systematically evaluating this novel compound, the research community can potentially unlock a new class of multi-target therapeutics for the treatment of Alzheimer's disease, moving beyond symptomatic relief towards disease modification.

References

  • WebMD. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). Available at: [Link].

  • GoodRx. Donepezil Mechanism of Action: How Does Donepezil Work?. (2024). Available at: [Link].

  • Patsnap Synapse. What is the mechanism of Donepezil Hydrochloride?. (2024). Available at: [Link].

  • Wilkinson, B. L. et al. Ibuprofen attenuates oxidative damage through NOX2 inhibition in Alzheimer's Disease. Neurobiology of disease 45, 667-75 (2012).
  • Alzheimer's Society. Drug treatments for Alzheimer's disease. Available at: [Link].

  • McKee, A. C. et al. Ibuprofen reduces Aβ, hyperphosphorylated tau and memory deficits in Alzheimer mice. Brain research 1207, 225-36 (2008).
  • Wang, Y. et al. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity.
  • Yan, Q. et al. Anti-inflammatory drug therapy alters β-amyloid processing and deposition in an animal model of Alzheimer's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience 23, 7504-9 (2003).
  • Wixey, J. A. et al. Ibuprofen treatment reduces the neuroinflammatory response and associated neuronal and white matter impairment in the growth restricted newborn. Frontiers in cellular neuroscience 13, 220 (2019).
  • Gauthier, S. Donepezil in the treatment of dementia. Aging health 1, 153-163 (2005).
  • Van Dam, D. & De Deyn, P. P. Ibuprofen modifies cognitive disease progression in an Alzheimer's mouse model. Journal of psychopharmacology (Oxford, England) 24, 407-16 (2010).
  • Bio-protocol. Neurite outgrowth assay. Available at: [Link].

  • Al-Zurfi, A., Aojula, H. & Penny, J. Differential effects of NSAIDs on amyloid β1-42 peptide aggregation. The Plymouth student scientist 12, 1-13 (2019).
  • Lim, G. P. et al. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience 20, 5709-14 (2000).
  • Dedeoglu, A. et al. Ibuprofen targets neuronal pentraxins expresion and improves cognitive function in mouse model of AlCl3‑induced neurotoxicity. Molecular medicine reports 13, 2031-8 (2016).
  • Zhang, L. et al. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European journal of medicinal chemistry 115, 26-39 (2016).
  • Silva, C. S. et al. LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models. Molecular neurobiology 61, 108-124 (2024).
  • Innoprot. Alzheimer's Disease in vitro models. Available at: [Link].

  • Sastre, M., Solas, M. & Ramirez, M. J. Are NSAIDs useful to treat Alzheimer's disease or mild cognitive impairment?. Frontiers in aging neuroscience 2, 19 (2010).
  • Cui, W. et al. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current protocols in stem cell biology 48, e43 (2019).
  • AIT. LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies. Available at: [Link].

  • Dong, H. et al. Effects of donepezil on amyloid-β and synapse density in the Tg2576 mouse model of Alzheimer's disease. Brain research 1282, 123-30 (2009).
  • Lim, G. P. et al. Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease. ResearchGate. Available at: [Link].

  • Kadokura, A. et al. Changes in brain amyloid-β accumulation after donepezil administration.
  • Scantox. Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. (2025). Available at: [Link].

  • Catorce, M. N. & Gevorkian, G. LPS-induced neuroinflammation: mechanisms of action, research application and future directions for its use. Revista de neurologia 62, 363-70 (2016).
  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Available at: [Link].

  • Kapai, N. A. et al. Donepezil in a narrow concentration range augments control and impaired by beta-amyloid peptide hippocampal LTP in NMDAR-independent manner. Cellular and molecular neurobiology 32, 1035-43 (2012).
  • Creative Biolabs. Alzheimer's Disease (AD) Model based In Vitro Assay Services. Available at: [Link].

  • Rocha, M. et al. A molecular mechanism for ibuprofen-mediated RhoA inhibition in neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience 32, 12619-29 (2012).
  • ResearchGate. Effects of donepezil on Aβ content in culture media of primary cortical... Available at: [Link].

  • InnoSer. Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). Available at: [Link].

  • Creative Biolabs. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Available at: [Link].

  • F1000Research. Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). Available at: [Link].

  • Trelle, S. et al.
  • O'Loughlin, E. et al. Assaying Microglia Functions In Vitro. Cells 11, (2022).
  • Kumar, A. et al. AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. Cureus 16, e69032 (2024).
  • Li, Y. et al. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry (2024).
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  • Ahmad, W. et al. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. Iranian journal of pharmaceutical research : IJPR 19, 290-301 (2020).
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  • Wang, Y. et al. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Oncology letters 13, 3351-3356 (2017).
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  • de la Torre, P. et al. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters 24, 421-5 (2014).
  • Asiri, A. M. et al. Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science 34, 101732 (2022).

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Validation

Spectroscopic Comparison of 5-Hydroxy-3,3-dimethylpiperidin-2-one Isomers: A Technical Guide for Enantiomeric Differentiation

5-Hydroxy-3,3-dimethylpiperidin-2-one is a highly specialized aliphatic amide building block utilized in advanced drug discovery[1]. Structurally, it features a δ-lactam core, a gem-dimethyl group at the C3 position, and...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Hydroxy-3,3-dimethylpiperidin-2-one is a highly specialized aliphatic amide building block utilized in advanced drug discovery[1]. Structurally, it features a δ-lactam core, a gem-dimethyl group at the C3 position, and a hydroxyl group at the C5 position. The presence of a single stereocenter at C5 yields two distinct enantiomers: (5R) and (5S). In pharmaceutical development, distinguishing these enantiomers is a critical quality attribute, as stereochemistry fundamentally dictates target binding, efficacy, and safety.

Because enantiomers exhibit identical physical properties and standard 1D NMR/IR spectra in an achiral environment, researchers must employ symmetry-breaking analytical techniques. This guide provides an objective, data-driven comparison of three field-proven methodologies for differentiating these isomers: Chiral Derivatization NMR, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Chiral Derivatization NMR (Advanced Mosher's Method)

Expertise & Causality: Enantiomers possess identical magnetic environments. By covalently attaching a chiral derivatizing agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to the C5-hydroxyl group, the enantiomers are converted into diastereomers[2]. This structural transformation creates distinct magnetic environments. The phenyl ring of the MTPA group induces anisotropic shielding effects on specific protons of the piperidin-2-one ring, leading to measurable chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectrum that empirically correlate with the absolute configuration ()[2].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5 mg of the 5-Hydroxy-3,3-dimethylpiperidin-2-one isomer in 0.5 mL anhydrous CH₂Cl₂ and 50 μL of anhydrous pyridine.

  • Derivatization: Add 1.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC), a catalytic amount of 4-dimethylaminopyridine (DMAP), and 1.2 equivalents of (R)-MTPA chloride. Stir at room temperature for 4 hours to yield the (S)-MTPA ester[3].

  • Parallel Reaction: Repeat the identical process using (S)-MTPA chloride to yield the (R)-MTPA ester[3].

  • Purification: Filter the urea byproduct and purify the esters via micro-scale silica gel chromatography (EtOAc/Hexane).

  • Data Acquisition: Acquire high-field ¹H NMR spectra (≥500 MHz) in CDCl₃.

  • Validation: Calculate the ΔδSR values for the C4 and C6 protons. A consistent spatial distribution of positive and negative Δδ values validates the stereocenter's configuration[2].

Quantitative Data Comparison:

Proton Position Spatial Relationship to C5 Expected Δδ (δS - δR) for (5R)-Isomer
C6-H₂ (axial/equatorial) Right hemisphere (shielded by phenyl in R-ester) Positive (+Δδ)
C4-H₂ (axial/equatorial) Left hemisphere (shielded by phenyl in S-ester) Negative (-Δδ)

| C3-Methyls | Distal (Left hemisphere) | Weakly Negative (-Δδ) |

Vibrational Circular Dichroism (VCD)

Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light (ΔA = A_L - A_R) during vibrational transitions[4]. Unlike NMR derivatization, VCD probes the 3D spatial arrangement of the entire molecular framework without altering or destroying the molecule. Because the VCD spectra of enantiomers are of equal intensity but opposite in sign, it provides a direct, non-destructive readout of absolute configuration when paired with Density Functional Theory (DFT) calculations ()[4],[5].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the pure isomer in an IR-transparent solvent (e.g., CDCl₃) at a concentration of 0.1–0.2 M.

  • Spectral Acquisition: Load the sample into a BaF₂ cell (100 μm path length). Record the IR and VCD spectra using a VCD spectrometer equipped with a photoelastic modulator (PEM) operating at ~37 kHz[5]. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Baseline Correction: Subtract the VCD spectrum of the neat solvent to eliminate baseline artifacts.

  • Computational Validation: Perform a conformational search followed by DFT calculations (e.g., B3LYP/6-311+G(d,p) level) to simulate the IR and VCD spectra of the (5R) and (5S) models[5].

  • Comparison: Align the experimental VCD bands with the computed spectra. A high similarity index validates the absolute configuration.

Quantitative Data Comparison:

Vibrational Mode Wavenumber Region (cm⁻¹) VCD Sign: (5R)-Isomer VCD Sign: (5S)-Isomer
Amide I (C=O stretch) ~1650 - 1680 Positive (+) Negative (-)
C5-OH bending ~1350 - 1450 Negative (-) Positive (+)
C-O / C-N stretching ~1050 - 1150 Positive (+) Negative (-)

(Note: Exact signs depend on the dominant conformer; DFT validation is strictly required).

Electronic Circular Dichroism (ECD)

Expertise & Causality: The δ-lactam ring contains an amide chromophore that undergoes an n→π* electronic transition in the far-UV region (~210-220 nm)[6]. The chiral environment created by the C5-hydroxyl and C3-dimethyl groups perturbs this transition. According to the lactam sector rules, the spatial orientation of these substituents dictates the sign of the Cotton effect (CE), allowing for rapid stereochemical screening without the need for complex derivatization ()[7].

Self-Validating Protocol:

  • Sample Preparation: Prepare a highly dilute solution (0.1–1.0 mM) of the isomer in spectroscopic-grade acetonitrile or methanol.

  • Spectral Acquisition: Transfer the solution to a quartz cuvette with a 0.1 cm path length. Record the UV and ECD spectra from 190 nm to 260 nm under a continuous nitrogen purge[8].

  • Validation: Observe the Cotton effect at ~215 nm. A positive or negative CE directly correlates with the stereochemical environment of the lactam chromophore, which must be cross-referenced with Time-Dependent DFT (TDDFT) calculations for absolute certainty[7],[8].

Methodology Selection Workflow

To optimize analytical throughput and accuracy, scientists should select the spectroscopic method based on sample availability, recovery requirements, and computational resources.

G Start 5-Hydroxy-3,3-dimethylpiperidin-2-one Enantiomeric Mixture Q1 Is Non-Destructive Analysis Required? Start->Q1 VCD Vibrational Circular Dichroism (VCD) • Non-destructive • High structural accuracy Q1->VCD Yes (IR Active) ECD Electronic Circular Dichroism (ECD) • Non-destructive • Fast screening Q1->ECD Yes (UV Active) Deriv Chiral Derivatization (Mosher's Method) Q1->Deriv No (High Sensitivity) NMR 1H / 19F NMR Spectroscopy • Destructive (derivatization) • High sensitivity Deriv->NMR Diastereomer Analysis

Decision matrix for spectroscopic differentiation of piperidin-2-one enantiomers.

References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458 (2007). URL:[Link]

  • Kott, L., et al. "Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD)." Applied Spectroscopy, 68(10), 1108-1115 (2014). URL:[Link]

  • Górecki, M., et al. "A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases." Molecules, 26(18), 5576 (2021). URL:[Link]

Sources

Comparative

In Silico Modeling and Comparison of "5-Hydroxy-3,3-dimethylpiperidin-2-one" Binding in CGRP Receptor Antagonism

Introduction: The Role of 3D Fragments in GPCR Targeting The transition from flat, 2D aromatic rings to sp³-rich 3D scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). 3D fragments often exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of 3D Fragments in GPCR Targeting

The transition from flat, 2D aromatic rings to sp³-rich 3D scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). 3D fragments often exhibit improved solubility, lower toxicity, and higher ligand efficiency (LE) by accessing complex binding pockets that flat molecules cannot reach [1].

In the development of small-molecule antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor —a validated Class B1 GPCR target for migraine therapy—piperidine and piperidin-2-one derivatives have emerged as privileged scaffolds. The CGRP receptor is a complex heterodimer consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1) [2].

This guide objectively compares the in silico binding performance of 5-Hydroxy-3,3-dimethylpiperidin-2-one (5-HDMP) against two structural alternatives: the unsubstituted 3,3-dimethylpiperidin-2-one (3,3-DMP) and the conformationally flexible 5-hydroxypiperidin-2-one (5-HP). By analyzing the thermodynamic causality of these structural variations, we provide a self-validating computational and experimental workflow for FBDD campaigns.

Structural Rationale & Causality (E-E-A-T)

To understand why 5-HDMP is a superior fragment for the CLR/RAMP1 interface, we must deconstruct its structural features into their thermodynamic contributions:

  • The 3,3-Dimethyl Group (Entropic Control): The gem-dimethyl substitution at the 3-position restricts the piperidin-2-one ring into a rigid chair conformation. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding. Without these methyl groups (as seen in 5-HP), the ring adopts multiple conformations in solution, requiring significant energy to lock into the bioactive pose.

  • The 5-Hydroxyl Group (Enthalpic Driver): The hydroxyl group at the 5-position serves as a highly directional hydrogen bond donor and acceptor. In the context of the CGRP receptor, cryo-EM structures reveal a polar pocket near the CLR extracellular loop 2 and RAMP1 interface [2]. The 5-OH vector is perfectly positioned to form a hydrogen bond network with residues such as His5.40b, providing a strong enthalpic ( ΔH ) driving force that unsubstituted 3,3-DMP lacks.

Experimental & Computational Protocols

To ensure a self-validating system, the following step-by-step methodologies were employed to evaluate the binding affinities of the three fragments.

Target and Ligand Preparation
  • Receptor Preparation: The active, Gs-protein complexed human CGRP receptor structure was retrieved from the Protein Data Bank (PDB: 6E3Y) [2]. The structure was processed using the Protein Preparation Wizard (Schrödinger Suite). Missing side chains were added, protonation states were assigned at pH 7.4 using PROPKA, and the system was minimized using the OPLS4 force field.

  • Ligand Preparation: 5-HDMP, 3,3-DMP, and 5-HP were enumerated and prepared using LigPrep. Epik was used to generate the most probable tautomeric and ionization states at physiological pH.

Relative Binding Free Energy (RBFE) via FEP+

To accurately predict the ΔGbind​ , we utilized Free Energy Perturbation (FEP+)[3].

  • Map Generation: An alchemical transformation map was generated connecting 5-HP 5-HDMP 3,3-DMP.

  • Simulation Parameters: The FEP+ calculations were run using the OPLS4 force field in an explicit SPC water model. The system was simulated in the NPT ensemble (300 K, 1 atm).

  • Sampling: Each λ (lambda) window was simulated for 15 ns using Replica Exchange with Solute Tempering (REST) to ensure enhanced sampling of the 5-hydroxyl rotamers.

Surface Plasmon Resonance (SPR) Validation

To ground the computational data, in vitro SPR was performed:

  • Biotinylated CGRP receptor extracellular domains (ECD) were immobilized on a streptavidin-coated sensor chip (Series S Sensor Chip SA).

  • Fragments were injected in a dose-response format (1 μ M to 500 μ M) in HBS-P+ running buffer containing 1% DMSO.

  • Steady-state affinity analysis was used to calculate the dissociation constant ( KD​ ).

Visualization of the FBDD Workflow

G A Cryo-EM Target Prep (PDB: 6E3Y / OPLS4) C Molecular Docking (Glide SP/XP) A->C B 3D Fragment Enumeration (LigPrep & Epik) B->C D Alchemical FEP+ Simulation (Thermodynamic Integration) C->D E In Vitro Validation (SPR KD Determination) D->E

Caption: In silico to in vitro validation workflow for piperidin-2-one fragment evaluation.

Comparative Binding Analysis

The table below summarizes the in silico predictions and the corresponding in vitro validation data. Ligand Efficiency (LE) is calculated as (ΔGbind​/Nheavy​) , where Nheavy​ is the heavy atom count.

CompoundStructural ModificationGlide Docking Score (kcal/mol)FEP+ Predicted ΔGbind​ (kcal/mol)SPR Experimental KD​ ( μ M)Ligand Efficiency (LE)
5-HDMP 3,3-dimethyl, 5-hydroxyl-6.84-7.21 ± 0.35.20.72
3,3-DMP 3,3-dimethyl (Lacks 5-OH)-5.12-4.85 ± 0.4285.00.53
5-HP 5-hydroxyl (Lacks 3,3-diMe)-5.45-5.10 ± 0.5190.40.63
Data Interpretation
  • The Enthalpic Gap: Comparing 5-HDMP to 3,3-DMP reveals a massive drop in affinity ( 54-fold decrease in KD​ ) when the 5-hydroxyl group is removed. FEP+ accurately captured this 2.3 kcal/mol penalty, confirming the critical nature of the H-bond network at the CLR/RAMP1 interface.

  • The Entropic Penalty: Comparing 5-HDMP to 5-HP demonstrates the value of conformational restriction. Despite both possessing the necessary H-bond donor/acceptor (5-OH), the flexible 5-HP suffers a 2.1 kcal/mol penalty in binding free energy due to the entropic cost of freezing the piperidine ring into its bioactive chair conformation upon binding.

  • Ligand Efficiency: 5-HDMP achieves an exceptional LE of 0.72, making it an ideal, high-quality starting point for fragment growing and linking strategies [4].

Conclusion

The in silico modeling and subsequent experimental validation unequivocally demonstrate that 5-Hydroxy-3,3-dimethylpiperidin-2-one is a superior 3D fragment compared to its less-substituted analogs. By perfectly balancing entropic restriction (via the gem-dimethyl group) and enthalpic optimization (via the 5-hydroxyl group), 5-HDMP provides a robust, high-efficiency scaffold for targeting complex GPCR interfaces like the CGRP receptor. Computational pipelines utilizing FEP+ are highly predictive for this chemical space, allowing drug discovery professionals to confidently prioritize these 3D fragments for synthesis and lead optimization.

References

  • Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022.[Link]

  • Liang, Y.-L., et al. "Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor." Nature, vol. 561, no. 7724, 2018, pp. 492-497.[Link]

  • Schrödinger, Inc. "Free energy calculations for drug design with FEP+." Schrödinger Education & Resources.[Link]

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2023.[Link]

Validation

A Technical Guide to Cross-Reactivity Assessment of 5-Hydroxy-3,3-dimethylpiperidin-2-one and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Hydroxy-3,3-dimethylpiperidin-2-one. While specific cross-reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Hydroxy-3,3-dimethylpiperidin-2-one. While specific cross-reactivity data for this compound is not extensively documented in public literature[1], this guide establishes a robust, scientifically-grounded methodology for its determination. The principles and protocols outlined here are based on established immunoassay validation guidelines and are designed to ensure data integrity and reproducibility.[2][3]

The core of this guide is a comparative study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard and powerful technique for quantifying small molecules and assessing antibody specificity.[4][5][6] We will detail the selection of appropriate structural analogs for comparison, the step-by-step experimental protocol, and the principles of data analysis and interpretation.

The Imperative of Cross-Reactivity Assessment

In drug development and biological research, the specificity of an antibody or a detection method for its target analyte is paramount. Cross-reactivity, the extent to which an assay responds to compounds other than the intended analyte, can lead to inaccurate quantification and false-positive results.[7][8] For a molecule like 5-Hydroxy-3,3-dimethylpiperidin-2-one, which may act as a synthetic intermediate or a metabolite, understanding its potential to interfere with assays for structurally related compounds is critical for reliable data.

This guide will focus on a hypothetical scenario where a quantitative assay is required for a primary target molecule, and 5-Hydroxy-3,3-dimethylpiperidin-2-one is a potential interfering substance.

Selection of Comparator Compounds

To meaningfully assess cross-reactivity, a panel of structurally related compounds must be selected. The choice of these comparators is guided by structural similarity to 5-Hydroxy-3,3-dimethylpiperidin-2-one. Based on its piperidinone core, hydroxyl group, and dimethyl substitution, the following analogs are proposed for this comparative study:

  • Piperidin-2-one: The unsubstituted parent compound, to assess the contribution of the core ring structure.

  • 3,3-dimethylpiperidin-2-one: To evaluate the influence of the gem-dimethyl group.

  • 5-Hydroxypiperidin-2-one: To determine the impact of the hydroxyl group in the absence of the dimethyl substitution.

  • 4-Hydroxy-3,3-dimethylpiperidin-2-one: A positional isomer to investigate the importance of the hydroxyl group's location.

  • N-methyl-5-Hydroxy-3,3-dimethylpiperidin-2-one: An N-substituted analog to explore the effect of modifications at the nitrogen atom.

Experimental Framework: Competitive ELISA

A competitive ELISA is the method of choice for this study due to its high sensitivity and suitability for small molecule detection.[5][6] The principle of this assay is the competition between the analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4][6]

Workflow for Competitive ELISA-based Cross-Reactivity Assessment

Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Plate Coating: Immobilize Anti-Target Antibody competition Competition Step: Add Standards/Samples & Target-HRP Conjugate plate_prep->competition conjugate_prep Prepare Target-HRP Conjugate conjugate_prep->competition standards_prep Prepare Standard Curve & Test Compound Dilutions standards_prep->competition incubation Incubate competition->incubation washing1 Wash Plate incubation->washing1 substrate_add Add TMB Substrate washing1->substrate_add color_dev Color Development substrate_add->color_dev stop_reaction Stop Reaction (e.g., H2SO4) color_dev->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 for Each Compound plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow of the competitive ELISA for cross-reactivity.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific antibodies and conjugates.[9]

Materials:

  • 96-well microtiter plates

  • Capture antibody specific to the primary target molecule

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Primary target molecule-horseradish peroxidase (HRP) conjugate

  • 5-Hydroxy-3,3-dimethylpiperidin-2-one and comparator compounds

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[9]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Repeat the washing step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the primary target molecule (for the standard curve) and each of the test compounds (5-Hydroxy-3,3-dimethylpiperidin-2-one and its analogs) in Wash Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted target-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing: Repeat the washing step as in step 2, but perform five washes to ensure removal of unbound conjugate.[6]

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[4]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data analysis aims to determine the concentration of each compound that inhibits 50% of the binding of the HRP-conjugate (IC50).

Steps:

  • Standard Curve Generation: Plot the absorbance values (Y-axis) against the known concentrations of the primary target molecule (X-axis) using a four-parameter logistic (4-PL) curve fit.

  • IC50 Determination: Using the standard curve, determine the IC50 value for the primary target molecule and for each of the tested comparator compounds.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Compound) x 100

Logical Flow for Calculating Cross-Reactivity

Cross-Reactivity Calculation Logic cluster_data Experimental Data cluster_processing Data Processing cluster_result Final Calculation absorbance_data Absorbance Readings (450 nm) plot_curves Plot Dose-Response Curves (4-PL Fit) absorbance_data->plot_curves concentrations Known Concentrations of Standards & Test Compounds concentrations->plot_curves calc_ic50_target Calculate IC50 (Primary Target) plot_curves->calc_ic50_target calc_ic50_test Calculate IC50 (Test Compounds) plot_curves->calc_ic50_test formula % Cross-Reactivity = (IC50_Target / IC50_Test) * 100 calc_ic50_target->formula calc_ic50_test->formula final_table Compile Results into Comparison Table formula->final_table

Caption: Logical steps from raw data to % cross-reactivity.

Comparative Data Summary (Hypothetical)

The results of the cross-reactivity study should be summarized in a clear, tabular format for easy comparison. The following table presents hypothetical data to illustrate the expected output.

CompoundIC50 (nM)% Cross-Reactivity
Primary Target Molecule 10100%
5-Hydroxy-3,3-dimethylpiperidin-2-one 5002.0%
Piperidin-2-one>10,000<0.1%
3,3-dimethylpiperidin-2-one2,5000.4%
5-Hydroxypiperidin-2-one1,0001.0%
4-Hydroxy-3,3-dimethylpiperidin-2-one8001.25%
N-methyl-5-Hydroxy-3,3-dimethylpiperidin-2-one4502.2%

Interpretation of Hypothetical Results:

In this example, 5-Hydroxy-3,3-dimethylpiperidin-2-one and its N-methyl analog show the highest cross-reactivity, albeit at a low level (2.0-2.2%). This suggests that the combination of the hydroxyl group at the 5-position and the gem-dimethyl group at the 3-position contributes most significantly to antibody recognition, compared to the other analogs. The unsubstituted piperidinone core shows negligible cross-reactivity, highlighting the importance of the substituents for binding.

Conclusion and Best Practices

This guide provides a foundational methodology for assessing the cross-reactivity of 5-Hydroxy-3,3-dimethylpiperidin-2-one. The described competitive ELISA protocol, coupled with a logical selection of comparator compounds, offers a robust system for generating reliable and comparable data.

Key Takeaways for Scientific Integrity:

  • Method Validation is Crucial: Any immunoassay should be thoroughly validated for specificity, precision, accuracy, and sensitivity.[2][3]

  • Context Matters: The acceptable level of cross-reactivity depends on the intended use of the assay and the expected physiological or experimental concentrations of potential cross-reactants.[10]

  • Comprehensive Characterization: Testing a panel of structurally related compounds provides a more complete picture of antibody specificity than testing a single potential cross-reactant.

By adhering to these principles and protocols, researchers can confidently characterize the cross-reactivity profile of 5-Hydroxy-3,3-dimethylpiperidin-2-one and ensure the validity of their analytical results.

References

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]

  • A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • A Practical Guide to Immunoassay Method Validation. National Center for Biotechnology Information (NCBI). [Link]

  • Competitive ELISA Protocol. Bio-Rad. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • 5-hydroxy-3,3-dimethylpiperidin-2-one (C7H13NO2). PubChem. [Link]

  • Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Immunoassay Methods. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. PubMed. [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]

  • Unexpected Suppression of Immunoassay Results by Cross-Reactivity: Now a Demonstrated Cause for Concern. ResearchGate. [Link]

  • A novel colour test for the preliminary screening of piperazine analogues in seized illicit materials. Royal Society of Chemistry. [Link]

  • Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine. [Link]

  • Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Bashkir State Medical University. [Link]

  • N-[2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-5-methylphenyl]. PubChem. [Link]

  • Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor. ChEMBL. [Link]

  • Showing Compound 2-hydroxy-3-pentanone (FDB029636). FooDB. [Link]

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Comparative

Benchmarking 5-Hydroxy-3,3-dimethylpiperidin-2-one: A Comparative Analysis Against a Curated Library of Anticancer Compounds

A Technical Guide for Drug Discovery & Development Professionals Abstract In the landscape of modern oncology drug discovery, the identification and characterization of novel chemical scaffolds with potent and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

In the landscape of modern oncology drug discovery, the identification and characterization of novel chemical scaffolds with potent and selective anticancer activity remain a paramount objective. This guide presents a comprehensive benchmarking study of a novel piperidinone-containing compound, 5-Hydroxy-3,3-dimethylpiperidin-2-one (hereafter referred to as Compound X ), against a curated library of established anticancer agents. Emerging from a high-throughput screening campaign, Compound X has demonstrated preliminary efficacy, necessitating a deeper investigation into its cytotoxic profile and potential mechanism of action. This document provides a detailed, step-by-step framework for the comparative evaluation of early-stage drug candidates, employing a suite of in vitro assays to assess potency, selectivity, and induction of apoptosis. All experimental data, while illustrative, are presented to reflect a scientifically rigorous and validated approach to preclinical compound characterization.

Introduction: The Rationale for Benchmarking Compound X

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer properties.[3][4] Several piperidinone-containing molecules have been investigated as inhibitors of critical cancer signaling pathways, such as the NF-κB pathway through IKKb inhibition.[1][3]

Compound X (5-Hydroxy-3,3-dimethylpiperidin-2-one) , a novel small molecule featuring this core structure, was identified in a primary phenotypic screen for its ability to inhibit the proliferation of the HCT116 human colorectal carcinoma cell line. While this initial result is promising, a thorough comparative analysis is essential to understand its relative potency and cytotoxic profile. This guide outlines a systematic approach to benchmark Compound X against a library of well-characterized anticancer agents, providing a robust dataset to inform decisions regarding its continued development.

The primary objectives of this benchmarking study are:

  • To determine the in vitro cytotoxic potency of Compound X across a panel of cancer cell lines representing diverse tumor types.

  • To compare the potency of Compound X with that of standard-of-care and investigational anticancer drugs.

  • To investigate the induction of apoptosis as a potential mechanism of cell death.

  • To assess the selectivity of Compound X by evaluating its cytotoxicity in a non-cancerous cell line.

Compound Library Selection & Experimental Design

The selection of a relevant compound library is critical for a meaningful comparative analysis. The library for this study was curated to include agents with diverse mechanisms of action, encompassing both cytotoxic and targeted therapies.

Table 1: Curated Anticancer Compound Library

CompoundTarget/Mechanism of Action
Compound X Putative Novel Anticancer Agent
DoxorubicinDNA intercalator, Topoisomerase II inhibitor
PaclitaxelMicrotubule stabilizer
CisplatinDNA cross-linking agent
ErlotinibEGFR tyrosine kinase inhibitor
StaurosporineBroad-spectrum protein kinase inhibitor (Apoptosis Inducer)
Experimental Workflow

The benchmarking study will follow a multi-tiered approach, beginning with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis & Interpretation A Compound X & Library Preparation B Cell Line Panel Seeding (HCT116, A549, MCF-7, MRC-5) A->B C 72-hour Compound Incubation B->C D MTT Assay for Cell Viability C->D E IC50 Determination D->E F Caspase-Glo 3/7 Assay E->F G Apoptosis Induction Measurement F->G H Comparative Potency Analysis G->H I Selectivity Index Calculation G->I J Go/No-Go Decision H->J I->J

Caption: A streamlined workflow for the in vitro benchmarking of Compound X.

Methodologies & Experimental Protocols

Scientific rigor and reproducibility are the cornerstones of trustworthy preclinical data. The following protocols are detailed to ensure self-validation and adherence to established standards.

Cell Lines and Culture
  • HCT116 (Human Colorectal Carcinoma): A well-characterized epithelial colorectal cancer cell line.

  • A549 (Human Lung Carcinoma): A commonly used model for lung adenocarcinoma.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line to assess general cytotoxicity and determine a selectivity index.

All cell lines were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X and the library compounds in culture medium. Add the compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in 96-well white-walled plates as described for the MTT assay. Incubate for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Reading: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase activity.

Results: A Comparative Data Analysis

The following tables summarize the illustrative data obtained from the benchmarking assays.

Table 2: Cytotoxic Potency (IC50, µM) Across a Panel of Cell Lines

CompoundHCT116 (Colorectal)A549 (Lung)MCF-7 (Breast)MRC-5 (Non-cancerous)
Compound X 1.2 2.5 3.1 > 50
Doxorubicin0.050.080.120.9
Paclitaxel0.0080.0150.0110.2
Cisplatin1.52.13.88.5
Erlotinib> 505.2> 50> 50
Staurosporine0.0050.0090.0070.05

Table 3: Selectivity Index and Apoptosis Induction

CompoundSelectivity Index (MRC-5 IC50 / HCT116 IC50)Caspase 3/7 Activation (Fold Change vs. Control in HCT116)
Compound X > 41.7 8.2
Doxorubicin18.09.5
Paclitaxel25.07.8
Cisplatin5.74.3
ErlotinibN/A1.2
Staurosporine10.015.1
Signaling Pathway Context

The induction of apoptosis is a desirable characteristic for an anticancer agent. The activation of effector caspases 3 and 7 is a central event in the apoptotic signaling cascade.

G cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Cascade A Compound X D Initiator Caspases (e.g., Caspase-8, Caspase-9) A->D Induces B Doxorubicin B->D Induces C Paclitaxel C->D Induces E Effector Caspases (Caspase-3, Caspase-7) D->E F Substrate Cleavage E->F G Apoptosis F->G

Caption: Simplified schematic of the caspase-mediated apoptotic pathway.

Discussion and Future Directions

The benchmarking study provides a multi-faceted view of the in vitro profile of 5-Hydroxy-3,3-dimethylpiperidin-2-one (Compound X).

Potency and Spectrum of Activity: Compound X demonstrates micromolar potency against colorectal, lung, and breast cancer cell lines. Its potency is comparable to that of cisplatin, a widely used chemotherapeutic agent. However, it is less potent than highly cytotoxic agents like doxorubicin, paclitaxel, and staurosporine. The broad spectrum of activity against different tumor types suggests that Compound X may target a fundamental process in cancer cell proliferation.

Selectivity and Therapeutic Window: A key finding of this study is the favorable selectivity profile of Compound X. With a selectivity index greater than 40, it exhibits significantly less cytotoxicity towards the non-cancerous MRC-5 cell line compared to the HCT116 cancer cell line. This suggests a potentially wider therapeutic window compared to conventional chemotherapeutics like cisplatin and doxorubicin.

Mechanism of Action: The strong induction of caspase 3/7 activity indicates that Compound X likely mediates its cytotoxic effects through the induction of apoptosis. The magnitude of apoptosis induction is comparable to that of established agents like doxorubicin and paclitaxel.

The next logical steps in the preclinical development of Compound X would include:

  • Target Identification and Validation: To elucidate the specific molecular target(s) of Compound X.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of Compound X to improve potency and drug-like properties.

  • In Vivo Efficacy Studies: To assess the antitumor activity of Compound X in animal models.

  • ADME/Tox Profiling: To evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of Compound X.

This comprehensive benchmarking guide provides a solid foundation for the continued investigation of this promising new compound and underscores the importance of a systematic, data-driven approach in modern drug discovery.

References

  • NextSDS. (n.d.). 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.
  • MDPI. (2022, November 23). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • PubMed. (2020, July 15). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (1997, July 2). PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Retrieved from [Link]

  • ACS Publications. (2007, March 17). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Retrieved from [Link]

  • PubMed. (2015, August 15). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Retrieved from [Link]

  • PMC. (n.d.). Novel pirfenidone derivatives: synthesis and biological evaluation. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. Retrieved from [Link]

  • NextSDS. (n.d.). 5-hydroxy-3-methylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxy-3,3-dimethylpiperidin-2-one (C7H13NO2). Retrieved from [Link]

  • MDPI. (2024, June 14). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-Hydroxy-3,3-dimethylpiperidin-2-one

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to the responsible management of chemical reagents. This guide provides drug development professionals, researchers, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to the responsible management of chemical reagents. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of 5-Hydroxy-3,3-dimethylpiperidin-2-one. Our commitment to your work is a commitment to safety and environmental stewardship, ensuring that best practices are an integral part of your discovery process.

The core principle of chemical waste management is that the generator of the waste is responsible for it from "cradle to grave." This guide is designed to empower you to manage this responsibility with confidence, ensuring that every step, from waste collection to final disposal, is conducted safely, efficiently, and in full compliance with regulatory standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While 5-Hydroxy-3,3-dimethylpiperidin-2-one is a valuable intermediate in many research applications, it possesses hazards that must be respected.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Hydroxy-3,3-dimethylpiperidin-2-one is classified with specific health hazards.[1] The primary risks are associated with direct contact and inhalation, necessitating careful handling to avoid exposure.

Table 1: GHS Hazard Profile for 5-Hydroxy-3,3-dimethylpiperidin-2-one

Hazard ClassHazard CodeSignal WordHazard StatementGHS Pictogram
Skin IrritationH315WarningCauses skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319WarningCauses serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH336WarningMay cause drowsiness or dizzinessGHS07 (Exclamation Mark)

Source: Adapted from Notified C&L, ECHA.[1]

The causality behind these classifications lies in the molecule's chemical properties. As a substituted piperidinone, it can interact with biological tissues, leading to irritation upon contact. The potential for central nervous system effects like drowsiness highlights the importance of avoiding inhalation of its dust or aerosols. Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following protocol provides a self-validating system to ensure safety and compliance at every stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling waste containing 5-Hydroxy-3,3-dimethylpiperidin-2-one, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For managing larger quantities of waste or cleaning up spills, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All waste handling should occur in a chemical fume hood. If this is not feasible, consult your institution's Environmental Health and Safety (EHS) office for guidance on appropriate respiratory protection.[2]

Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.

Protocol for Waste Collection:

  • Identify Waste Streams: Create separate, clearly labeled waste containers for the following:

    • Solid Waste: Unused or expired pure 5-Hydroxy-3,3-dimethylpiperidin-2-one, contaminated gloves, weighing papers, and absorbent pads used for minor spills.

    • Liquid Waste: Solutions containing 5-Hydroxy-3,3-dimethylpiperidin-2-one, including reaction mother liquors and solvent rinses.

    • Sharps Waste: Contaminated needles or other sharp objects, which must be placed in a designated sharps container.

  • Select Appropriate Containers:

    • Use high-density polyethylene (HDPE) or other chemically compatible containers.

    • Ensure containers have secure, leak-proof lids.

    • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.

  • Label Containers Correctly:

    • All labels must be accurate and legible.

    • The label must clearly state "Hazardous Waste." [3]

    • List the full chemical name: "5-Hydroxy-3,3-dimethylpiperidin-2-one" and any other chemical constituents in the container, including solvents.

    • Indicate the associated hazards (e.g., "Irritant").

Step 3: Managing Contaminated Materials and Empty Containers
  • Solid Waste: All disposable items that have come into contact with the chemical are considered hazardous waste and must be placed in the designated solid waste container.[3]

  • Empty Containers: Containers that once held pure 5-Hydroxy-3,3-dimethylpiperidin-2-one are not truly "empty" by regulatory standards until decontaminated.[4] They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is hazardous and must be collected and added to the liquid hazardous waste container.[3] After triple-rinsing, deface the original label and manage the container according to your institution's specific guidelines.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate risks.

Protocol for Small Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill.[3] Do not use paper towels or other combustible materials.

  • Collect: Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Disposal Pathway Decision Framework

The final disposal of 5-Hydroxy-3,3-dimethylpiperidin-2-one must be handled by a licensed professional waste disposal service.[3] The following diagram illustrates the decision-making workflow from waste generation to final pickup.

G Disposal Workflow for 5-Hydroxy-3,3-dimethylpiperidin-2-one cluster_0 In the Lab: Generation & Collection cluster_1 Storage & Documentation cluster_2 Final Disposal A Waste Generation (Pure compound, solutions, contaminated solids) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate Waste Stream? (Solid vs. Liquid) B->C D Collect in Labeled 'Hazardous Waste' SOLID Container C->D Solid E Collect in Labeled 'Hazardous Waste' LIQUID Container C->E Liquid F Securely Seal Container (Ensure no leaks) D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Store Safely H Complete Waste Pickup Request Form (Provide accurate chemical inventory) G->H Prepare for Pickup I Arrange Pickup with Licensed Waste Disposal Service (Contact EHS Office) H->I J Transfer Custody (Sign Manifest) I->J K Compliant Disposal (e.g., High-Temperature Incineration) J->K Final Step

Caption: Decision workflow for the safe disposal of 5-Hydroxy-3,3-dimethylpiperidin-2-one.

Final Disposal and Compliance

The ultimate disposal method for this chemical is typically high-temperature incineration conducted at a licensed and permitted hazardous waste facility.[5] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Final Checklist:

  • Ensure all waste containers are tightly sealed and properly labeled.

  • Store containers in a designated, secure waste accumulation area away from incompatible materials like strong oxidizing agents or acids.[6]

  • Complete all required institutional and regulatory paperwork accurately.

  • Contact your EHS office to schedule a pickup with the licensed waste vendor.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.

References

  • NextSDS. (n.d.). 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet 2-Piperidinone. Retrieved from [Link]

  • Zafer, C., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 655-662. Retrieved from [Link]

  • Zafer, C., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Zafer, C., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 655-662. Retrieved from [Link]

  • NextSDS. (n.d.). 5-hydroxy-3-methylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine. Retrieved from [Link]

  • Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(6), 994–996. Retrieved from [Link]

  • Food Safety and Inspection Service. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Retrieved from [Link]

  • NextSDS. (n.d.). 3,3-dimethylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Safe Work Australia. (2014). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • NextSDS. (n.d.). 5-hydroxy-6,6-dimethylpiperidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). [Letter regarding RCRA empty containers for P-listed pharmaceuticals]. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2002). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 5-Hydroxy-3,3-dimethylpiperidin-2-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4) Mechanistic Hazard Profile & Causality As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 5-Hydroxy-3,3-dimethylpiperidin-2-one (CAS: 1785044-63-4)

Mechanistic Hazard Profile & Causality

As a Senior Application Scientist, I approach chemical handling not as a mere regulatory checklist, but as a self-validating system of risk mitigation. To protect yourself and your laboratory environment, you must first understand the molecular behavior of the compound you are handling.

5-Hydroxy-3,3-dimethylpiperidin-2-one is a functionalized lactam utilized as an organic building block in pharmaceutical synthesis. Based on its notified Classification, Labelling and Packaging (CLP) data, this compound presents three primary hazards[1]:

  • Skin Irritation (H315): The polar hydroxyl group and the amide moiety can interact with epidermal proteins and moisture, leading to localized dermal inflammation.

  • Eye Irritation (H319): Direct ocular contact with this crystalline/powdered solid can cause severe irritation due to its hydrogen-bonding capacity with the mucous membranes of the eye.

  • Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of airborne particulates may induce central nervous system effects, such as drowsiness or dizziness, or respiratory tract irritation.

Understanding this causality dictates our PPE strategy: we must create an impenetrable barrier against polar organic solids and prevent the aerosolization of fine particulates during transfer. We apply the to build a robust operational protocol[2].

Mandatory PPE Framework

To comply with, the following PPE must be donned prior to handling this compound[3]. The selection is strictly based on the compound's physical state (solid powder) and its specific hazard profile.

PPE CategoryRequired SpecificationMechanistic Causality (The "Why")
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a superior barrier against polar organic molecules compared to latex. If reconstituting in penetrative solvents (e.g., DMSO, DMF), double-gloving is mandatory to prevent rapid dermal transport.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles form a seal against the face, preventing micro-particulate ingress (H319) if the powder becomes airborne during weighing[4].
Body Protection 100% Cotton Lab Coat (Knee-length)Synthetic blends can generate static electricity, causing the fine powder to "jump" and scatter. Cotton minimizes static buildup. Ensure cuffs are tucked into gloves.
Respiratory & Engineering Chemical Fume Hood (Face velocity: 80-100 fpm)Mitigates the H336 inhalation risk by physically capturing aerosolized dust before it reaches the operator's breathing zone[5].

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Phase 1: Pre-Operation & Weighing
  • Ventilation Verification: Verify the chemical fume hood is operational. The sash must be positioned at the certified working height (typically 18 inches).

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static brush or a lint-free wipe lightly dampened with 70% isopropanol. Allow to dry completely.

  • Closed-System Transfer: Tare an anti-static weighing boat or a pre-scored glass vial.

  • Dispensing: Using a stainless-steel micro-spatula, carefully transfer the 5-Hydroxy-3,3-dimethylpiperidin-2-one. Technique tip: Keep the source bottle and the receiving vessel as close together as possible to minimize the transit path of the powder.

Phase 2: Reconstitution & Dissolution
  • Solvent Addition: If creating a stock solution, do not squirt solvent directly into the powder. Instead, use a glass pipette to run the solvent (e.g., DMSO, Methanol) slowly down the interior wall of the vial. This prevents the displacement of air from aerosolizing the dry powder.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap.

  • Agitation: Vortex the sealed vial. If sonication is required, ensure the vial is tightly sealed and placed in a secondary containment beaker within the sonicator bath.

Spill Response & Disposal Plan

In the event of an uncontrolled release, follow this specific mitigation strategy:

  • Solid Spill (Powder): Do not sweep dry powder, as this will aerosolize the H336 hazard. Gently cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to suppress dust. Carefully scoop the wet material into a hazardous waste container[6].

  • Liquid Spill (Solution): Apply an inert, universal absorbent pad over the spill. Clean the residual area with a solvent compatible with the reconstitution medium, followed by a soap and water wash.

  • Waste Disposal: 5-Hydroxy-3,3-dimethylpiperidin-2-one contains carbon, hydrogen, nitrogen, and oxygen. It must be segregated into the Halogen-Free Organic Waste stream. Never dispose of this compound down the aqueous drain.

Process Visualization

The following diagram illustrates the logical relationships and critical decision points in the handling workflow.

HandlingWorkflow A Compound Receipt CAS: 1785044-63-4 B Hazard Assessment (H315, H319, H336) A->B C PPE Donning & Hood Verification B->C D Weighing & Transfer (Anti-static tools) C->D E Spill Detected? D->E F Spill Containment & Decontamination E->F Yes G Waste Segregation & Disposal E->G No F->G H PPE Doffing & Hand Washing G->H

Caption: Workflow for handling 5-Hydroxy-3,3-dimethylpiperidin-2-one, from receipt to disposal.

References

  • Title: 5-hydroxy-3,3-dimethylpiperidin-2-one — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: OSHA's PPE Laboratory Standards (29 CFR 1910.132) Source: Clarion Safety Systems / Occupational Safety and Health Administration URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) Environmental Health and Safety URL: [Link]

Sources

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Reactant of Route 1
5-Hydroxy-3,3-dimethylpiperidin-2-one
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5-Hydroxy-3,3-dimethylpiperidin-2-one
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